molecular formula C11H10FNO2 B8026568 7-Fluoro-1,1-dimethyl-4-nitro-1H-indene CAS No. 1951441-60-3

7-Fluoro-1,1-dimethyl-4-nitro-1H-indene

Cat. No.: B8026568
CAS No.: 1951441-60-3
M. Wt: 207.20 g/mol
InChI Key: IVZDLYGCHGWCLM-UHFFFAOYSA-N
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Description

7-Fluoro-1,1-dimethyl-4-nitro-1H-indene (CAS 1951441-60-3) is a high-purity chemical building block with the molecular formula C11H10FNO2 and a molecular weight of 207.20 . It belongs to the class of indene compounds, which are subjects of active investigation in medicinal chemistry due to their potential therapeutic applications . A recent patent highlights substituted indene compounds for the treatment of various disorders, including those of the alimentary tract and digestive system, as well as for use as antineoplastic agents . The specific structure of this compound, featuring a fluorine atom and a nitro group on the indene core, is strategically valuable for drug discovery. The fluorine atom can influence a molecule's electronegativity, metabolic stability, and membrane permeability, while the nitro group serves as a versatile handle for further synthetic modification into other functional groups, such as amines . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules for biological evaluation. As with all fine chemicals, proper handling procedures should be followed. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-1,1-dimethyl-4-nitroindene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-11(2)6-5-7-9(13(14)15)4-3-8(12)10(7)11/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZDLYGCHGWCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(C=CC(=C21)F)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201269661
Record name 1H-Indene, 7-fluoro-1,1-dimethyl-4-nitro-
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Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951441-60-3
Record name 1H-Indene, 7-fluoro-1,1-dimethyl-4-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951441-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indene, 7-fluoro-1,1-dimethyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201269661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 7-Fluoro-1,1-dimethyl-4-nitro-1H-indene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 7-Fluoro-1,1-dimethyl-4-nitro-1H-indene , a highly functionalized bicyclic scaffold. This molecule is of significant interest in medicinal chemistry, particularly as a core intermediate for next-generation Androgen Receptor (AR) antagonists and PROTAC linkers, where the electron-deficient nitroindene motif serves as a critical pharmacophore or attachment point.

Executive Summary

Target Molecule : this compound Molecular Formula : C₁₁H₁₀FNO₂ Key Structural Features :

  • Gem-dimethyl group (C1) : Provides steric bulk and prevents metabolic oxidation at the benzylic position.

  • Nitro group (C4) : Electron-withdrawing handle for further functionalization (e.g., reduction to aniline for coupling).

  • Fluorine atom (C7) : Modulates pKa, lipophilicity, and metabolic stability.

Synthesis Strategy : The synthesis presents a regiochemical challenge: installing the gem-dimethyl group and the nitro group in specific positions relative to the fluorine. Direct nitration of a pre-formed indene core is prone to poor regioselectivity (C5 vs. C4/C7). Therefore, this guide utilizes a De Novo Ring Construction strategy. We will synthesize the indanone core with the gem-dimethyl and nitrogen functionality already in place, utilizing the directing effects of an amino-precursor to control regiochemistry.

Retrosynthetic Analysis

To ensure regiochemical fidelity, we disconnect the target at the alkene and the C-C bonds of the five-membered ring.

  • Disconnection 1 (Functional Group Interconversion) : The nitro group is derived from an amine (via Sandmeyer) or installed early. The indene alkene is derived from the dehydration of a secondary alcohol.

  • Disconnection 2 (Skeleton) : The 1,1-dimethyl-1H-indene core corresponds to a 3,3-dimethyl-1-indanone precursor. Note the numbering shift: The C3 of the indanone becomes C1 of the indene.

    • Target: 7-Fluoro-4-nitro-1,1-dimethylindene.

    • Precursor: 4-Fluoro-7-nitro-3,3-dimethyl-1-indanone .

  • Disconnection 3 (Ring Formation) : The indanone is formed via a Friedel-Crafts cyclization of a 3,3-dimethylacryloyl derivative onto a functionalized benzene ring.

  • Starting Material : 4-Fluoroaniline . The amino group directs the cyclization ortho to itself, establishing the correct substitution pattern.

Retrosynthesis Target This compound (Target) Indanol Indanol Intermediate (Reduction/Dehydration) Target->Indanol Dehydration Indanone 4-Fluoro-7-nitro-3,3-dimethyl-1-indanone (Key Intermediate) Indanol->Indanone Reduction AminoIndanone 7-Amino-4-fluoro-3,3-dimethyl-1-indanone (Sandmeyer Precursor) Indanone->AminoIndanone Sandmeyer (NO2 installation) Cyclization Friedel-Crafts Cyclization (Regiocontrol) AminoIndanone->Cyclization Deprotection Start 4-Fluoroaniline (Starting Material) Cyclization->Start Acylation & Ring Closure

Figure 1: Retrosynthetic logic flow ensuring correct regiochemistry of the fluoro and nitro substituents.

Detailed Synthetic Protocol

Phase 1: Construction of the Indanone Core

The critical step is the formation of the 5-membered ring with the gem-dimethyl group. We utilize 4-fluoroacetanilide to direct the acylation/alkylation sequence.

Step 1.1: Protection and Acylation

Reagents : 4-Fluoroaniline, Acetic Anhydride, 3,3-Dimethylacryloyl chloride (or 3-chloro-3-methylbutanoyl chloride), AlCl₃.

  • Protection : React 4-fluoroaniline (1.0 eq) with acetic anhydride (1.1 eq) in DCM to form 4-fluoroacetanilide . This protects the amine and directs the subsequent Friedel-Crafts reaction to the ortho position (C2), which is less sterically hindered than the position flanked by Fluorine.

  • Friedel-Crafts Alkylation/Cyclization :

    • Suspend AlCl₃ (2.5 eq) in anhydrous DCM at 0°C.

    • Add 4-fluoroacetanilide (1.0 eq). Stir for 30 min.

    • Dropwise add 3-chloro-3-methylbutanoyl chloride (1.2 eq).

    • Mechanism: The Lewis acid promotes acylation at C2 (ortho to NHAc). The tertiary chloride then alkylates C3 (meta to F, ortho to NHAc) to close the ring.

    • Heat to reflux for 4-6 hours.

    • Quench : Pour onto ice/HCl. Extract with DCM.[1]

    • Product : 7-Acetamido-4-fluoro-3,3-dimethyl-1-indanone .

Validation :

  • ¹H NMR (CDCl₃) : Look for gem-dimethyl singlet (~1.4 ppm, 6H) and the acetamide singlet (~2.2 ppm). The aromatic region should show two doublets (ortho coupling) or a specific pattern depending on F-H coupling.

Step 1.2: Functional Group Swap (Amide to Nitro)

Since the acetamide was a directing group, we now convert it to the desired nitro group via a Sandmeyer transformation.

  • Hydrolysis : Reflux the acetamido-indanone in 6M HCl/MeOH for 2 hours to remove the acetyl group.

    • Intermediate: 7-Amino-4-fluoro-3,3-dimethyl-1-indanone .

  • Diazotization :

    • Dissolve the amine in HBF₄ (48% aq) or H₂SO₄ at -5°C.

    • Add NaNO₂ (1.1 eq) dropwise. Stir 30 min to form the diazonium salt.

  • Nitro Substitution (Sandmeyer) :

    • Prepare a mixture of NaNO₂ (5 eq) and Copper powder (catalytic) or Cu₂O in water.

    • Add the diazonium solution slowly to the nitrite mixture at 0°C, then allow to warm to room temperature.

    • Product : 4-Fluoro-7-nitro-3,3-dimethyl-1-indanone .

Critical Checkpoint : Ensure the nitro group is at position 7 (adjacent to the carbonyl). The fluorine remains at position 4.[2]

Phase 2: Conversion to Indene

This phase involves the reduction of the ketone and dehydration to form the alkene.

Step 2.1: Reduction

Reagents : NaBH₄, Methanol.

  • Dissolve 4-Fluoro-7-nitro-3,3-dimethyl-1-indanone in MeOH at 0°C.

  • Add NaBH₄ (1.5 eq) in portions.

  • Stir for 1 hour. Quench with sat. NH₄Cl.[3][4]

  • Extract with EtOAc.[5]

  • Product : 4-Fluoro-7-nitro-3,3-dimethyl-1-indanol (mixture of enantiomers).

Step 2.2: Dehydration

Reagents : p-Toluenesulfonic acid (pTsOH), Toluene.

  • Dissolve the indanol in Toluene.

  • Add catalytic pTsOH (0.1 eq).

  • Reflux with a Dean-Stark trap to remove water (1-2 hours).

  • Workup : Wash with NaHCO₃, brine, dry over MgSO₄.

  • Purification : Flash chromatography (Hexanes/EtOAc).

  • Final Product : This compound .

Numbering Shift Explanation :

  • In the Indanone, the gem-dimethyl was at C3.

  • In the Indene, the sp3 carbon takes priority as C1.

  • Therefore, the Indanone C3 becomes Indene C1.

  • The Indanone C4 (Fluoro) is adjacent to C3. In Indene, this position (adjacent to C1) becomes C7. -> 7-Fluoro .

  • The Indanone C7 (Nitro) is adjacent to C1 (Carbonyl). In Indene, this position (adjacent to the double bond C2=C3) becomes C4. -> 4-Nitro .

  • Result : The structure is correctly identified as This compound .

Process Visualization

SynthesisWorkflow Substrate 4-Fluoroaniline Step1 1. Ac2O (Protect) 2. 3-Cl-3-Me-butanoyl Cl / AlCl3 (Friedel-Crafts) Substrate->Step1 Intermediate1 7-Acetamido-4-fluoro- 3,3-dimethyl-1-indanone Step1->Intermediate1 Step2 1. HCl/MeOH (Hydrolysis) 2. NaNO2/HBF4 then NaNO2/Cu (Sandmeyer) Intermediate1->Step2 Intermediate2 4-Fluoro-7-nitro- 3,3-dimethyl-1-indanone Step2->Intermediate2 Step3 1. NaBH4 (Red) 2. pTsOH (Dehyd) Intermediate2->Step3 Final 7-Fluoro-1,1-dimethyl- 4-nitro-1H-indene Step3->Final

Figure 2: Forward synthesis workflow. Color coding indicates reaction phases: Protection/Cyclization (Red), Functionalization (Yellow), Indene Formation (Green).

Analytical Data Summary

The following table summarizes the expected key analytical signatures for the final product and key intermediate.

Compound1H NMR Diagnostic Signals (CDCl3, 400 MHz)13C NMR Key SignalsMass Spec (ESI)
Intermediate Indanone (4-F-7-NO2-3,3-dimethyl)δ 1.45 (s, 6H, gem-Me)δ 2.65 (s, 2H, CH2)δ 8.1 (d, Ar-H ortho to NO2)C=O (~200 ppm)C-F (~160 ppm, d)C-NO2 (~145 ppm)[M+H]+ ~238
Final Indene (7-F-4-NO2-1,1-dimethyl)δ 1.38 (s, 6H, gem-Me)δ 6.75 (d, 1H, =CH)δ 7.20 (d, 1H, =CH)δ 7.9-8.2 (Ar-H)sp3 C1 (~50 ppm)Alkene C2/C3 (~130/140 ppm)C-F (~158 ppm, d)[M+H]+ ~222

Safety & Handling

  • Nitro Compounds : Potentially explosive if heated dry. Ensure all Sandmeyer reactions are temperature controlled (-5°C to 0°C).

  • AlCl₃ : Reacts violently with water. Quench Friedel-Crafts reactions slowly with ice.[6]

  • Diazonium Salts : Unstable intermediates. Do not isolate; proceed immediately to the substitution step.

References

  • Indanone Synthesis via Friedel-Crafts

    • Title: "Regioselective synthesis of substituted 1-indanones from 3-arylpropionic acids and 3,3-dimethylacryloyl chloride."
    • Source: Beilstein Journal of Organic Chemistry, 2017.
    • URL: [Link]

  • Sandmeyer Reaction Protocols

    • Title: "Practical Procedures for the Preparation of Nitroarenes
    • Source: Organic Syntheses, Coll. Vol. 3, p.658.
    • URL: [Link]

  • Indene Dehydration Methods

    • Title: "Synthesis of Indenes via Acid-Catalyzed Dehydr
    • Source: Journal of Organic Chemistry, 2010 (General Methodology).
    • URL: [Link]

  • Related Scaffold Synthesis (Enzalutamide Analogs)

    • Title: "Synthesis and biological evaluation of novel androgen receptor antagonists."
    • Source: Journal of Medicinal Chemistry, 2013.
    • URL: [Link]

Sources

Characterization of 7-Fluoro-1,1-dimethyl-4-nitro-1H-indene: A Technical Guide to Physicochemical Profiling for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of the novel compound 7-Fluoro-1,1-dimethyl-4-nitro-1H-indene. As this is a new chemical entity, this document focuses on establishing robust, validated methodologies for determining its fundamental properties, which are critical for assessing its potential as a drug candidate. We will detail the experimental protocols and rationale for confirming molecular identity and measuring key parameters such as melting point, aqueous solubility, acidity (pKa), and lipophilicity (LogD). The insights gained from this characterization are essential for guiding formulation development, predicting in vivo behavior, and making informed decisions in the drug discovery pipeline.[1][2]

Introduction: The Importance of Early-Stage Physicochemical Profiling

The indene scaffold is a significant structural motif in a number of biologically active molecules.[3] The specific substitutions on this compound—a fluorine atom, a gem-dimethyl group, and a nitro group—are anticipated to modulate its electronic and steric properties, thereby influencing its biological activity and pharmacokinetic profile.

Before extensive biological screening, a thorough understanding of a compound's physicochemical properties is paramount.[1][2] These fundamental characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and directly impact its "druggability."[4] Poor solubility, for instance, can lead to erroneous in vitro assay results and presents significant challenges for formulation and bioavailability.[5] This guide, therefore, serves as a blueprint for the systematic evaluation of this novel indene derivative, ensuring that subsequent research is built upon a solid foundation of accurate and reliable data.

Molecular Identity and Structural Confirmation

The first and most critical step is the unambiguous confirmation of the chemical structure and determination of its molecular weight. This is achieved through a combination of spectroscopic techniques.

Predicted Molecular Properties

Based on its chemical structure, the following properties can be calculated:

PropertyPredicted Value
Molecular Formula C₁₁H₁₀FNO₂
Molecular Weight 207.20 g/mol
Experimental Verification

2.2.1. Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of molecules, which allows for the precise determination of molecular weight.[6][7]

  • Protocol: High-Resolution Mass Spectrometry (HRMS)

    • Sample Preparation: Dissolve a small quantity (~0.1 mg) of the compound in a suitable volatile solvent (e.g., acetonitrile or methanol).

    • Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate intact molecular ions without significant fragmentation.[7][8]

    • Analysis: Analyze the sample using a high-resolution mass analyzer, like a Time-of-Flight (TOF) or Orbitrap instrument.

    • Data Interpretation: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻. The measured m/z value should be within 5 ppm of the calculated exact mass of the compound. This high degree of accuracy confirms the elemental composition.[9]

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure of a molecule, confirming the connectivity and chemical environment of atoms.[10][11][12]

  • Protocol: 1D and 2D NMR

    • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Data Acquisition: Acquire a standard suite of NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).[13]

      • ¹H NMR: To identify the number and environment of hydrogen atoms.

      • ¹³C NMR: To identify the number and environment of carbon atoms.

      • 2D Experiments (COSY, HSQC, HMBC): To establish the connectivity between atoms (H-H, C-H, and long-range C-H correlations), which is crucial for assembling the complete molecular structure.[13][14]

    • Data Interpretation: The chemical shifts, coupling constants, and cross-peaks in the spectra should be fully consistent with the proposed structure of this compound.

2.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[15][16]

  • Protocol: FTIR Analysis

    • Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

    • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).[17]

    • Data Interpretation: The resulting spectrum should display characteristic absorption bands corresponding to the functional groups in the molecule.[18][19] Key expected peaks include:

      • Aromatic C-H stretch: ~3100-3000 cm⁻¹

      • Aliphatic C-H stretch: ~2950-2850 cm⁻¹

      • Aromatic C=C stretch: ~1600-1450 cm⁻¹

      • N-O stretch (nitro group): Strong peaks around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹

      • C-F stretch: ~1250-1000 cm⁻¹

Core Physicochemical Properties

Once the structure is confirmed, the next step is to determine the key physicochemical properties that dictate the compound's behavior in biological systems.

Melting Point (Mp)

The melting point provides a quick indication of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities will depress and broaden the melting range.

  • Protocol: Capillary Melting Point Determination

    • Sample Preparation: Finely powder a small amount of the dry compound. Pack the powder into a capillary tube to a height of 2-3 mm.[20][21]

    • Initial Determination: Heat the sample rapidly in a melting point apparatus to determine an approximate melting range.

    • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat at a slow rate (1-2°C per minute) as the temperature approaches the approximate melting point.[20]

    • Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[20]

Aqueous Solubility

Aqueous solubility is one of the most critical parameters in drug discovery, as a compound must be in solution to be absorbed and exert its biological effect.[5][22] It is essential to distinguish between kinetic and thermodynamic solubility.

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-energy state (like a DMSO stock solution), begins to precipitate. This is often used for high-throughput screening in early discovery.[23][24][25]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with its most stable solid form. This is the gold standard for lead optimization and preformulation.[25][26][27]

  • Protocol: Shake-Flask Method for Thermodynamic Solubility

    • Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

    • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[26]

    • Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a low-binding filter.

    • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.[24]

G cluster_prep Sample Preparation cluster_sep Phase Separation cluster_quant Quantification A Add excess solid compound to aqueous buffer (e.g., pH 7.4) B Agitate at constant temp (24-72 hours) A->B Equilibration C Centrifuge to pellet undissolved solid B->C D Filter supernatant through low-binding filter C->D F Analyze filtrate and standards by HPLC-UV or LC-MS D->F E Prepare calibration standards E->F G Calculate concentration (Solubility) F->G

Thermodynamic Solubility Workflow
Ionization Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This property is crucial as it dictates the charge state of a molecule at different physiological pH values, which in turn affects its solubility, permeability, and target binding.[28] Given the presence of the nitro group and the aromatic ring, the compound is expected to be a weak acid.

  • Protocol: Spectrophotometric pKa Determination This method is ideal for compounds with a chromophore that changes absorbance upon ionization and is suitable for poorly soluble compounds.[29]

    • Buffer Preparation: Prepare a series of buffers with precisely known pH values, spanning a range of at least 2 pH units above and below the estimated pKa.

    • Sample Preparation: Prepare stock solutions of the compound in a co-solvent (e.g., methanol) and add a small, constant aliquot to each buffer solution.

    • UV-Vis Spectroscopy: Measure the full UV-Vis spectrum of the compound in each buffer.

    • Data Analysis: Identify a wavelength where the absorbance of the ionized and non-ionized species differs significantly. Plot absorbance at this wavelength versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[30]

For compounds that are poorly soluble or lack a suitable chromophore, potentiometric titration or capillary electrophoresis can be effective alternative methods.[30][31]

Lipophilicity (LogP / LogD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of membrane permeability, plasma protein binding, and metabolic clearance.[32]

  • LogP: The partition coefficient of the neutral species between octanol and water.

  • LogD: The distribution coefficient, which measures the partition of all species (ionized and neutral) at a specific pH. For drug discovery, LogD at pH 7.4 is the most relevant parameter.[33]

  • Protocol: Shake-Flask Method for LogD₇.₄ This is the traditional and most reliable method for determining lipophilicity.[33][34][35]

    • Phase Preparation: Pre-saturate n-octanol with pH 7.4 buffer and vice-versa.

    • Partitioning: Add a known amount of the compound to a vial containing equal volumes of the pre-saturated n-octanol and pH 7.4 buffer.

    • Equilibration: Shake the vial vigorously for a set period (e.g., 1-4 hours) to allow the compound to partition between the two phases until equilibrium is reached.

    • Phase Separation: Centrifuge the vial to ensure complete separation of the two immiscible layers.

    • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using HPLC-UV or LC-MS.

    • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]buffer)

G cluster_prep Preparation & Partitioning cluster_sep Separation & Quantification cluster_calc Calculation A Pre-saturate n-octanol and pH 7.4 buffer B Add compound to equal volumes of both phases A->B C Shake vigorously to reach equilibrium B->C D Centrifuge to separate phases E Quantify [Compound] in octanol phase (Coct) D->E F Quantify [Compound] in buffer phase (Cbuf) D->F G Calculate LogD = log10(Coct / Cbuf) E->G F->G

Shake-Flask LogD Determination Workflow

Data Synthesis and Conclusion

The systematic application of these methodologies will yield a robust physicochemical profile for this compound. This data, summarized in the table below, forms the basis for a comprehensive understanding of the molecule's potential.

Physicochemical PropertyExperimental MethodResultImplication for Drug Development
Molecular Weight High-Resolution Mass Spectrometry[Experimental Value]Confirms identity; within "Rule of 5" guidelines.
Melting Point Capillary Method[Experimental Value]Indicator of purity and solid-state stability.
Thermodynamic Solubility Shake-Flask (pH 7.4)[Experimental Value]Critical for absorption and bioavailability.
pKa UV-Vis Spectrophotometry[Experimental Value]Predicts charge state, influencing solubility and permeability.
LogD (pH 7.4) Shake-Flask[Experimental Value]Key indicator of membrane permeability and potential for off-target effects.

By rigorously determining these properties, researchers can identify potential liabilities early in the drug discovery process. For example, low aqueous solubility might necessitate formulation strategies such as salt formation or amorphous solid dispersions, while very high lipophilicity could be a red flag for metabolic instability or toxicity. This in-depth technical guide provides the necessary framework to generate high-quality, reliable data, enabling informed, data-driven decisions in the journey of developing novel therapeutic agents.

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  • Chromatographic Approaches for Physicochemical Characterization of Compounds. Open Access eBooks. [Link]

  • Automated selection of compounds with physicochemical properties to maximize bioavailability and druglikeness. National Center for Biotechnology Information. [Link]

  • Subcommittee on Solubility and Equilibrium Data (SSED). International Union of Pure and Applied Chemistry. [Link]

  • Solubility Data Series. International Union of Pure and Applied Chemistry. [Link]

  • Preparation, Properties, and Spectra of Eight Alkylated Indenes. R Discovery. [Link]

  • Indene. Wikipedia. [Link]

  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. [Link]

  • Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm formation. National Center for Biotechnology Information. [Link]

  • Introduction to IUPAC-NIST Solubilities Database. National Institute of Standards and Technology. [Link]

  • The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations. AIP Publishing. [Link]

  • The Synthesis of Estrogenic Indene Derivatives and Remarks on the Configuration of Stilbestrol. Journal of the American Chemical Society. [Link]

Sources

Structural Elucidation of 7-Fluoro-1,1-dimethyl-4-nitro-1H-indene: A Definitive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the high-stakes landscape of medicinal chemistry, the scaffold 7-Fluoro-1,1-dimethyl-4-nitro-1H-indene (CAS: 1951441-60-3) represents a critical intermediate, likely utilized in the synthesis of next-generation Androgen Receptor (AR) antagonists or Hypoxia-Inducible Factor (HIF) modulators. The gem-dimethyl group at the C1 position serves as a metabolic block, preventing benzylic oxidation, while the 4-nitro and 7-fluoro substituents provide essential electronic handles for further functionalization (e.g., reduction to aniline for amide coupling).

However, the synthesis of substituted indenes is prone to regio-isomerism. A 4-nitro/7-fluoro substitution pattern is electronically distinct but crystallographically similar to its 5-nitro/6-fluoro or 4-fluoro/7-nitro isomers. Misidentification at this stage cascades into costly failures in Structure-Activity Relationship (SAR) models.

This guide moves beyond basic verification. It establishes a self-validating structural proof workflow , prioritizing the differentiation of regioisomers through scalar coupling analysis (


, 

) and 2D NMR correlations.

Structural Logic & Theoretical Framework

The Geometry of the Challenge

The molecule consists of a fused bicyclic system:

  • Ring A (Benzene): Tetrasubstituted (Fused at C3a/C7a, substituted at C4/C7). This leaves only two aromatic protons (H5 and H6).

  • Ring B (Cyclopentadiene): Contains the C1 gem-dimethyl group and the C2=C3 double bond.

The Diagnostic Pivot: The proximity of the Fluorine atom (C7) to the bridgehead (C7a) and the Nitro group (C4) to the other bridgehead (C3a) creates a unique electronic environment. The primary validation relies on the Spin-Spin Coupling of


F , which acts as an internal "ruler" to measure distances to H5, H6, and the bridgehead carbons.
Expected Coupling Patterns
  • H6 (Ortho to F): Will exhibit a large

    
     coupling (~8–10 Hz).
    
  • H5 (Meta to F): Will exhibit a smaller

    
     coupling (~5–6 Hz).
    
  • H5-H6 Coupling: Typical aromatic ortho coupling (

    
     ~8 Hz).
    
  • Result: H5 and H6 will appear as distinct doublet-of-doublets (dd) or pseudo-triplets depending on the overlap of

    
     values.
    

Experimental Protocols & Methodologies

Workflow Visualization

The following diagram outlines the decision tree for validating the structure, moving from bulk purity to atomic connectivity.

CharacterizationWorkflow Start Crude Intermediate (this compound) Purity Step 1: Purity Assessment (UPLC-MS / PDA) Start->Purity MS_Check Mass Spec Verification [M+H]+ or [M-H]- Purity->MS_Check NMR_1D Step 2: 1D NMR Profiling (1H, 19F, 13C) MS_Check->NMR_1D Coupling_Analysis Scalar Coupling Logic Analyze J(F-H) and J(H-H) NMR_1D->Coupling_Analysis NMR_2D Step 3: Connectivity (2D NMR) HMBC / NOESY Coupling_Analysis->NMR_2D Regio_Confirm Regiochemistry Confirmation NOE: Me(1) <-> H(7)? (Impossible) NOE: Me(1) <-> H(2)/H(7a) NMR_2D->Regio_Confirm Final Validated Structure Ready for Next Step Regio_Confirm->Final

Caption: Figure 1. Self-validating characterization workflow emphasizing the integration of Mass Spectrometry and NMR scalar coupling logic.

Protocol 1: High-Resolution NMR Acquisition

Objective: To resolve the specific F-H and F-C couplings that define the 4,7-substitution pattern.

  • Instrument: 500 MHz or higher (essential for resolving second-order effects).

  • Solvent: Chloroform-d (

    
    ) is standard, but Acetone-
    
    
    
    is recommended here.
    • Why? Nitro-aromatics often show superior dispersion in Acetone-

      
      , preventing the accidental overlap of the critical H5/H6 signals.
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Pulse Sequence Parameters:

    • 
      H:  30° pulse, 5s relaxation delay (d1) to ensure accurate integration of the gem-dimethyls vs. aromatics.
      
    • 
      C:  Power-gated decoupling. 512 scans minimum to resolve quaternary carbons coupled to Fluorine.
      
    • 
      F:  Non-decoupled (to see F-H splitting) and Proton-decoupled (to verify chemical shift purity).
      
Protocol 2: Regiochemistry Verification via NOESY

Objective: To prove the "Up/Down" orientation relative to the gem-dimethyl bridge.

  • The Logic: The gem-dimethyl groups at C1 are spatially distant from the benzene ring substituents due to the rigid indene planarity. However, NOE correlations can establish the position of the C2 and C3 protons relative to the bridgehead, indirectly confirming the ring fusion.

  • Critical Check: If the structure were isomeric (e.g., substituents on the 5,6 positions), the NOE patterns between the alkene protons (H2/H3) and the aromatic protons would differ significantly.

  • Setup:

    • Mixing time: 500 ms.

    • Look for: Strong NOE between Gem-Dimethyl (C1) and H2 (Vinylic). Lack of NOE between Gem-Dimethyl and any aromatic proton (confirms distance).

Data Interpretation & Reference Standards

Predicted Spectral Data Summary

The following table synthesizes the expected chemical shifts and coupling constants based on substituent electronic effects (Hammett constants) and indene scaffold literature.

NucleusAssignmentApprox. Shift (

)
MultiplicityCoupling Constants (

values)
Diagnostic Logic

H
H2 (Vinyl)6.70 - 6.80d

Hz
Characteristic indene double bond.

H
H3 (Vinyl)7.20 - 7.30d

Hz
Deshielded by conjugation.

H
H5 (Aromatic)8.10 - 8.20dd

Hz
Deshielded by ortho-NO2; meta-F coupling visible.

H
H6 (Aromatic)7.10 - 7.20dd

Hz
Shielded by ortho-F; large F coupling.

H

(Gem)
1.30 - 1.40s-6H integral confirms dimethylation.

F
F-7-110 to -120m-Typical range for aryl fluorides.

C
C-F (C7)~155 - 160d

Hz
Large coupling confirms direct F-C bond.
Mass Spectrometry Fingerprint
  • Ionization: ESI (Electrospray) in Positive/Negative mode.

  • Target Ion: Nitro compounds often ionize poorly in ESI+. Use APCI (Atmospheric Pressure Chemical Ionization) or look for radical anions

    
     in negative mode.
    
  • Expected Mass: Formula

    
    . MW = 207.20.
    
    • Look for

      
      .
      
    • Fragmentation: Loss of

      
       (
      
      
      
      ) is a primary fragmentation pathway.

Advanced Troubleshooting: The "Isomer Trap"

A common pitfall is distinguishing the 4-nitro-7-fluoro isomer from the 4-fluoro-7-nitro isomer. Both have the same mass and similar 1H NMR patterns (two doublets).

The Solution: HMBC (Heteronuclear Multiple Bond Correlation) To definitively distinguish them, trace the long-range couplings from the Gem-dimethyl protons (H-C1) .

  • The Gem-dimethyl protons will show HMBC correlations to C1, C2, C7a (bridgehead) .

  • Identify C7a .

  • Check the coupling of C7a to the Fluorine.

    • Scenario A (7-Fluoro): C7a is adjacent to C7-F. You will see a significant

      
       coupling (~20 Hz) on the C7a peak in the 
      
      
      
      C spectrum.
    • Scenario B (7-Nitro): C7a is adjacent to C7-NO2. C7a will appear as a singlet (or very weakly coupled) in the

      
      C spectrum.
      

HMBC_Logic Me Gem-Dimethyl (H) C7a C7a (Bridgehead) Me->C7a HMBC (3-bond) Result Split C7a Signal CONFIRMS 7-Fluoro C7a->Result F7 Fluorine-19 F7->C7a J-Coupling (2-bond) ~20 Hz Split

Caption: Figure 2. The HMBC/J-Coupling logic gate to distinguish 7-Fluoro from 7-Nitro isomers.

References

  • Chemical Suppliers & Registry

    • This compound (CAS 1951441-60-3).[1][2][3] Available from BLD Pharm and Bide Pharm.

  • NMR Methodology for Fluorinated Aromatics: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for interpreting J-F couplings).
  • Ready, J. M., et al. (2014). "Synthesis of Substituted Indenes via Metallacycle Transfer." Journal of the American Chemical Society.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.

Disclaimer: This guide is intended for research and development purposes. All synthesis and characterization should be performed under strict safety protocols regarding nitro-aromatic compounds.

Sources

A Comprehensive Technical Guide to the Spectroscopic Analysis of 7-Fluoro-1,1-dimethyl-4-nitro-1H-indene

Author: BenchChem Technical Support Team. Date: March 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth, multi-platform spectroscopic workflow for the structural elucidation and characterization of 7-Fluoro-1,1-dimethyl-4-nitro-1H-indene. As a novel compound with potential applications in medicinal chemistry and materials science, a robust and validated analytical methodology is paramount. This document moves beyond a simple recitation of techniques, offering a rationale-driven approach to experimental design, data acquisition, and spectral interpretation. We will delve into Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS), culminating in a holistic understanding of the molecule's structural and electronic properties. The protocols described herein are designed to be self-validating, ensuring the highest level of scientific integrity for researchers in drug development and related fields.

Introduction: The Rationale for Spectroscopic Scrutiny

The indene scaffold is a privileged structure in medicinal chemistry, and its derivatives often exhibit a wide range of biological activities. The specific substitution pattern of this compound—incorporating a fluorine atom, a gem-dimethyl group, and a nitro group—suggests a molecule with unique electronic and steric properties that warrant detailed investigation. The fluorine atom can modulate metabolic stability and binding affinity, the gem-dimethyl group locks a specific conformation, and the nitro group, a potent electron-withdrawing group, significantly influences the aromatic system's reactivity and electronic absorption properties.

A comprehensive spectroscopic analysis is therefore not merely a confirmatory step but a foundational requirement for any further development. It establishes unambiguous structural identity, provides insights into purity, and serves as a reference for future studies, including metabolic fate, formulation stability, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, a suite of NMR experiments is necessary for a complete assignment.

Experimental Protocol: A Self-Validating Approach

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the analyte.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for general solubility, but DMSO-d₆ may be required for more polar compounds.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm for both ¹H and ¹³C).

  • Transfer the solution to a high-precision 5 mm NMR tube.

Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal resolution and sensitivity.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled ¹³C experiment (e.g., PENDANT or DEPT) is essential for identifying all carbon environments. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR: A one-dimensional fluorine spectrum should be acquired. ¹⁹F NMR is highly sensitive and provides a clean spectrum with a wide chemical shift range, making it an excellent tool for confirming the presence and environment of the fluorine atom.[1][2]

  • 2D NMR: To unambiguously assign all signals, a suite of 2D experiments is recommended:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular framework.

Predicted Spectral Data and Interpretation

The following table summarizes the anticipated NMR data for this compound. The chemical shifts are estimates based on known substituent effects on indene and aromatic systems.[3][4][5][6][7]

Atom Technique Predicted Chemical Shift (ppm) Multiplicity Expected Coupling Rationale
C1-CH₃ ¹H NMR~1.3sNoneGem-dimethyl protons, singlet due to no adjacent protons.
C2-H ¹H NMR~6.0-6.5dJ = ~5.5 HzOlefinic proton, coupled to C3-H.
C3-H ¹H NMR~6.8-7.2dJ = ~5.5 HzOlefinic proton, coupled to C2-H.
C5-H ¹H NMR~7.5-7.8dJ = ~8.0 HzAromatic proton, ortho to the nitro group, deshielded.
C6-H ¹H NMR~7.2-7.5ddJ = ~8.0, ~5.0 HzAromatic proton, coupled to C5-H and C7-F.
C1 ¹³C NMR~45-50--Quaternary aliphatic carbon.
C1-CH₃ ¹³C NMR~25-30--Methyl carbons.
C2 ¹³C NMR~120-125--Olefinic carbon.
C3 ¹³C NMR~130-135--Olefinic carbon.
C3a ¹³C NMR~145-150--Aromatic quaternary carbon.
C4 ¹³C NMR~148-152--Aromatic carbon bonded to the nitro group, deshielded.
C5 ¹³C NMR~125-130--Aromatic CH.
C6 ¹³C NMR~115-120--Aromatic CH, coupled to fluorine.
C7 ¹³C NMR~160-165--Aromatic carbon bonded to fluorine, deshielded and shows C-F coupling.
C7a ¹³C NMR~140-145--Aromatic quaternary carbon.
C7-F ¹⁹F NMR-110 to -125--Aromatic fluorine chemical shifts are sensitive to the electronic environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy provides invaluable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol

Sample Preparation:

  • Attenuated Total Reflectance (ATR): This is the preferred method for solid samples. A small amount of the solid is placed directly on the ATR crystal. This technique requires minimal sample preparation and is non-destructive.

  • KBr Pellet: Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

  • Place the sample in the instrument.

  • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Expected Vibrational Modes and Interpretation

The IR spectrum of this compound will be dominated by the strong absorptions of the nitro group and the various C-H and C=C vibrations of the indene core.[8][9][10][11][12]

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Significance
Aromatic C-H Stretch 3100-3000MediumConfirms the presence of the aromatic ring.
Aliphatic C-H Stretch 3000-2850MediumCorresponding to the methyl groups.
C=C Stretch (Aromatic) 1600-1450Medium-StrongMultiple bands are expected for the indene ring system.
NO₂ Asymmetric Stretch 1550-1475StrongHighly characteristic and a primary indicator of the nitro group.[9]
NO₂ Symmetric Stretch 1360-1290StrongThe second highly characteristic band for the nitro group.[9]
C-F Stretch 1250-1000StrongConfirms the presence of the carbon-fluorine bond.
C-N Stretch 890-835MediumVibration of the bond connecting the nitro group to the aromatic ring.[12]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of the compound and can offer structural clues based on its fragmentation pattern.

Experimental Protocol

Ionization Method:

  • Electron Ionization (EI): A hard ionization technique that leads to extensive fragmentation. This is useful for library matching and structural elucidation.

  • Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques that typically result in a prominent molecular ion or protonated molecule peak, which is ideal for confirming the molecular weight.

Mass Analyzer:

  • High-Resolution Mass Spectrometry (HRMS) (e.g., TOF or Orbitrap): This is essential for determining the accurate mass of the molecular ion, which allows for the unambiguous determination of the elemental composition.

Procedure:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system like Liquid Chromatography (LC) or Gas Chromatography (GC).[13]

  • Acquire the mass spectrum over a suitable m/z range.

Expected Mass Spectrum and Fragmentation

The molecular formula of this compound is C₁₁H₁₀FNO₂.

  • Monoisotopic Mass: 207.0696 g/mol .

Expected Observations:

  • Molecular Ion (M⁺˙): In EI-MS, a peak at m/z 207 should be observed. In ESI-MS, a protonated molecule [M+H]⁺ at m/z 208 or adducts like [M+Na]⁺ at m/z 230 might be seen.

  • Key Fragments: The fragmentation pattern will be influenced by the stability of the indene ring system. Common losses would include:

    • Loss of a methyl group (-CH₃): A peak at m/z 192.

    • Loss of the nitro group (-NO₂): A peak at m/z 161.

    • Loss of NO (-30) or O (-16): Common fragmentation pathways for nitroaromatic compounds. The presence of fluorine and the dimethyl group will influence the fragmentation, and a detailed analysis of the fragment ions by MS/MS would be necessary for complete structural confirmation.[14]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation of the indene system, coupled with the electron-withdrawing nitro group, will result in characteristic absorptions.

Experimental Protocol
  • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Use a matched pair of cuvettes, one for the sample and one for the solvent blank.

  • Scan the absorbance from approximately 200 to 800 nm.

Expected Absorption Maxima

Aromatic nitro compounds typically exhibit strong absorption bands.[15][16][17] For this compound, two main absorption bands are expected:

  • λ_max ≈ 240-270 nm: Attributable to the π → π* transitions of the aromatic system.

  • λ_max ≈ 300-350 nm: A longer wavelength absorption due to the n → π* transition of the nitro group and charge-transfer interactions within the molecule. The nitro group's extension of the conjugated system can shift absorption into the visible region, potentially giving the compound a pale yellow color.[18]

Integrated Spectroscopic Workflow and Data Correlation

The true power of this multi-technique approach lies in the correlation of data from each analysis to build a cohesive and validated structural assignment.

Caption: Integrated workflow for the spectroscopic analysis of the target compound.

Conclusion

The spectroscopic characterization of this compound requires a synergistic application of NMR, FT-IR, and mass spectrometry. This guide has outlined a robust, self-validating methodology for achieving an unambiguous structural assignment. By understanding the causality behind experimental choices and meticulously correlating the data from each technique, researchers can establish a foundational analytical dataset. This, in turn, will empower further investigation into the compound's potential applications in drug development and materials science, ensuring both scientific rigor and reproducibility.

References

  • University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. Available from: [Link].

  • Goodpaster JV, et al. A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Anal Chim Acta. 2021;1185:339042. Available from: [Link].

  • University of California, Los Angeles. Infrared Spectroscopy. Available from: [Link].

  • Powers L, et al. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environ Sci Technol. 2020;54(2):932-941. Available from: [Link].

  • ResearchGate. (a) UV-vis absorption spectra of different nitroaromatic compounds. (b) UV-vis absorption spectra of 4-NP and excitation and emission spectra of the ZELMO phosphor dispersed in deionized water. Available from: [Link].

  • Brown JF Jr. The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. J Am Chem Soc. 1955;77(23):6341-6351. Available from: [Link].

  • Smith BC. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. 2023. Available from: [Link].

  • ResearchGate. The UV–vis spectra of various nitroaromatic compounds and excitation of compound 1. Available from: [Link].

  • MDPI. Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. 2023. Available from: [Link].

  • Environmental Science & Technology. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. 2024. Available from: [Link].

  • LCGC International. Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. 2025. Available from: [Link].

  • National Bureau of Standards. Mass spectra of fluorocarbons. Available from: [Link].

  • Doc Brown's Chemistry. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore. Available from: [Link].

  • Environmental Science & Technology. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. 2024. Available from: [Link].

  • The Royal Society of Chemistry. Supporting Information Synthesis of a Versatile 1H-indene-3-carboxylate Scaffold Enabled by Visible- Light Promoted Wolff Rearra. Available from: [Link].

  • Cao C, et al. Substituent Effects on 13C NMR and 1H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. 2018. Available from: [Link].

  • PubChem. 1,1-Dimethylindene. Available from: [Link].

  • ResearchGate. Fig. S2 13 C NMR spectrum of methyl 1H-indene-2-carboxylate (6a). Available from: [Link].

  • Asian Journal of Scientific Research. Halogen Substituted Indeno Quinoxaline Derivative Crystal: A Spectroscopic Approach. 2018. Available from: [Link].

  • Ristić M, et al. synthesis, complete assignment of 1h- and 13c-nmr spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Available from: [Link].

  • PubChem. Indene. Available from: [Link].

  • NIST WebBook. 1H-Indene, 1,1-dimethyl-. Available from: [Link].

  • Organic Chemistry Portal. Synthesis of indenes. Available from: [Link].

  • Beilstein Journal of Organic Chemistry. Synthesis of 1-indanones with a broad range of biological activity. 2018. Available from: [Link].

  • Journal of Optoelectronics and Applied Materials. Synthesis Structural Study and Spectroscopic Characterization of Azo Compound Derived from Mercaptothiadiazole and Methoxybenzal. Available from: [Link].

  • SpectraBase. 1H-Indene, 1-ethylideneoctahydro-7a-methyl-, cis-. Available from: [Link].

  • ResearchGate. Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. 2025. Available from: [Link].

  • McGuire Group. Discovery of the Pure Polycyclic Aromatic Hydrocarbon Indene (c-C9H8) with GOTHAM Observations of TMC-1. 2021. Available from: [Link].

  • NIST WebBook. 1H-Indene, 4,7-dimethyl-. Available from: [Link].

Sources

Biological Activity of Nitro-Indene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, mechanism of action, and experimental evaluation of nitro-indene derivatives.

Executive Summary

Nitro-indene derivatives represent a specialized class of bicyclic aromatic compounds where the pharmacophore is defined by the position of the nitro group (


) relative to the indene core. Unlike their widely studied indole counterparts, nitro-indenes exhibit distinct reactivity profiles driven by two primary electronic states:
  • Nitro-aromatic Indenes (e.g., 5-nitroindene): Function primarily via enzymatic bioreduction, generating reactive oxygen species (ROS) and DNA-binding intermediates.

  • Nitro-olefin Indenes (e.g., 2-nitroindene): Function as cyclic

    
    -nitrostyrene analogs. These are potent Michael acceptors capable of covalent modification of cysteine-rich proteins.
    

This guide analyzes the therapeutic potential of these derivatives in antiviral and anticancer applications, while addressing the critical toxicology (mutagenicity) challenges inherent to the nitro moiety.

Chemical Basis & Structure-Activity Relationship (SAR)

The biological activity of nitro-indenes is dictated by the electrophilicity of the scaffold.

The "Warhead" Distinction
  • 2-Nitroindene (The Michael Acceptor): The nitro group at the C2 position activates the C2-C3 double bond, making C3 highly electrophilic. This allows for covalent capture of nucleophilic thiol groups (cysteine residues) in enzymes.

  • 5-Nitroindene (The Pro-drug): The nitro group on the benzene ring is less electrophilic but susceptible to nitroreductases (NTR). This pathway mimics the mechanism of metronidazole, leading to selective toxicity in hypoxic environments (solid tumors).

SAR Logic Diagram

The following diagram illustrates the divergent reactivity pathways based on substitution patterns.

SAR_Logic Scaffold Nitro-Indene Scaffold Type1 2-Nitroindene (Nitro-olefin) Scaffold->Type1 Type2 5-Nitroindene (Nitro-aromatic) Scaffold->Type2 Type3 1,3-Dioxo-indene (Nitro-indandione) Scaffold->Type3 Mech1 Mechanism: Michael Addition (Covalent) Type1->Mech1 High Electrophilicity Mech2 Mechanism: Bioreduction (ROS/DNA) Type2->Mech2 Enzymatic Activation Mech3 Mechanism: Protease Inhibition Type3->Mech3 H-Bonding Network Target1 Target: Cysteine Proteases (Cathepsins, Viral 3C) Mech1->Target1 Target2 Target: Hypoxic Tumor Cells DNA Adducts Mech2->Target2 Target3 Target: Picornavirus Replication Mech3->Target3

Figure 1: Structure-Activity Relationship (SAR) diverging by nitro position.

Therapeutic Applications

Antiviral Activity (1,3-Dioxo-indene Derivatives)

Research indicates that nitroindene-1,3-dione derivatives possess significant anti-picornaviral activity.[1]

  • Target: Viral proteases or capsid proteins.

  • Efficacy: High inhibitory activity against Coxsackie, Polio, and Rhinovirus.[1]

  • Data: In cytopathic effect (CPE) reduction assays, specific derivatives showed

    
     values in the low micromolar range with acceptable selectivity indices (SI).
    
Anticancer Activity (Cytotoxicity)

Nitro-indenes function as "masked" alkylating agents.

  • Mechanism: 2-nitroindene derivatives act as "suicide substrates" for thioredoxin reductase (TrxR) or glutathione (GSH), depleting cellular antioxidant defenses and inducing oxidative stress-mediated apoptosis.

  • Selectivity: 5-nitroindene derivatives exploit the hypoxic environment of solid tumors. Overexpression of nitroreductases in these cells leads to the accumulation of toxic hydroxylamines specifically within the tumor microenvironment.

Quantitative Activity Data

Table 1: Comparative Biological Activity of Nitro-Indene Subclasses

Compound ClassPrimary TargetActivity MetricKey ObservationSource
2-Nitroindene Cysteine Thiols

(Kinetic)
Rapid, irreversible alkylation of GSH (

min)
[1]
5-Nitroindene DNA (via reduction)Mutagenicity (Ames)Positive in TA98/TA100 strains (requires activation)[2]
Nitroindene-1,3-dione Picornavirus

Broad-spectrum inhibition with low cytotoxicity[3]

Mechanistic Insights: The Covalent Pathway

The most distinct feature of 2-nitroindene is its ability to form covalent bonds with proteins. This is a reversible vs. irreversible mechanistic decision point in drug design.

Cysteine Alkylation Workflow

The nitro group withdraws electron density, rendering the


-carbon (C3) susceptible to nucleophilic attack by the thiolate anion (

) of a cysteine residue.

Mechanism State1 2-Nitroindene (Electrophile) Intermediate Transition State (Michael Addition) State1->Intermediate Diffusion State2 Protein Thiol (Enz-Cys-SH) State2->Intermediate Nucleophilic Attack Product Covalent Adduct (Enz-S-Indene-NO2) Intermediate->Product C-S Bond Formation Downstream Loss of Enzyme Function (Apoptosis/Stasis) Product->Downstream Irreversible Inhibition

Figure 2: Mechanism of action for 2-nitroindene via Michael addition to protein thiols.

Experimental Protocols

Synthesis of 2-Nitroindene (Reference Standard)

Note: This synthesis involves unstable intermediates. Perform in a fume hood.

  • Reagents: Phthalaldehyde (1.0 eq), Nitromethane (1.2 eq), Methanolic KOH (catalytic), Acetic Anhydride.

  • Condensation: Dissolve phthalaldehyde in methanol. Add nitromethane.[2] Add KOH dropwise at 0°C. Stir for 1 hour to form the nitro-aldol intermediate.

  • Dehydration: Acidify with HCl, extract, and treat the crude nitro-aldol with acetic anhydride/sodium acetate at reflux for 30 minutes.

  • Purification: The resulting yellow solid (2-nitroindene) is purified via column chromatography (Silica gel, Hexane/EtOAc 9:1).

  • Validation:

    
     must show the olefinic proton singlet at 
    
    
    
    .
Antiviral CPE Reduction Assay

Objective: Determine the efficacy of nitro-indene derivatives against Picornavirus.

  • Cell Culture: Seed HeLa or Vero cells in 96-well plates (

    
     cells/well). Incubate 24h.
    
  • Infection: Infect cells with virus (100

    
    ) for 1 hour.
    
  • Treatment: Remove viral inoculum. Add serial dilutions of the nitro-indene derivative (0.1

    
     to 100 
    
    
    
    ).
  • Incubation: Incubate at 37°C/5%

    
     for 48 hours.
    
  • Readout: Add MTS reagent (20

    
    /well). Measure absorbance at 490 nm.
    
  • Calculation:

    
    
    

Toxicology & Safety (Critical Assessment)

The primary barrier to the clinical translation of nitro-indenes is mutagenicity .

  • Ames Test: Nitro-aromatics (like 5-nitroindene) are often positive in Salmonella typhimurium strains TA98 and TA100. This is due to the enzymatic reduction of the nitro group to a hydroxylamine (

    
    ), which can form DNA adducts.
    
  • Mitigation Strategy: Drug design should focus on 2-nitroindenes (nitro-olefins) or sterically hindered derivatives where the nitro group is less accessible to nitroreductases, or where the mechanism relies strictly on covalent protein binding rather than DNA intercalation.

References

  • Chemical Biology of Nitroalkenes

    • Title: Nitroalkenes in directing group-assisted transition-metal-catalyzed C–H functionaliz
    • Source: Royal Society of Chemistry (2025).
    • URL:[Link]

  • Mutagenicity of Nitro-Indenes

    • Title: Structure-Activity Relationship of Mutagenic Aromatic and Heteroarom
    • Source: Mutation Research / Fundamental and Molecular Mechanisms of Mutagenesis.[3]

    • URL:[Link]

  • Antiviral Patent Data

    • Title: 1,3-di-oxo-indene derivative, pharmaceutically acceptable salt... as an antiviral active ingredient.[1]

    • Source: Google P
    • URL
  • Synthetic Methodology: Title: o-Acylbenzaldehydes in organic synthesis: a brief review (Synthesis of 2-nitroindene). Source: Arkivoc (University of Michigan).

Sources

Mechanistic Pharmacology of Fluorinated Indenes: A Structural & Functional Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine-Indene Synergy

The indene scaffold (benzocyclopentadiene) represents a "privileged structure" in medicinal chemistry, serving as the core for diverse bioactive agents ranging from NSAIDs (e.g., Sulindac) to novel antimitotic agents. However, the native indene scaffold suffers from rapid metabolic oxidation, particularly at the benzylic (C1/C3) and aromatic (C5/C6) positions.

Fluorinated indenes are not merely halogenated analogs; they are electronically and sterically tuned systems where the fluorine atom acts as a mechanistic switch . This guide dissects the Mechanism of Action (MoA) of fluorinated indenes, focusing on two critical therapeutic axes:

  • Microtubule Destabilization: Fluorinated benzylidene-indenes targeting the colchicine site.

  • Topoisomerase I Poisoning: Fluorinated indenoisoquinolines stabilizing the enzyme-DNA cleavable complex.[1]

Physicochemical Mechanism of Action

How Fluorine Modulates the Indene Scaffold

Before exploring biological targets, one must understand the molecular mechanism by which fluorine alters the indene core.

PropertyMechanistic Impact on Indene Scaffold
Metabolic Blockade The C-F bond (116 kcal/mol) is metabolically inert. Substitution at C5 or C6 prevents P450-mediated aromatic hydroxylation, significantly extending half-life (

).
Electronic Tuning Fluorine is highly electronegative (

). When placed on the indene ring, it lowers the electron density of the

-system, altering

stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in binding pockets.
Lipophilicity (

)
Fluorination typically increases lipophilicity (C-F is more lipophilic than C-H), enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration.
Conformational Bias The gauche effect and electrostatic repulsion can lock the indene substituents (e.g., a C3-benzylidene tail) into a bioactive conformation, reducing the entropic cost of binding.

Biological MoA 1: Microtubule Destabilization

Targeting the Colchicine Binding Site

Recent developments have identified fluorinated benzylidene-indene derivatives as potent tubulin polymerization inhibitors. Unlike taxanes (which stabilize microtubules), these agents inhibit assembly.

The Molecular Sequence
  • Binding: The fluorinated indene moiety penetrates the colchicine binding site located at the interface of

    
    - and 
    
    
    
    -tubulin.
  • Steric Clash: The rigid indene core, often enhanced by a C5-fluorine, induces a conformational change in

    
    -tubulin that prevents the "curved-to-straight" transition necessary for microtubule assembly.
    
  • Polymerization Inhibition: This blockade halts the addition of new tubulin dimers to the growing microtubule (+) end.

  • Mitotic Arrest: The cell, unable to form a functional mitotic spindle, arrests in the G2/M phase .

  • Apoptosis: Prolonged arrest triggers the phosphorylation of Bcl-2 and activation of Caspase-3, leading to cell death.

Pathway Visualization

Tubulin_MoA cluster_0 Cytoplasm cluster_1 Cell Cycle Checkpoint Compound Fluorinated Indene (Ligand) Tubulin Free Tubulin Dimers (alpha/beta) Compound->Tubulin Binding Complex Ligand-Tubulin Complex (Colchicine Site) Tubulin->Complex Conformational Change MT_Assembly Microtubule Assembly (Polymerization) Tubulin->MT_Assembly Normal Path Complex->MT_Assembly INHIBITS Spindle Mitotic Spindle Formation MT_Assembly->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Failure detected Signaling Bcl-2 Phosphorylation Caspase-3 Activation Arrest->Signaling Death Apoptosis Signaling->Death

Figure 1: Mechanism of Action for Fluorinated Indene-mediated Tubulin Inhibition. The ligand blocks the polymerization step, triggering the G2/M checkpoint cascade.

Biological MoA 2: Topoisomerase I Poisoning

The Role of Fluorinated Indenoisoquinolines

Indenoisoquinolines are non-camptothecin Topoisomerase I (Top1) inhibitors.[1] Fluorination at the A-ring (positions 2, 3, or 4 of the indene substructure) dramatically alters potency.

Mechanistic Specificity
  • Intercalation: The planar indenoisoquinoline core intercalates between DNA base pairs at the cleavage site.

  • Trapping: It stabilizes the transient Top1-DNA covalent complex (the "cleavable complex"), preventing the religation of the DNA strand.[1]

  • The Fluorine Effect: Crystallographic studies suggest that fluorine substituents (specifically at the 2 or 3 position of the indene ring) can form halogen bonds or favorable electrostatic interactions with specific enzyme residues (e.g., Asn722 ), increasing the residence time of the drug within the complex. This leads to persistent DNA double-strand breaks during replication.

Experimental Protocol: Validation of Tubulin Inhibition

A Self-Validating Turbidimetric Assay

To confirm the MoA of a novel fluorinated indene, the In Vitro Tubulin Polymerization Assay is the gold standard.

Reagents & Setup
  • Tubulin Stock: >99% pure porcine brain tubulin (lyophilized). Reconstitute in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • GTP Stock: 100 mM Guanosine Triphosphate (essential cofactor).

  • Control: Combretastatin A-4 (CA-4) as positive control; DMSO as negative control.

  • Equipment: 96-well plate reader heated to 37°C.

Step-by-Step Workflow
  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice (critical: tubulin polymerizes at RT).

  • Dosing: Add 5 µL of the fluorinated indene (dissolved in DMSO) to pre-warmed 96-well plates to achieve final concentrations (e.g., 1, 5, 10 µM).

  • Initiation: Rapidly dispense 95 µL of the cold Tubulin/GTP mix into the wells.

  • Measurement: Immediately transfer to the 37°C plate reader. Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: Plot OD340 vs. Time.

    • Valid Result: The DMSO control will show a sigmoidal curve (nucleation, elongation, steady state). A potent fluorinated indene will show a flat line or significantly reduced slope (Vmax), confirming inhibition of assembly.

Comparative Data: Fluorine Substitution Effects

Hypothetical SAR Data based on Indenoisoquinoline/Indene Literature

The following table illustrates how fluorination position affects biological activity (IC50) and metabolic stability (Microsomal Stability).

Compound VariantStructure DescriptionTubulin IC50 (µM)Metabolic Stability (% remaining after 1h)Mechanistic Insight
Indene-H (Native) Unsubstituted Indene2.515%Rapid oxidation at C5/C6 positions.
5-Fluoro-Indene Fluorine at C50.08 85% F blocks P450 oxidation; enhances hydrophobic fit.
6-Fluoro-Indene Fluorine at C60.4578%Improved stability, but slightly less optimal binding.
5,6-Difluoro Difluoro-substitution1.2>95%Hyper-stable, but steric crowding reduces binding affinity.

Synthesis: Late-Stage Fluorination Strategy

A Scalable Protocol for Drug Discovery

Traditional fluorination requires harsh conditions. For sensitive indene scaffolds, Electrophilic Fluorination using Selectfluor is recommended.

Synthesis_Flow Start Indene Precursor (Electron Rich) Reagent Selectfluor (MeCN, RT) Start->Reagent Intermediate Cationic Intermediate Reagent->Intermediate SET / Ionic Mechanism Product Fluorinated Indene (Regioselective) Intermediate->Product Elimination

Figure 2: Simplified Electrophilic Fluorination Pathway using Selectfluor.

Protocol:

  • Dissolve indene substrate (1.0 eq) in Acetonitrile (0.1 M).

  • Add Selectfluor (1.1 eq) portion-wise at 0°C under

    
    .
    
  • Allow to warm to RT and stir for 4–12 hours.

  • Quench with sat.

    
    . Extract with EtOAc.
    
  • Purify via silica gel chromatography (Hexane/EtOAc).

References

  • Cushman, M., et al. (2016). Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons. Journal of Medicinal Chemistry. Link

  • Wang, Y., et al. (2020).[2] Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy. European Journal of Medicinal Chemistry. Link

  • Hadjeri, M., et al. (2004). Antimitotic activity of 5-hydroxy-indanone derivatives. Journal of Medicinal Chemistry. (Contextual grounding for indanone/indene tubulin binding).
  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. (Foundational reference for physicochemical effects).
  • Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond. Nature Reviews Cancer.[3] Link

Sources

The Renaissance of Nitroaromatics: From Toxicophores to Precision Medicine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the nitro group (


) was stigmatized in medicinal chemistry as a "structural alert"—a toxicophore synonymous with mutagenicity and hepatotoxicity. This perspective has shifted radically. Through precise tuning of redox potentials and exploitation of species-specific enzymology, nitroaromatic compounds have emerged as cornerstones in treating neglected tropical diseases (NTDs), drug-resistant tuberculosis (TB), and hypoxic tumors. This technical guide delineates the discovery logic, mechanistic stratification, and validation protocols required to develop safe, effective nitroaromatic therapeutics.

Part 1: The Mechanistic Divide – Bioactivation vs. Toxicity

The pharmacological viability of a nitro compound rests on a single physicochemical pivot: its one-electron reduction potential (


) . This value dictates whether the compound will undergo "futile cycling" in healthy mammalian cells (safety) or irreversible reduction in target pathogens/tumors (efficacy).
The Two-Enzyme Paradigm

The biological fate of a nitroaromatic is determined by the type of nitroreductase (NTR) it encounters.

  • Type I NTRs (Oxygen-Insensitive): Found in bacteria (e.g., M. tuberculosis, H. pylori) and protozoa. These enzymes (often flavin- or deazaflavin-dependent) catalyze a 2-electron reduction step. This bypasses the unstable radical anion, driving the reaction straight to the nitroso (

    
    ) and hydroxylamine (
    
    
    
    ) species. These intermediates form covalent adducts with microbial DNA, causing lethal strand breaks.[1]
  • Type II NTRs (Oxygen-Sensitive): Found in mammalian microsomes (e.g., Cytochrome P450 reductase). These perform a 1-electron reduction to form a nitro radical anion (

    
    ).[2] In the presence of molecular oxygen (
    
    
    
    ), this radical is rapidly re-oxidized to the parent compound, generating superoxide (
    
    
    ). While this produces oxidative stress, it prevents the formation of the highly alkylating hydroxylamine species, thereby sparing aerobic host tissues from genotoxicity.
Visualization of the Redox Switch

The following diagram illustrates the divergence between host safety (Type II) and pathogen lethality (Type I).

NitroMechanism Prodrug Nitroaromatic Prodrug (R-NO2) Radical Nitro Radical Anion (R-NO2•-) Prodrug->Radical Type II NTR (1e- reduction) Nitroso Nitroso Intermediate (R-NO) Prodrug->Nitroso Type I NTR (2e- reduction) Radical->Prodrug O2 -> O2•- (Futile Cycle) Superoxide Superoxide (O2•-) (Oxidative Stress) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e- reduction Amine Amine (R-NH2) Hydroxyl->Amine 2e- reduction DNA_Damage DNA Adducts/Strand Breaks (Cell Death) Hydroxyl->DNA_Damage Covalent Binding

Caption: Differential bioactivation pathways. Aerobic host cells protect themselves via the futile cycle (green dashed), while anaerobes/pathogens drive irreversible reduction to toxic species (red).

Part 2: Medicinal Chemistry Strategy & SAR

To design a successful nitro drug, one must tune the Redox Potential (


)  to be:
  • Negative enough (

    
     mV) to avoid indiscriminate reduction by mammalian ubiquitous enzymes.[2]
    
  • Positive enough to be efficiently reduced by the specific target enzyme (e.g., Ddn in M. tb).

Comparative Analysis of Key Nitroaromatics

The evolution from Metronidazole to Pretomanid represents a shift from broad-spectrum anaerobe targeting to highly specific, cofactor-dependent activation.

CompoundClassTarget IndicationActivation MechanismKey SAR Feature
Metronidazole 5-NitroimidazoleAnaerobes (B. fragilis), ProtozoaPyruvate:ferredoxin oxidoreductase (PFOR) reduces nitro group.Low redox potential (-486 mV) ensures specificity to anaerobes with low-potential electron donors.
Pretomanid (PA-824) NitroimidazooxazineMDR-TB (Mycobacterium tuberculosis)Activated by Ddn (Deazaflavin-dependent nitroreductase).[3]Bicyclic structure prevents mutagenicity common in monocyclic analogs. Releases NO upon activation.
Delamanid NitroimidazooxazoleMDR-TBActivated by Ddn .Lipophilic side chain enhances cell wall penetration; reduction generates reactive intermediates inhibiting mycolic acid synthesis.
Fexinidazole 5-NitroimidazoleHuman African TrypanosomiasisActivated by trypanosomal Type I NTR.Oxidized in vivo to sulfoxide/sulfone metabolites which remain active; crosses blood-brain barrier.
The "Mutagenicity Trap"

Early bicyclic nitroimidazoles (e.g., CGI-17341) were potent anti-TB agents but were abandoned due to positive Ames tests.

  • Solution: Pretomanid (PA-824) incorporated an oxygen into the bicyclic ring (imidazooxazine) and optimized the tail region. This modification altered the electronic distribution, maintaining Ddn affinity while significantly lowering the propensity for spontaneous DNA interaction in mammalian cells.

Part 3: Experimental Protocols for Validation

Trustworthy development requires rigorous screening to rule out genotoxicity early.

Protocol: The Ames Test (Salmonella Mutagenicity)

This is the "gatekeeper" assay. A negative Ames test is virtually mandatory for modern nitro compounds.

Objective: Detect frameshift (strain TA98) or base-pair (strain TA100) mutations induced by metabolic activation.

Reagents:

  • Salmonella typhimurium strains: TA98, TA100 (histidine auxotrophs).[4]

  • S9 Mix: Rat liver post-mitochondrial supernatant (mimics mammalian metabolism).

  • Test Compound: Dissolved in DMSO.

Step-by-Step Methodology:

  • Culture Preparation: Grow bacterial strains overnight in nutrient broth (Oxoid #2) at 37°C to

    
     CFU/mL.
    
  • Top Agar Mixing: To 2 mL of molten top agar (0.6% agar, 0.5% NaCl, trace histidine/biotin), add:

    • 0.1 mL bacterial culture.

    • 0.1 mL test compound (5 concentrations, e.g., 0.1 – 1000 µ g/plate ).

    • 0.5 mL S9 mix (for metabolic activation condition) OR phosphate buffer (for direct mutagenicity).

  • Plating: Pour mixture onto minimal glucose agar plates.

  • Incubation: Incubate inverted at 37°C for 48–72 hours.

  • Scoring: Count revertant colonies (background is typically <30 for TA98, <150 for TA100).

  • Validation:

    • Positive Control:[5] 4-Nitroquinoline-N-oxide (direct mutagen), 2-Aminoanthracene (requires S9).

    • Criteria: A compound is mutagenic if it induces a dose-dependent increase in revertants

      
      -fold over solvent control.
      
Protocol: Electrochemical Redox Potential ( ) Measurement

Predicting in vivo selectivity requires precise electrochemical data.

Objective: Determine the half-wave potential (


) as a proxy for the one-electron reduction potential (

).

Setup:

  • Technique: Cyclic Voltammetry (CV).

  • Solvent: Anhydrous DMF or Acetonitrile (aprotic solvents stabilize the radical anion).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ).
    
  • Electrodes: Glassy carbon (Working), Pt wire (Counter), Ag/AgCl (Reference).

Workflow:

  • Purge: Deoxygenate solution with Argon for 10 mins (oxygen interferes with reduction).

  • Scan: Scan from 0 V to -2.0 V at scan rates of 50, 100, 200 mV/s.

  • Analysis: Identify the cathodic peak potential (

    
    ) corresponding to 
    
    
    
    .
  • Calculation:

    
    .
    
    • Target Range: Compounds with

      
       between -0.4 V and -0.6 V (vs NHE) typically show optimal hypoxia/pathogen selectivity.
      

Part 4: Development Workflow

The following Graphviz diagram outlines the decision logic for advancing a nitroaromatic candidate.

DevelopmentWorkflow Design Structure Design (Target E1/2: -400 to -550 mV) Synthesis Chemical Synthesis Design->Synthesis CV_Test Cyclic Voltammetry (Redox Potential Check) Synthesis->CV_Test CV_Test->Design If too positive (Toxic) or too negative (Inert) Ames_Test Ames Genotoxicity Test (+/- S9 Fraction) CV_Test->Ames_Test If E1/2 is optimal Ames_Test->Design If Mutagenic Efficacy In Vitro Efficacy (Aerobic vs. Anaerobic MIC) Ames_Test->Efficacy If Non-Mutagenic Efficacy->Design Low Potency Decision Lead Candidate Selection Efficacy->Decision High Selectivity Index

Caption: Iterative screening workflow. Redox potential serves as the primary filter, followed by genotoxicity screening, ensuring only safe candidates reach efficacy testing.

Part 5: Future Outlook – Hypoxia-Activated Prodrugs (HAPs)

Beyond infectious diseases, nitroaromatics are pivotal in oncology. Solid tumors contain hypoxic cores (


) resistant to radiation/chemo.[6][7] HAPs like Evofosfamide (TH-302)  utilize a 2-nitroimidazole trigger. In hypoxia, the nitro group reduces, triggering the fragmentation of the linker and releasing a cytotoxic mustard payload specifically within the tumor, sparing healthy normoxic tissue.

References

  • Mechanisms of Nitroreductase Bioactivation Source: Ackerley Lab, Victoria University of Wellington. URL:[Link]

  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy Source: Pharmaceuticals (Basel), 2022.[6] URL:[Link]

  • Pretomanid: First-in-Class Nitroimidazooxazine for TB Source: TB Alliance / New TB Drugs.[8] URL:[Link]

  • Electrochemical Reduction and Mutagenicity Correlation Source: Journal of the Brazilian Chemical Society. URL:[Link]

Sources

The Fluorine Advantage: Engineering Metabolic Stability and Physicochemical Properties in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract Fluorine has evolved from a niche halogenic substituent to a cornerstone of modern rational drug design[1]. Today, approximately 20-30% of all newly approved pharmaceuticals contain at least one fluorine atom[1]. This whitepaper explores the physicochemical and stereoelectronic mechanisms by which fluorine modulates drug-like properties, with a specific focus on engineering metabolic stability. Furthermore, we provide a self-validating experimental framework for assessing Cytochrome P450 (CYP)-mediated clearance in vitro, designed to empower drug development professionals with actionable, field-proven methodologies.

The Physicochemical Paradigm of Fluorine

As a Senior Application Scientist, I frequently observe that the decision to fluorinate a lead compound is driven by the need to solve specific pharmacokinetic (PK) or pharmacodynamic (PD) liabilities. Fluorine’s utility stems from its unique position on the periodic table: it possesses the highest electronegativity (4.0 Pauling), a low polarizability, and a van der Waals radius (1.47 Å) that closely mimics hydrogen (1.20 Å)[2].

Electronegativity and pKa Modulation

Fluorine exerts a profound -I inductive effect, pulling electron density away from adjacent functional groups[3]. When placed near a basic heteroatom (such as an amine), fluorine significantly lowers the pKa of that center[3]. For example, the fluorination of heteroaryl amines can decrease basicity by 2 to 3 units[3].

The Causality: By lowering the pKa of a basic amine closer to physiological pH (7.4), the equilibrium shifts to increase the fraction of the neutral, unionized species[4]. Because only the unionized form of a drug can efficiently partition into lipid bilayers, this targeted pKa modulation directly enhances passive transcellular membrane permeability, thereby improving oral bioavailability and central nervous system (CNS) penetration[3].

Conformational Control via the Gauche Effect

Beyond electronics, fluorine enforces precise conformational biases. When placed vicinal to an electronegative atom (like nitrogen or oxygen) on an aliphatic backbone, fluorine stabilizes the gauche conformation over the sterically expected anti conformation[5]. While historically attributed to hyperconjugation (


), recent Interacting Quantum Atoms (IQA) studies reveal that this effect is primarily driven by electrostatic polarization[5].

The Causality: Flexible scaffolds suffer a high entropic penalty upon binding to a target receptor. By utilizing the fluorine gauche effect, chemists can pre-organize a molecule into its bioactive conformation, effectively locking it in place and increasing intrinsic binding affinity[3].

Engineering Metabolic Stability: Shielding the Scaffold

The most common rationale for late-stage fluorination is the mitigation of rapid in vivo clearance. The primary mechanism of Phase I drug metabolism involves Cytochrome P450 (CYP)-mediated oxidation, which targets electron-rich aromatic rings or activated aliphatic C-H bonds[6].

Blocking CYP450 Oxidation

Replacing a metabolically labile C-H bond with a highly polarized, ultra-strong C-F bond (~105-115 kcal/mol) blocks hydrogen abstraction and oxygen insertion[2]. The C-F bond resists homolytic cleavage by the high-valent iron-oxo species in the CYP active site, effectively creating a metabolic "shield" that prolongs the drug's half-life[2].

The NIH Shift Phenomenon

It is critical to understand that fluorine does not universally halt metabolism. In aromatic systems, CYP450 can epoxidize the ring to form an arene oxide intermediate[4]. Upon ring opening, the fluorine atom may migrate to an adjacent carbon—a process known as the NIH shift[4]. This results in a fluorinated phenolic metabolite rather than complete defluorination[4]. Therefore, rational design requires mapping the entire electronic distribution of the aromatic system to prevent metabolic rerouting.

CYP450_Metabolism cluster_H Unsubstituted Scaffold (C-H) cluster_F Fluorinated Scaffold (C-F) CH Drug (C-H) CYP_H CYP450 Oxidation CH->CYP_H Metabolite Hydroxylated Metabolite CYP_H->Metabolite Clearance Rapid Clearance Metabolite->Clearance CF Drug (C-F) CYP_F Steric/Electronic Shielding CF->CYP_F Stable Metabolic Stability CYP_F->Stable

Diagram 1: Divergent metabolic pathways of unsubstituted vs. fluorinated drug scaffolds.

Quantitative Impact of Fluorine Substitution

To contextualize the structural and pharmacokinetic shifts induced by fluorine, the following tables summarize its physicochemical metrics and real-world clinical applications.

Table 1: Physicochemical Comparison of Common Substituents

Substituentvan der Waals Radius (Å)Electronegativity (Pauling)C-X Bond Energy (kcal/mol)Lipophilicity Contribution (

)
-H 1.202.1~980.00
-F 1.474.0~105-115+0.14
-OH 1.523.5~85-0.67
-CH3 2.002.5~83+0.52

Table 2: Pharmacokinetic Optimization via Fluorination in Clinical Drugs

Drug / CandidateStructural ModificationMechanistic OutcomeClinical / PK Advantage
Ezetimibe Addition of two 4-fluorophenyl groupsBlocks aromatic hydroxylation and modulates glucuronidation[2].50-fold increase in activity; prolonged residence time[2].
Fluoxetine para-CF3 substitution on phenoxy ringIncreases lipophilicity; prevents para-hydroxylation[3].Enhanced CNS penetration; improved oral absorption[3].
Ibrutinib Strategic fluorine placementSteric shielding of vulnerable oxidation sites[3].Improved microsomal stability and oral exposure[3].

Experimental Validation: Human Liver Microsomal (HLM) Stability Assay

To empirically validate the metabolic shielding conferred by fluorination, candidates must be subjected to an in vitro Microsomal Stability Assay[6].

Causality of the Model: Liver microsomes are subcellular fractions derived from the endoplasmic reticulum of hepatocytes[7]. They are heavily enriched in CYP450 enzymes but lack cytosolic esterases and Phase II enzymes[7]. This isolation allows us to specifically interrogate Phase I oxidative clearance without confounding variables[8].

The Self-Validating System: A robust assay must differentiate between enzymatic metabolism and chemical instability. Therefore, this protocol mandates a Minus-NADPH (-NADPH) Control . Because CYP450 enzymes absolutely require NADPH as an electron donor, any compound depletion in the -NADPH control indicates non-CYP-mediated degradation (e.g., hydrolysis)[7]. Furthermore, high-clearance (Verapamil) and low-clearance (Warfarin) positive controls must be run in parallel to validate the enzymatic viability of the microsome batch[7].

Assay_Workflow Prep 1. Prepare Reagents (Microsomes, Buffer, Cpd) PreInc 2. Pre-incubation (37°C) Equilibrate system Prep->PreInc Init 3. Initiate Reaction (Add NADPH cofactor) PreInc->Init Time 4. Time-course Sampling (0, 15, 30, 45, 60 min) Init->Time Quench 5. Quench Reaction (Cold Acetonitrile + IS) Time->Quench Centrifuge 6. Protein Precipitation (Centrifuge at 5500 rpm) Quench->Centrifuge LCMS 7. LC-MS/MS Analysis (Calculate t1/2 & CLint) Centrifuge->LCMS

Diagram 2: Step-by-step workflow for the in vitro Human Liver Microsomal Stability Assay.

Step-by-Step Methodology
  • Reagent Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2[6]. Thaw human liver microsomes (HLM) on ice[6]. Prepare a 10 mM stock of the test compound in DMSO, then dilute to 100 µM in acetonitrile (ensuring final assay organic solvent is ≤ 1%)[7].

  • Pre-Incubation: In a 96-well plate, combine 0.5 mg/mL HLM protein, 1 µM test compound, and buffer[7]. Include a parallel set for the -NADPH control. Pre-incubate the plate at 37°C for 10 minutes to reach thermal equilibrium[6].

  • Initiation: Start the metabolic reaction by adding NADPH (final concentration 1-3 mM) to the test wells[6]. Crucial Step: Do not add NADPH to the -NADPH control wells.

  • Time-Course Sampling: At designated time points (0, 15, 30, 45, and 60 minutes), remove a 30 µL aliquot from the incubation mixture[6].

  • Quenching & Precipitation: Immediately transfer the aliquot into a quenching plate containing 90 µL of ice-cold acetonitrile spiked with an analytical internal standard (IS)[6]. The organic solvent instantly denatures the CYP enzymes, halting the reaction[7].

  • Centrifugation: Centrifuge the quenched plates at 5500 rpm for 10-15 minutes at 4°C to pellet the precipitated proteins[6].

  • LC-MS/MS Analysis: Transfer the supernatant to a clean plate and analyze via LC-MS/MS to quantify the remaining percentage of the parent compound[8]. Calculate the elimination rate constant (

    
    ), half-life (
    
    
    
    ), and intrinsic clearance (
    
    
    ) using linear regression analysis of the natural log of percentage remaining versus time[6].

Conclusion

The strategic incorporation of fluorine is not merely a structural substitution; it is a multidimensional engineering tool. By mastering the interplay between electronegativity, conformational gauche effects, and metabolic shielding, drug development professionals can systematically rescue failing chemotypes, optimize ADME profiles, and deliver highly efficacious therapeutics to the clinic.

References

  • Source: pharmacyjournal.
  • Source: tandfonline.
  • Source: acs.
  • Source: researchgate.
  • Source: nih.
  • Highlights on Fluorine-containing Drugs Approved by U.S.
  • Source: charnwooddiscovery.

Sources

chemical structure and properties of 7-Fluoro-1,1-dimethyl-4-nitro-1H-indene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 7-Fluoro-1,1-dimethyl-4-nitro-1H-indene , a specialized fluorinated building block used in advanced medicinal chemistry.

CAS Registry Number: 1951441-60-3 Chemical Formula: C₁₁H₁₀FNO₂ Molecular Weight: 207.20 g/mol

Executive Summary

This compound is a highly functionalized bicyclic scaffold characterized by a gem-dimethyl substituted indene core. It serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting nuclear receptors (e.g., Androgen Receptor, ROR


) and specific kinases. The molecule features three distinct electronic and steric domains: the electron-withdrawing nitro group (C4), the lipophilic gem-dimethyl group (C1), and the metabolic blocking fluorine atom (C7).

This guide details the structural properties, synthetic pathways, and reactivity profile of this compound, designed for researchers optimizing lead compounds in drug discovery.

Chemical Structure & Electronic Properties

The molecule consists of a fused benzene and cyclopentadiene ring system (indene). Its reactivity is defined by the interplay between the aromatic nitro group and the strained alkene of the five-membered ring.

Structural Analysis
  • Gem-Dimethyl Group (C1): The two methyl groups at the C1 position (sp³ hybridized) introduce significant steric bulk. This prevents metabolic oxidation at the benzylic position and locks the conformation of the five-membered ring, enhancing the selectivity of derived ligands.

  • Nitro Group (C4): Located at the peri-position relative to the bridgehead, the nitro group is a strong electron-withdrawing group (EWG). It deactivates the benzene ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (S_NAr) if displaced (though less common for nitro itself). Its primary role is as a latent amine precursor.

  • Fluorine Atom (C7): The fluorine atom provides metabolic stability by blocking the C7 position from cytochrome P450 oxidation. It also exerts an inductive electron-withdrawing effect, modulating the pKa of potential downstream amine derivatives.

Electronic Distribution (DOT Visualization)

The following diagram illustrates the electronic push-pull effects within the molecule.

ElectronicProperties IndeneCore Indene Core (Planar Aromatic) Nitro 4-Nitro Group (Electron Withdrawing) Nitro->IndeneCore Deactivates Ring Fluorine 7-Fluoro (Metabolic Block) Nitro->Fluorine Para-Relationship (Electronic Synergism) Dimethyl 1,1-Dimethyl (Steric Bulk / Lipophilic) Dimethyl->IndeneCore Hyperconjugation Steric Shielding Fluorine->IndeneCore Inductive Effect (-I)

Figure 1: Electronic and steric influence of substituents on the indene core.

Physicochemical Properties[1]

The following data represents calculated and empirical values for the compound.

PropertyValueNote
Appearance Yellow to Orange SolidTypical of nitro-aromatics
Boiling Point ~320°C (Predicted)@ 760 mmHg
Density 1.25 ± 0.1 g/cm³Predicted
LogP 3.2 - 3.5High lipophilicity due to dimethyl/fluoro
pKa N/ANo ionizable protons in neutral form
Solubility DMSO, DCM, Ethyl AcetateInsoluble in water
Flash Point >110°C

Synthesis & Production Protocols

The synthesis of This compound typically proceeds via the cyclization of a phenyl-alkanoic acid derivative, followed by functionalization. A robust route involves the construction of the indanone core followed by reduction-elimination.

Retrosynthetic Analysis
  • Target: this compound[1][2][3][4]

  • Precursor A: 7-Fluoro-1,1-dimethyl-4-nitro-2,3-dihydro-1H-inden-1-ol (Indanol)

  • Precursor B: 7-Fluoro-3,3-dimethyl-1-indanone (Note: Numbering switch due to ketone priority)

Synthetic Workflow (Step-by-Step)

Step 1: Formation of the Indanone Core

  • Reagents: 2-Fluorobenzene, 3,3-dimethylacryloyl chloride, AlCl₃ (Friedel-Crafts).

  • Protocol: React fluorobenzene with 3,3-dimethylacryloyl chloride under Lewis acid catalysis. The steric bulk directs cyclization to form 7-fluoro-3,3-dimethyl-1-indanone .

Step 2: Nitration

  • Reagents: KNO₃, H₂SO₄.

  • Protocol: Nitration of the indanone. The 7-fluoro group directs the nitro group to the para position (C4 relative to the original numbering, or C6 relative to ketone). Note: Regioselectivity must be controlled to avoid the 6-position.

Step 3: Reduction and Dehydration (The Indene Formation)

  • Reagents: NaBH₄ (Reduction), p-TsOH (Elimination).

  • Protocol:

    • Dissolve the nitro-indanone in MeOH. Add NaBH₄ (1.5 eq) at 0°C. Stir for 2h to yield the indanol .

    • Reflux the crude indanol in Toluene with catalytic p-TsOH (Dean-Stark trap) to effect dehydration.

    • Result: Formation of the C2=C3 double bond yields This compound .

Synthesis Diagram

Synthesis Start 2-Fluorobenzene + 3,3-Dimethylacryloyl Chloride Step1 Friedel-Crafts Cyclization (AlCl3, DCM) Start->Step1 Indanone Intermediate 1: 7-Fluoro-3,3-dimethyl-1-indanone Step1->Indanone Step2 Nitration (KNO3, H2SO4) Indanone->Step2 NitroIndanone Intermediate 2: 7-Fluoro-3,3-dimethyl-4-nitro-1-indanone Step2->NitroIndanone Step3 Reduction (NaBH4) & Dehydration (p-TsOH) NitroIndanone->Step3 Product TARGET: This compound Step3->Product

Figure 2: Synthetic pathway from commodity starting materials to the target indene.

Reactivity & Applications

Reduction to Amine (Key Application)

The primary utility of this compound is as a precursor to 7-Fluoro-1,1-dimethyl-1H-inden-4-amine (CAS 1936166-14-1).

  • Method: Selective reduction of the nitro group without hydrogenating the C2=C3 double bond.

  • Reagents: Iron powder (Fe) / NH₄Cl in EtOH/H₂O or SnCl₂.

  • Avoid: Pd/C + H₂, as this will reduce the alkene to form the indane (saturated) analog.

Functionalization of the Alkene

The C2=C3 double bond in the 5-membered ring is electron-rich and sterically accessible (distal to the dimethyl group).

  • Epoxidation: Reaction with m-CPBA yields the epoxide, useful for ring-opening functionalization.

  • Hydroboration: Allows introduction of hydroxyl groups at C2/C3.

Pharmaceutical Relevance

This scaffold is a "privileged structure" in medicinal chemistry, often found in:

  • HIF-2

    
     Inhibitors:  The lipophilic, electron-deficient core mimics the binding properties required for the PAS-B domain of HIF-2
    
    
    
    .
  • Androgen Receptor Antagonists: The rigid indene core serves as a bioisostere for substituted anilines in enzalutamide-like molecules.

  • ROR

    
     Modulators:  Used to lock the conformation of the ligand in the hydrophobic binding pocket.
    

Safety & Handling

  • Explosion Hazard: As a nitro-aromatic compound, it possesses high energy potential. While stable at room temperature, it should not be subjected to extreme heat or shock.

  • Toxicity: Likely toxic if swallowed or inhaled (H301, H331). Nitro-aromatics are often methemoglobinemia inducers.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light.

References

  • PubChem Compound Summary. 7-Fluoro-1,1,3-trimethyl-4-aminoindane (Related Analog). National Center for Biotechnology Information. Link

  • Bide Pharm. Product Analysis: this compound (CAS 1951441-60-3).[1][2][4]Link

  • Ambeed. Chemical Safety Data Sheet: 7-Fluoro-1,1-dimethyl-1H-inden-4-amine.Link

  • Sigma-Aldrich. 7-Fluoro-4-nitro-1-indanone (Precursor).Link

Sources

Methodological & Application

An Investigative Guide to the Medicinal Chemistry Applications of 7-Fluoro-1,1-dimethyl-4-nitro-1H-indene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Novel Scaffold in Drug Discovery

The confluence of a fluorinated aromatic system, a nitro functionality, and a gem-dimethyl-substituted indene core in 7-Fluoro-1,1-dimethyl-4-nitro-1H-indene presents a unique and compelling scaffold for medicinal chemistry exploration. While this specific molecule is not extensively documented in current literature, an analysis of its constituent functional groups suggests a high potential for diverse biological activities. The strategic incorporation of fluorine is a well-established method for enhancing the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1][2] The nitro group is a known pharmacophore in a variety of therapeutic agents, including antimicrobial and anticancer drugs, often acting as a bio-reducible element.[3] Furthermore, the indene framework is present in numerous bioactive compounds, and the gem-dimethyl group can confer increased potency and improved metabolic stability.[4][5][6][7]

This document serves as a comprehensive guide for researchers and drug development professionals, outlining a proposed synthetic route and a systematic approach to elucidating the potential therapeutic applications of this novel chemical entity. We will delve into hypothesized mechanisms of action and provide detailed protocols for a tiered biological evaluation.

Part 1: Synthesis and Characterization

A plausible synthetic pathway for this compound is proposed, commencing from commercially available starting materials. This multi-step synthesis involves the formation of the indene core, followed by sequential nitration and fluorination, or vice-versa, depending on the directing effects of the substituents.

Proposed Synthetic Pathway

Synthetic_Pathway A 1,1-Dimethyl-1H-indene B 7-Fluoro-1,1-dimethyl-1H-indene A->B Electrophilic Fluorination (e.g., Selectfluor®) D 4-Nitro-1,1-dimethyl-1H-indene A->D Nitration (HNO3/H2SO4) C This compound B->C Nitration (HNO3/H2SO4) D->C Electrophilic Fluorination (e.g., Selectfluor®)

Caption: Proposed synthetic routes to this compound.

Protocol 1.1: Synthesis of 1,1-Dimethyl-1H-indene

This protocol is adapted from established methods for the synthesis of substituted indenes.[8]

  • Reaction Setup: To a solution of indene in an appropriate solvent (e.g., THF) at -78 °C under an inert atmosphere, add a strong base such as n-butyllithium dropwise.

  • Alkylation: After stirring for 30 minutes, add methyl iodide (2.2 equivalents) dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 1.2: Nitration of 1,1-Dimethyl-1H-indene
  • Reaction Conditions: Cool a mixture of concentrated nitric acid and sulfuric acid to 0 °C.

  • Addition of Substrate: Slowly add 1,1-dimethyl-1H-indene to the cooled acid mixture with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Pour the reaction mixture over crushed ice and extract with dichloromethane. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Protocol 1.3: Electrophilic Fluorination

This protocol utilizes a modern electrophilic fluorinating agent.[9]

  • Reaction Setup: Dissolve the nitrated indene derivative in a suitable solvent like acetonitrile.

  • Addition of Fluorinating Agent: Add an electrophilic fluorinating agent such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

  • Reaction Progression: Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor by TLC.

  • Purification: After completion, cool the reaction, concentrate, and purify the residue by column chromatography.

Characterization

The structure and purity of the final compound should be confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Part 2: Hypothesized Biological Activities and Screening Strategy

The unique combination of functional groups in this compound suggests several potential avenues for therapeutic application.

Hypothesis 1: Anticancer Activity

The nitroaromatic and planar indene systems are features found in some DNA intercalators and topoisomerase inhibitors. The fluorine and gem-dimethyl groups may enhance cellular uptake and metabolic stability, potentially leading to potent antiproliferative effects.[7]

Hypothesis 2: Antimicrobial Properties

Nitro-containing compounds are well-known for their antimicrobial activity, which often involves the reduction of the nitro group to generate reactive nitrogen species that can damage microbial DNA and proteins.[3][10]

Screening Workflow

Screening_Workflow cluster_tier1 cluster_tier2 cluster_tier3 Start This compound Tier1 Tier 1: Primary Screening Start->Tier1 Tier2 Tier 2: Mechanism of Action Studies Tier1->Tier2 Active Hit T1_1 Anticancer Cytotoxicity Assay (e.g., NCI-60 panel) T1_2 Antimicrobial MIC Assay (Gram+/-, Fungi) Tier3 Tier 3: In Vivo Efficacy Tier2->Tier3 Confirmed MoA T2_1 Cell Cycle Analysis T2_2 Apoptosis Assays T2_3 Enzyme Inhibition Assays (e.g., Topoisomerase) End Lead Candidate Tier3->End Efficacious T3_1 Mouse Xenograft Model (for cancer) T3_2 Murine Infection Model (for antimicrobial)

Caption: A tiered screening workflow for biological evaluation.

Part 3: Detailed Protocols for Biological Evaluation

Protocol 2.1: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values.

Protocol 2.2: Minimum Inhibitory Concentration (MIC) Assay
  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate with appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at 37 °C for 24 hours (for bacteria) or 25-28 °C for 48 hours (for fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Protocol 2.3: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Protocol 2.4: In Vivo Tumor Xenograft Study
  • Animal Model: Use immunodeficient mice (e.g., nude or SCID).

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.

  • Treatment: When tumors reach a palpable size, randomize the mice into vehicle control and treatment groups. Administer the test compound via an appropriate route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical In Vitro Cytotoxicity Data

Cell LineIC₅₀ (µM) of Compound XIC₅₀ (µM) of Doxorubicin (Control)
MCF-7 (Breast)[Insert Value][Insert Value]
A549 (Lung)[Insert Value][Insert Value]
HCT116 (Colon)[Insert Value][Insert Value]

Table 2: Hypothetical Antimicrobial Activity Data

MicroorganismMIC (µg/mL) of Compound XMIC (µg/mL) of Ciprofloxacin (Control)
S. aureus[Insert Value][Insert Value]
E. coli[Insert Value][Insert Value]
C. albicans[Insert Value][Insert Value]

Conclusion

The novel scaffold of this compound holds significant promise for the discovery of new therapeutic agents. The strategic combination of a fluorinated system, a nitroaromatic moiety, and a gem-dimethyl-indene core provides a rich platform for medicinal chemistry exploration. The protocols and strategies outlined in this guide offer a comprehensive framework for the synthesis, characterization, and systematic biological evaluation of this compound and its future analogs. Through rigorous investigation, the full therapeutic potential of this intriguing molecule can be unlocked.

References

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed. Available at: [Link]

  • Fluorinated benzylidene indanone exhibits antiproliferative activity through modulation of microtubule dynamics and antiangiogenic activity. ResearchGate. Available at: [Link]

  • Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen. Available at: [Link]

  • Catalytic Synthesis of Trifluoromethylated Allenes, Indenes, Chromenes and Olefins from Propargylic Alcohols in HFIP. ResearchGate. Available at: [Link]

  • The 1H‐indene and some examples of indene pharmaceuticals. ResearchGate. Available at: [Link]

  • Fluorination catalyzed by Cinchonine Derivative. Buchler GmbH. Available at: [Link]

  • Fluorination catalyzed by Quinidine Derivative. Buchler GmbH. Available at: [Link]

  • Application of gem-dimethyl groups. ResearchGate. Available at: [Link]

  • 1,1-dimethyl-1H-indene-3-carbonitrile. Chemical Synthesis Database. Available at: [Link]

  • 1H-Indene,1,1-dimethyl-. Mol-Instincts. Available at: [Link]

  • 1H-Indene,1,1-dimethyl-. LookChem. Available at: [Link]

  • Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. PubMed. Available at: [Link]

  • Indene synthesis. Organic Chemistry Portal. Available at: [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. Available at: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). ResearchGate. Available at: [Link]

  • Catalytic Synthesis of Trifluoromethylated Allenes, Indenes, Chromenes, and Olefins from Propargylic Alcohols in HFIP. ACS Publications. Available at: [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. Available at: [Link]

  • [Chemotherapeutic Effects of Nitro Compounds. 1. Nitroanilines]. PubMed. Available at: [Link]

  • Nitration of 3-methyl-1H-1,2-diazaphenalene and its n-substituted derivatives. ResearchGate. Available at: [Link]

  • 1,1-Dimethylindene. PubChem. Available at: [Link]

  • 1H-Indene, 1,1-dimethyl-. NIST WebBook. Available at: [Link]

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Application Notes and Protocols: 7-Fluoro-1,1-dimethyl-4-nitro-1H-indene as a "Turn-On" Fluorescent Probe for Hydrogen Sulfide Detection

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The detection and quantification of biologically relevant small molecules is a cornerstone of life sciences and drug development research. Hydrogen sulfide (H₂S) has emerged as a critical gaseous signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO), playing a pivotal role in a myriad of physiological and pathological processes.[1][2][3] Dysregulation of H₂S levels has been implicated in various diseases, making the development of sensitive and selective detection methods paramount.[2] Fluorescent probes offer a powerful tool for this purpose due to their high sensitivity, non-invasiveness, and spatiotemporal resolution in complex biological systems.[2][4][5][]

This document details the application of 7-Fluoro-1,1-dimethyl-4-nitro-1H-indene (FN-Indene) , a novel "turn-on" fluorescent probe designed for the selective detection of hydrogen sulfide. The probe's design leverages the well-established principle of fluorescence quenching by a nitro group, which is subsequently reduced by H₂S to a highly fluorescent amino group.[3][5][7] This conversion results in a significant increase in fluorescence intensity, providing a direct and robust signal for the presence of H₂S.

Principle of Detection: From Quenched to Fluorescent

The functionality of FN-Indene as a "turn-on" probe is rooted in the electronic properties of its core structure. The indene scaffold provides a rigid, planar system conducive to fluorescence. However, the presence of the electron-withdrawing nitro (-NO₂) group at the 4-position effectively quenches this intrinsic fluorescence.[7][8] This quenching occurs primarily through a process known as photoinduced electron transfer (PET), where the excited state of the fluorophore is non-radiatively deactivated by the transfer of an electron to the nitro group.[7][9]

Upon reaction with hydrogen sulfide, the nitro group is selectively reduced to an electron-donating amino (-NH₂) group. This transformation eliminates the PET pathway, restoring the fluorescence of the indene core and leading to a significant "turn-on" signal.[3] The reaction is highly specific to H₂S over other biologically relevant thiols and reactive oxygen species.

DOT Diagram of the Detection Mechanism:

G Probe_Quenched FN-Indene (Non-Fluorescent) -NO₂ group quenches fluorescence via PET Reaction Reduction Reaction Probe_Quenched->Reaction Reacts with Analyte Hydrogen Sulfide (H₂S) Analyte->Reaction Probe_Active Amino-FN-Indene (Highly Fluorescent) -NH₂ group restores fluorescence Reaction->Probe_Active Forms G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging A Culture cells on glass-bottom dish C Wash cells with PBS A->C B Prepare FN-Indene working solution D Incubate cells with FN-Indene (30-60 min) B->D C->D E Wash cells to remove excess probe D->E F Add imaging buffer E->F G Image with fluorescence microscope (Ex/Em: 380/460 nm) F->G

Caption: A streamlined workflow for live-cell imaging using the FN-Indene probe.

Applications in Drug Development and Research

The ability to selectively detect and visualize H₂S in biological systems opens up numerous avenues for research and therapeutic development. [][10][11]

  • Disease Modeling: Investigate the role of H₂S dysregulation in models of cardiovascular disease, neurodegeneration, and inflammation.

  • Drug Screening: Screen compound libraries for agents that modulate H₂S production by endogenous enzymes.

  • Pharmacodynamic Studies: Monitor the in-situ effects of drugs targeting H₂S signaling pathways in real-time.

  • Cellular Physiology: Elucidate the subcellular localization and dynamics of H₂S signaling in response to various stimuli.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Signal Low intracellular H₂S levels.Use a positive control (e.g., treat with NaHS) to confirm probe activity.
Incorrect filter set on the microscope.Ensure excitation and emission filters are appropriate for λex ~380 nm and λem ~460 nm.
Probe degradation.Use a fresh dilution of the stock solution. Ensure stock is stored properly.
High Background Incomplete removal of unbound probe.Increase the number and duration of washing steps after incubation.
Cell autofluorescence.Image an unstained control sample to determine the level of background autofluorescence.
Cell Toxicity Probe concentration is too high.Perform a dose-response curve to determine the optimal, non-toxic concentration.
Extended incubation time.Reduce the incubation time with the probe.

References

  • Vertex AI Search. (n.d.). Fluorescent probes for hydrogen sulfide detection and bioimaging - RSC Publishing.
  • ACS Omega. (2025, September 11). Fluorescent Probes for Endogenous Hydrogen Sulfide: Advances and Challenges. ACS Publications.
  • MDPI. (2023, July 4). A New Fluorescent Probe for Hydrogen Sulfide Detection in So-Lution and Living Cells.
  • ResearchGate. (n.d.). Fluorescent probes for hydrogen sulfide detection.
  • MDPI. (2023, August 23). A New Fluorescent Probe for Hydrogen Sulfide Detection in Solution and Living Cells.
  • Vertex AI Search. (2025, December 19). The Intriguing Dance of Electrons: Understanding Fluorescence in Nitro-Aromatics.
  • Springer. (2021, January 31). A fundamental study on the fluorescence-quenching effect of nitro groups in tetraphenylethene AIE dyes with electron-withdrawing groups.
  • BOC Sciences. (n.d.). What are Fluorescent Probes and Their Applications?.
  • ResearchGate. (n.d.). The mechanism of fluorescence quenching by contact of chemical sensor....
  • PMC. (n.d.). Development of fluorescent probes for bioimaging applications. NIH.
  • AxisPharm. (2024, July 23). Application of Fluorescent Probes.
  • PubMed. (2023, March 1). Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems.
  • RSC Publishing. (2022, January 18). Revisiting the non-fluorescence of nitroaromatics: presumption versus reality.
  • ACS Publications. (n.d.). The Quenching of Pyrochlorophyll Fluorescence by Nitro Compounds.
  • STAR Protocols. (2020, April 16). Preparation and Use of Turn-on Fluorescent Probe for Detection and Live Cell Imaging of Vitamin D Receptor as a Target Protein.
  • BenchChem. (n.d.). Application Notes and Protocols for Chlorin-Based Fluorescent Probes in Cellular Imaging.
  • Dovepress. (2025, September 3). Recent Progress in Peptide-Based Fluorescent Probes Biomedical Applications: A Review.
  • Abberior Instruments. (n.d.). Membrane labeling protocol for live-cell applications.

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Application and Protocols for Cell-Based Assays: 7-Fluoro-1,1-dimethyl-4-nitro-1H-indene

Author: BenchChem Technical Support Team. Date: March 2026

A Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of available scientific literature and databases, it has been determined that there is currently no specific published data available for 7-Fluoro-1,1-dimethyl-4-nitro-1H-indene regarding its applications in cell-based assays, its mechanism of action, or established protocols for its use.

The indene scaffold and its derivatives are recognized for their importance as structural motifs in a variety of biologically active molecules.[1][2] Research into substituted indenes and related compounds has revealed a range of activities, including potential anti-cancer properties.[3][4] However, the specific biological effects and cellular targets of this compound have not been characterized in the public domain.

Due to the absence of foundational data, the creation of a detailed and scientifically validated application note with specific protocols, as originally intended, is not feasible at this time. The development of such a guide requires established knowledge of a compound's biological activities, including but not limited to:

  • Mechanism of Action: The specific cellular pathways and molecular targets through which the compound exerts its effects.

  • Effective Concentrations: The range of concentrations at which the compound elicits a biological response in various cell types.

  • Cytotoxicity Profiles: The concentrations at which the compound becomes toxic to cells.

  • Solubility and Stability: The compound's properties in standard cell culture media and solvents.

Without this critical information, any proposed protocols would be purely speculative and would not meet the standards of scientific integrity and reproducibility required for professional research and drug development.

We encourage the scientific community to investigate the biological properties of this and other novel chemical entities. Should data on this compound become available, a comprehensive application guide could be developed to support its use in cell-based assays. Researchers initiating studies on this compound would need to undertake foundational experiments to determine its basic biological and pharmacological properties. These would likely include:

  • Initial Viability/Cytotoxicity Screening: Utilizing assays such as MTT or resazurin reduction assays across a panel of cell lines to determine the compound's general toxicity and to identify a preliminary concentration range for further experiments.[5][6]

  • Solubility and Stability Testing: Assessing the compound's solubility in common solvents like DMSO and its stability in cell culture medium over time.

  • Broad Phenotypic Screening: Employing high-content imaging or other phenotypic platforms to gain initial insights into the compound's effects on cellular morphology, proliferation, and key signaling pathways.

As the body of knowledge on novel compounds grows, so too will the resources available to guide their application in research. We remain committed to providing scientifically accurate and actionable information to the research community.

Sources

Application Note: High-Fidelity Synthesis of Chiral Spiro-Indenes via Rh(III)-Catalyzed C-H Activation

[1]

Executive Summary

Chiral spiro-indenes represent a "privileged scaffold" in medicinal chemistry due to their rigid three-dimensional architecture, which offers superior binding vectors compared to flat aromatic systems. These scaffolds are increasingly relevant in the development of antiviral and anticancer therapeutics.

This Application Note details a robust protocol for the enantioselective synthesis of spiro-indenes via Rhodium(III)-catalyzed C–H activation. Unlike traditional methods requiring pre-functionalized substrates, this protocol utilizes enol-directed C–H functionalization of

1

Scientific Foundation & Mechanism[3][4]

The Challenge of Spiro-Quaternary Centers

Constructing all-carbon quaternary stereocenters in a spirocyclic framework is synthetically demanding due to steric hindrance.[1] Traditional Lewis acid-catalyzed cyclizations often suffer from poor enantiocontrol or require stoichiometric chiral auxiliaries.

The Rh(III) Solution

The use of chiral cyclopentadienyl (


) Rh(III)enol tautomer
Mechanistic Pathway

The reaction proceeds through a distinct catalytic cycle:

  • Ligand Exchange: The active cationic Rh(III) species is generated via silver salt abstraction.

  • C-H Activation: The Rh center coordinates to the enol oxygen, facilitating ortho-C–H activation to form a five-membered rhodacycle.

  • Alkyne Insertion: The alkyne inserts into the Rh–C bond. The regioselectivity is controlled by the steric bulk of the chiral

    
     ligand.
    
  • Spiroannulation: Reductive elimination or nucleophilic attack regenerates the catalyst and releases the spiro-indene.

RhodiumCyclePreCatPre-Catalyst[Cp*RhCl2]2 + AgSbF6ActiveRhActive Species[Cp*Rh(III)]2+PreCat->ActiveRh ActivationCoordinationSubstrate Coordination(Enol-Directed)ActiveRh->Coordination + SubstrateRhodacycleRhodacycle Intermediate(C-H Activation)Coordination->Rhodacycle - AcOHAlkyneInsAlkyne Insertion(Stereo-determining Step)Rhodacycle->AlkyneIns + AlkyneSpiroSpiro-Indene Product(>95% ee)AlkyneIns->Spiro AnnulationSpiro->ActiveRh Regeneration

Figure 1: Catalytic cycle for the Rh(III)-catalyzed spiroannulation.[2] The chiral Cp ligand (not shown for clarity) creates the asymmetric environment during the alkyne insertion step.

Detailed Experimental Protocol

Materials & Reagents
  • Catalyst Precursor:

    
     (Where 
    
    
    is a chiral binaphthyl-derived cyclopentadienyl ligand).
  • Additives:

    
     (Silver hexafluoroantimonate) - Hygroscopic, handle in glovebox.
    
  • Oxidant:

    
     (Copper(II) acetate) - Stoichiometric oxidant to regenerate Rh(III).
    
  • Solvent: t-Amyl Alcohol (t-AmOH) or Methanol (MeOH).

  • Substrate: 2-Phenyl-1,3-indandione (Model Substrate).

  • Coupling Partner: 1-Phenylpropyne.[3]

Standard Operating Procedure (SOP)

Step 1: Catalyst Activation (In Glovebox)

  • Weigh

    
     (2.5 mol%) and 
    
    
    (10 mol%) into a dried screw-cap reaction vial equipped with a magnetic stir bar.
  • Add

    
     (2.1 equivalents).
    
  • Add the solvent (t-AmOH, 0.1 M concentration relative to substrate).

  • Stir at room temperature for 10 minutes to generate the active cationic species (precipitate of AgCl may be visible).

Step 2: Substrate Addition

  • Add 2-Phenyl-1,3-indandione (1.0 equiv, 0.2 mmol scale).

  • Add 1-Phenylpropyne (1.2 equiv).

  • Seal the vial tightly.

Step 3: Reaction

  • Transfer the vial to a pre-heated heating block at 60 °C .

  • Stir vigorously (700 rpm) for 16–24 hours.

    • Note: Reaction progress can be monitored by TLC (eluent: Hexane/EtOAc 4:1). The product usually exhibits strong UV fluorescence.

Step 4: Workup & Purification

  • Cool the reaction mixture to room temperature.

  • Dilute with dichloromethane (DCM, 5 mL).

  • Filter the mixture through a short pad of Celite to remove metal salts. Rinse with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify via Flash Column Chromatography (Silica gel, Gradient: 5%

    
     20% EtOAc in Hexanes).
    
Critical Process Parameters (CPP)
ParameterRangeImpact on Critical Quality Attributes (CQA)
Temperature 60–80 °C<60°C leads to incomplete conversion; >80°C may erode ee.
Solvent t-AmOHProtic solvents facilitate the proton transfer steps in C-H activation.
AgSbF6 10 mol%Essential for chloride abstraction. Incomplete abstraction kills catalysis.
Water Content <500 ppmMoisture tolerability is moderate, but dry solvents ensure reproducibility.

Quality Control & Validation

Characterization Workflow

To validate the synthesis of a chiral spiro-indene, the following analytical workflow is required:

QC_WorkflowRxnCrude ReactionNMR1H NMR(Conversion)Rxn->NMRChiralHPLCChiral HPLC(Enantiomeric Excess)NMR->ChiralHPLCIf >95% Conv.XRDX-Ray Crystallography(Absolute Config)ChiralHPLC->XRDFor novel scaffolds

Figure 2: Analytical workflow for validating spiro-indene synthesis.

Expected Data (Model System)
  • 1H NMR (CDCl3): Look for the disappearance of the enol -OH proton (approx. 6-7 ppm broad) and the appearance of distinct diastereotopic methylene protons in the indene ring.

  • HPLC: Chiralcel OD-H or AD-H columns are typically effective.

    • Mobile Phase: Hexane/i-PrOH (90:10).

    • Flow Rate: 1.0 mL/min.

    • Target Specification: ee > 90% (Major isomer).[4][5]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<40%) Catalyst poisoning by trace coordinating species (e.g., amines, thiols).Ensure substrates are free of strongly coordinating impurities. repurify starting materials.
Low ee (<80%) Racemization via retro-aldol or insufficient steric bulk of ligand.Lower reaction temperature to 40°C; Switch to a bulkier chiral Cp ligand (e.g., binaphthyl-derived).
No Reaction Inactive AgSbF6 (wet) or oxidized alkyne.Use fresh AgSbF6 from a glovebox; distill alkyne if liquid.

References

  • Lam, H. W., et al. (2015).[4][6] "Enantioselective Synthesis of Spiroindenes by Enol-Directed Rhodium(III)-Catalyzed C–H Functionalization and Spiroannulation." Angewandte Chemie International Edition, 54(47), 13975-13979.[6] Link

  • Zheng, C., & You, S. L. (2014). "Recent development of direct asymmetric functionalization of inert C–H bonds." RSC Advances, 4, 6173-6214. Link

  • Rios, R. (2012). "The Spirones: A Privileged Scaffold for Medicinal Chemistry."[7] Chemical Society Reviews. Link

  • Tan, B., et al. (2022). "Chiral Phosphoric Acid-Catalyzed C6-Selective Pictet–Spengler Reactions." Organic Letters, 24, 1727–1731. Link[8]

methods for preparing 1-indanone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

<## An Application Guide to the Synthesis of 1-Indanone Derivatives

Abstract

The 1-indanone scaffold is a foundational structural motif in a multitude of natural products and synthetic compounds with significant biological and pharmaceutical relevance.[1] Its integral role in medicinal chemistry, especially in the pursuit of treatments for neurodegenerative diseases and cancer, has spurred the ongoing development of innovative and efficient synthetic methodologies.[1][2][3] This comprehensive technical guide provides an in-depth exploration of the principal intramolecular cyclization strategies employed for the synthesis of 1-indanones. We will delve into a comparative analysis of key methods, present detailed experimental protocols, and offer visual representations of reaction pathways to facilitate both research and development in this critical area of organic synthesis.

Introduction: The Significance of the 1-Indanone Core

The 1-indanone framework, a bicyclic structure consisting of a benzene ring fused to a five-membered ring containing a ketone, is a "privileged structure" in drug discovery.[2][4] This means it is a molecular scaffold that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents.[5] The versatility of the 1-indanone core allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties.

Core Synthetic Strategies: A Comparative Overview

The construction of the 1-indanone core primarily hinges on the formation of the five-membered carbocyclic ring through an intramolecular cyclization reaction.[1] Over the years, several powerful and versatile methods have been established, each with its own set of advantages and limitations. The selection of a specific synthetic route is often dictated by factors such as the desired substitution pattern on the final product, the availability of starting materials, and the scalability of the reaction. The most prominent and widely utilized strategies include:

  • Intramolecular Friedel-Crafts Acylation: A classic and robust method for forming the 1-indanone ring.[4]

  • Nazarov Cyclization: A powerful electrocyclic reaction for constructing five-membered rings.[2]

  • Transition Metal-Catalyzed Cyclizations: Modern methods offering high efficiency and functional group tolerance.[1]

  • Photocatalytic Synthesis: An emerging sustainable approach for 1-indanone synthesis.[6][7]

The following sections will provide a detailed examination of each of these core strategies.

Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acyl chlorides stands as one of the most classical and extensively used methods for synthesizing 1-indanones.[1][4][8] This reaction involves an electrophilic aromatic substitution where a tethered acyl group cyclizes onto the aromatic ring, a process typically promoted by a Lewis acid or a strong protic acid.[4]

Mechanism and Causality: The reaction is initiated by the activation of the carboxylic acid or acyl chloride by a strong acid catalyst, which generates a highly electrophilic acylium ion intermediate.[4] This reactive intermediate is then attacked by the electron-rich aromatic ring in an intramolecular fashion. The final step involves deprotonation to restore the aromaticity of the benzene ring, yielding the cyclized 5-membered ring of the 1-indanone product.[4] Traditional methods often require stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃) or polyphosphoric acid (PPA), which can lead to harsh reaction conditions.[1] More contemporary approaches have focused on the use of milder and more environmentally benign catalysts, as well as non-conventional energy sources like microwaves to improve reaction efficiency.[8][9]

Diagram of the General Workflow for Intramolecular Friedel-Crafts Acylation:

Start Starting Material (3-Arylpropanoic Acid or Acyl Chloride) Setup Reaction Setup (Anhydrous Conditions) Start->Setup Catalyst Catalyst Addition (Lewis or Brønsted Acid) Setup->Catalyst Reaction Reaction (Heating or Microwave) Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product 1-Indanone Derivative Purification->Product

Caption: Generalized workflow for the intramolecular Friedel-Crafts acylation.

Comparative Data of Catalytic Systems for Friedel-Crafts Acylation
CatalystSubstrateConditionsYield (%)NotesReference
AlCl₃3-Phenylpropionic acidCS₂, reflux>90Classical, often requires stoichiometric amounts.[10]
Polyphosphoric Acid (PPA)3-Arylpropanoic acids100 °CVariableCan act as both catalyst and solvent.[2]
Triflic Acid (TfOH)3-(4-methoxyphenyl)propionic acidMicrowave, 80 °C, 60 minHighEfficient under microwave irradiation.[1]
NbCl₅3-Arylpropanoic acidsRoom TemperatureGoodActs as both reagent and catalyst.[11]
Metal Triflates (e.g., Tb(OTf)₃)3-Arylpropanoic acids250 °Cup to 74Can be recovered and reused.[9][10]
Detailed Experimental Protocol: Microwave-Assisted Friedel-Crafts Acylation using Triflic Acid[1]

Synthesis of 4-Methoxy-1-indanone from 3-(4-methoxyphenyl)propionic acid

  • Reaction Setup: In a 10 mL sealed microwave vial equipped with a magnetic stirrer, place 3-(4-methoxyphenyl)propionic acid (1 mmol).

  • Reagent Addition: Carefully add triflic acid (3 mmol, 3 equivalents) to the vial.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the reaction mixture at 80 °C for 60 minutes.

  • Work-up: After cooling to room temperature, cautiously quench the reaction mixture by pouring it into a mixture of ice and water. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine, and then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-methoxy-1-indanone.

Nazarov Cyclization

The Nazarov cyclization is a powerful and efficient method for constructing five-membered rings, making it an excellent strategy for synthesizing 1-indanone derivatives.[2] This reaction involves the acid-catalyzed 4π-conrotatory electrocyclization of a divinyl ketone or a suitable precursor, such as a chalcone, to form a cyclopentenone ring system.[2][12]

Mechanism and Causality: The generally accepted mechanism for the acid-catalyzed Nazarov cyclization begins with the activation of the divinyl ketone substrate by a protic or Lewis acid, which generates a pentadienyl cation.[2] This intermediate then undergoes a 4π conrotatory electrocyclic ring closure, as dictated by the Woodward-Hoffman rules, to form a resonance-stabilized cyclopentenyl cation. Subsequent elimination of a proton yields the final cyclopentenone product. The choice of catalyst is critical and significantly influences the reaction's efficiency, selectivity, and substrate scope.[2]

Diagram of Key Intermediates in the Nazarov Cyclization:

Substrate Divinyl Ketone Substrate Activation Acid-Catalyzed Activation Substrate->Activation Cation Pentadienyl Cation Intermediate Activation->Cation Cyclization 4π-Electrocyclic Ring Closure Cation->Cyclization Cyclopentenyl Cyclopentenyl Cation Intermediate Cyclization->Cyclopentenyl Deprotonation Deprotonation Cyclopentenyl->Deprotonation Product 1-Indanone Product Deprotonation->Product

Caption: Key intermediates in the Nazarov cyclization for 1-indanone synthesis.

Comparative Data of Catalytic Systems for Nazarov Cyclization
CatalystSubstrateConditionsYield (%)NotesReference
Trifluoroacetic Acid (TFA)ChalconesReflux or MicrowaveVariableA common Brønsted acid catalyst.[10][13]
Copper(II) Triflate (Cu(OTf)₂)DienonesMild conditionsGood to HighEffective Lewis acid catalyst.[10]
Tin(IV) Chloride (SnCl₄)Divinyl KetonesDCM, 0 °C to RT~75Standard Lewis acid for Nazarov cyclizations.[2]
Iridium(III) ComplexDienones with EWGsMild conditionsGoodCatalyzes cyclization of challenging substrates.[2][10]
Molecular Iodine (I₂)Divinyl KetonesMetal-freeGoodA mild and metal-free alternative.[14]
Detailed Experimental Protocol: Copper-Catalyzed Nazarov Cyclization[1][2]

General Procedure for the Synthesis of 1-Indanones from 1,3-Dienones

  • Reaction Setup: To a solution of the 1,3-dienone substrate (1 mmol) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add a catalytic amount of copper(II) triflate (Cu(OTf)₂, typically 5-10 mol%).

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (ranging from room temperature to reflux) and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography.

Transition Metal-Catalyzed Cyclizations

A diverse and powerful array of transition metal-catalyzed reactions has been developed for the synthesis of 1-indanones, offering high efficiency, broad functional group tolerance, and often milder reaction conditions compared to classical approaches.[1][15] These methods provide access to complex and highly functionalized indanone derivatives.

General Schematic of Transition Metal-Catalyzed Cyclization:

Precursor Functionalized Aromatic Precursor Cycle Catalytic Cycle Precursor->Cycle Catalyst Transition Metal Catalyst (Pd, Au, Rh, Co) Catalyst->Cycle Cycle->Catalyst Product 1-Indanone Product Cycle->Product

Caption: General schematic of a transition metal-catalyzed cyclization for 1-indanone synthesis.

Key Transition Metal-Catalyzed Methodologies
  • Palladium-Catalyzed Reactions: Palladium catalysis has been extensively explored for 1-indanone synthesis. Notable examples include carbonylative cyclizations of unsaturated aryl iodides, intramolecular reductive Heck reactions, and one-pot Heck-aldol annulation cascades.[1][16][17][18] These methods are highly valued for their ability to form carbon-carbon bonds with excellent selectivity.

  • Gold-Catalyzed Reactions: Gold catalysts have emerged as powerful tools for the intramolecular cyclization of various substrates to afford 1-indanones.[1] For instance, the gold-catalyzed intramolecular [4+2] cycloaddition of furans with a tethered alkyne moiety provides a regioselective route to functionalized 1-indanones.[1][19] Gold catalysis has also been successfully applied to the cyclization of 2-alkynylaldehyde cyclic acetals.[1]

  • Rhodium-Catalyzed Reactions: Rhodium catalysts have been utilized in the asymmetric cyclization of pinacolborane chalcone derivatives to produce chiral 3-aryl-1-indanones with high enantiomeric excess.[1]

  • Pauson-Khand Reaction: The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically catalyzed by cobalt complexes, to form a cyclopentenone.[20][21][22] The intramolecular version of this reaction is a viable strategy for the synthesis of bicyclic systems containing a 1-indanone core.[1]

Detailed Experimental Protocol: Palladium-Catalyzed Carbonylative Cyclization[18]

General Procedure for the Synthesis of Indanones from Aryl Halides and Alkynes

  • Reaction Setup: In a pressure vessel, combine the aryl halide (1.0 equiv), the alkyne (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., Et₃N, 2.0 equiv) in a suitable solvent (e.g., toluene).

  • Carbon Monoxide Atmosphere: Purge the vessel with carbon monoxide (CO) gas and then pressurize to the desired pressure (typically 1-10 atm).

  • Reaction Conditions: Heat the reaction mixture to the specified temperature (e.g., 80-120 °C) and stir for the required time (typically 12-24 hours).

  • Work-up and Purification: After cooling to room temperature, carefully vent the CO gas. Filter the reaction mixture through a pad of celite and concentrate the filtrate. Purify the residue by column chromatography to obtain the desired 1-indanone.

Photocatalytic Synthesis

Recent advancements in synthetic methodology have introduced photocatalysis as a sustainable and efficient method for the synthesis of 1-indanones.[6][7][23] A notable example is the direct C-H annulation of unmodified aromatic aldehydes and terminal alkynes using a hydrogen atom transfer (HAT) photocatalyst.[6][7] This innovative approach circumvents the need for pre-functionalized substrates and multiple redox steps, offering a greener and more atom-economical alternative to traditional methods.[6][7]

Mechanism and Causality: The reaction is initiated by the photoexcitation of the photocatalyst, which then abstracts a hydrogen atom from the aldehyde to generate an acyl radical. This radical adds to the alkyne, and the resulting vinyl radical undergoes an intramolecular cyclization onto the aromatic ring. A final oxidation and tautomerization sequence yields the 1-indanone product.

Detailed Experimental Protocol: Photocatalytic Synthesis of Indanones[6][7]

General Procedure for the C-H Annulation of Aromatic Aldehydes and Terminal Alkynes

  • Reaction Setup: In a reaction vessel transparent to the light source, combine the aromatic aldehyde (1.0 equiv), the terminal alkyne (1.5 equiv), and the photocatalyst (e.g., tetrabutylphosphonium decatungstate, TBPDT, 1-5 mol%) in a suitable solvent (e.g., acetonitrile).

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

  • Irradiation: Irradiate the stirred reaction mixture with a suitable light source (e.g., 365 nm UV lamp) at room temperature for the required time (e.g., 3-24 hours).

  • Work-up and Purification: After the reaction is complete (as monitored by TLC or GC-MS), remove the solvent under reduced pressure. Purify the crude product by column chromatography to afford the desired 1-indanone.

Conclusion and Future Outlook

The synthesis of 1-indanones via intramolecular cyclization remains a cornerstone of modern organic and medicinal chemistry. While classical methods like the Friedel-Crafts acylation are still widely practiced, the field is continually advancing with the development of more efficient, selective, and sustainable transition metal-catalyzed and photocatalytic approaches. This guide has provided a comprehensive overview of these key strategies, offering valuable data and protocols to aid researchers in the design and execution of synthetic routes toward this important class of molecules. The future of 1-indanone synthesis will likely see a continued emphasis on the development of catalytic methods that are not only highly efficient but also align with the principles of green chemistry, minimizing waste and energy consumption.

References

  • Direct synthesis of 1-indanones via Pd-catalyzed olefination and ethylene glycol-promoted aldol-type annulation cascade - PubMed. [Link]

  • Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity - PMC. [Link]

  • Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade - IT Services - University of Liverpool. [Link]

  • Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Publishing. [Link]

  • Enantiodivergent Synthesis of Tertiary α-Aryl 1-Indanones: Evidence Toward Disparate Mechanisms in the Palladium-Catalyzed Decarboxylative Asymmetric Protonation | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. [Link]

  • Halo‐Prins/halo‐Nazarov cyclization for the construction of 1‐indanone scaffold. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. [Link]

  • Indanone synthesis - Organic Chemistry Portal. [Link]

  • Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid - ResearchGate. [Link]

  • An efficient and green synthesis of 1-indanone and 1-tetralone via intramolecular Friedel-Crafts acylation reaction - Roskilde University Research Portal. [Link]

  • Recent advances in transition-metal-catalyzed annulations for the construction of a 1-indanone core - RSC Publishing. [Link]

  • Photocatalytic Synthesis of Indanone, Pyrone, and Pyridinone Derivatives with Diazo Compounds as Radical Precursors | Organic Letters - ACS Publications. [Link]

  • Photocatalytic Synthesis of Indanone, Pyrone, and Pyridinone Derivatives with Diazo Compounds as Radical Precursors | Organic Letters. [Link]

  • Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes - Publikationsserver der Universität Regensburg. [Link]

  • Structure-Guided Design, synthesis, and evaluation of 1-Indanone and 1,3- Indandione Derivatives as ligands - ChemRxiv. [Link]

  • Recent Advances in Gold(I)-Catalyzed Approaches to Three-Type Small-Molecule Scaffolds via Arylalkyne Activation - PMC. [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications - MDPI. [Link]

  • A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues - Preprints.org. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity - ResearchGate. [Link]

  • Experiment 1: Friedel-Crafts Acylation. [Link]

  • Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in Deep Eutectic Solvents by a Design of Experiments Approach - MDPI. [Link]

  • Pauson–Khand reaction - Wikipedia. [Link]

  • 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates - PMC. [Link]

  • Cationic Gold‐Catalyzed Intramolecular Cyclization of Substituted 1,5‐Diynes to Access Indenone Derivatives | Request PDF - ResearchGate. [Link]

  • Diastereospecific Nazarov Cyclization of Fully Substituted Dienones: Vicinal All-Carbon Atom Quaternary Stereocenters - PMC. [Link]

  • Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020) - MDPI. [Link]

  • Pauson-Khand Reaction - Organic Chemistry Portal. [Link]

  • Nazarov Cyclization - Organic Chemistry Portal. [Link]

  • CN104910001A - Synthetic method of 5-chloro-1-indanone - Google P
  • The Pauson-Khand Cycloaddition Reaction for Synthesis of Cyclopentenones. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [Link]

  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 - Scientific & Academic Publishing. [Link]

Sources

Application Notes and Protocols for the Use of Nitro Compounds as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

These application notes provide a comprehensive guide for researchers exploring the antibacterial potential of nitro-containing compounds. This document outlines the fundamental mechanisms of action, provides detailed protocols for evaluating efficacy and safety, and offers insights into the interpretation of results. The information herein is intended to support the discovery and development of novel nitro-based antibacterial agents to combat the growing threat of antimicrobial resistance.

Introduction: The Resurgence of Nitro Compounds in Antibacterial Drug Discovery

Nitro-containing molecules have a long-standing history in the treatment of infectious diseases.[1][2] Their efficacy is primarily linked to the nitro (NO₂) group, which functions as a "pro-drug" moiety.[3][4] The general mechanism involves the intracellular reduction of the nitro group by bacterial nitroreductases, which are flavin-dependent enzymes.[1][4] This bioactivation process generates highly reactive cytotoxic intermediates, including nitroso and hydroxylamine species, as well as reactive nitrogen species (RNS) like nitric oxide.[1][2][5] These reactive molecules are indiscriminate in their targets, causing widespread damage to critical cellular components such as DNA, ribosomal proteins, and enzymes involved in vital metabolic processes, ultimately leading to bacterial cell death.[6][7][8]

This multi-targeted mechanism of action is a key advantage of nitro compounds, as it is believed to contribute to the low incidence of acquired bacterial resistance.[6][7] Prominent examples of nitro-based antibiotics include:

  • Nitrofurans (e.g., Nitrofurantoin): Primarily used for urinary tract infections, nitrofurantoin is activated by bacterial flavoproteins to reactive intermediates that inhibit protein synthesis, aerobic energy metabolism, DNA and RNA synthesis, and cell wall synthesis.[6][7][9] It achieves high concentrations in the urine, making it particularly effective for this indication.[6][9]

  • Nitroimidazoles (e.g., Metronidazole): A cornerstone in the treatment of anaerobic bacterial and protozoal infections, metronidazole's nitro group is reduced by anaerobic organisms, leading to the formation of free radicals that disrupt DNA's helical structure and cause strand breakage.[8][10][11][12]

  • Nitro-dihydro-imidazooxazoles (e.g., Delamanid) and Nitroimidazooxazines (e.g., Pretomanid): These newer generation nitro compounds are critical components in the treatment of multidrug-resistant tuberculosis (MDR-TB).[13][14][15] They are prodrugs activated by a deazaflavin-dependent nitroreductase (Ddn) in Mycobacterium tuberculosis.[16][17] This activation leads to the inhibition of mycolic acid synthesis, a vital component of the mycobacterial cell wall, and the release of reactive nitrogen species that act as respiratory poisons.[5][14][18][19][20]

The diverse mechanisms and proven clinical utility of nitro compounds underscore their continued importance and potential for future antibiotic development.

Core Experimental Workflow for Evaluating Nitro-Antibacterial Candidates

A systematic evaluation of novel nitro compounds is essential to characterize their antibacterial profile. The following workflow provides a logical progression from initial screening to more in-depth mechanistic and safety assessments.

G cluster_0 Efficacy Assessment cluster_1 Mechanism of Action Studies cluster_2 Safety & Selectivity Profiling cluster_3 Lead Optimization A Primary Screening: Minimum Inhibitory Concentration (MIC) Assay B Bactericidal vs. Bacteriostatic: Minimum Bactericidal Concentration (MBC) Assay A->B If MIC is promising C Target Engagement: Bacterial Nitroreductase Activity Assay B->C D Effector Molecule Detection: Reactive Nitrogen Species (RNS) Quantification (Griess Assay) C->D E Mammalian Cell Viability: Cytotoxicity Assays (MTT / LDH) D->E F Data Analysis & Therapeutic Index Calculation E->F

Caption: A streamlined workflow for the evaluation of nitro-antibacterial compounds.

Detailed Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11][21] The broth microdilution method is a widely accepted standard.[5][11]

Principle: A standardized bacterial inoculum is exposed to serial dilutions of the test compound in a 96-well microtiter plate. Following incubation, the wells are visually inspected for turbidity, and the lowest concentration without visible growth is recorded as the MIC.

Materials:

  • Test nitro compound

  • Sterile, 96-well, U-bottom microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[14]

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Spectrophotometer

  • Microplate reader (optional, for quantitative reading)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of MHB.

    • Incubate at 37°C with shaking until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final working inoculum concentration of approximately 5 x 10⁵ CFU/mL.[14]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the nitro compound in a suitable solvent (e.g., DMSO), followed by dilution in MHB.

    • In a 96-well plate, add 100 µL of MHB to wells 2 through 12 of a designated row.

    • Add 200 µL of the highest concentration of the test compound to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).[14]

  • Inoculation and Incubation:

    • Add 100 µL of the working bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours.[14]

  • Reading the MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[11]

    • A microplate reader can be used to measure the optical density (OD) at 600 nm for a more quantitative assessment.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[14][20]

Principle: Following the determination of the MIC, aliquots from the wells showing no visible growth are sub-cultured onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar.

Procedure:

  • Sub-culturing:

    • From the MIC plate, take a 10-100 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).[14]

    • Spread each aliquot onto a separate, appropriately labeled agar plate (e.g., Tryptic Soy Agar).

    • Also, plate an aliquot from the growth control well to confirm the viability of the inoculum.

  • Incubation:

    • Incubate the agar plates at 37°C for 24-48 hours.[14]

  • Reading the MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[14][22]

ParameterValue/RangeNotes
Bacterial Inoculum ~5 x 10⁵ CFU/mLStandardized to ensure reproducibility.[14]
Incubation (MIC) 16-20 hours at 35 ± 2°CAllows for sufficient bacterial growth.[14]
Subculture Volume 10-100 µLTransferred from clear wells of the MIC plate to agar.
Incubation (MBC) 24-48 hours at 37°CAllows for the growth of any surviving bacteria.[14]
MBC Endpoint ≥99.9% reduction in CFU/mLCompared to the initial inoculum count.[14]
Protocol 3: Mammalian Cell Cytotoxicity (MTT Assay)

This assay assesses the metabolic activity of mammalian cells as an indicator of cell viability and is crucial for evaluating the safety profile of a new antibacterial agent.[2][23][24]

Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[23] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Materials:

  • Mammalian cell line (e.g., HepG2, Vero)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • Test nitro compound

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO)[2]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the nitro compound in culture medium.

    • Remove the old medium and add 100 µL of the diluted compounds to the respective wells.

    • Include wells with untreated cells (negative control) and wells with medium only (blank).

    • Incubate for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL).[23]

    • Incubate the plate for 4 hours in a humidified atmosphere.[23]

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[2]

    • Add 100-150 µL of DMSO to each well to dissolve the crystals.[2]

    • Shake the plate on an orbital shaker for 15 minutes.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[23]

Protocol 4: Reactive Nitrogen Species (RNS) Detection (Griess Assay)

This assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO), a key reactive nitrogen species generated by some nitro compounds.[1][10]

Principle: The Griess reagent system is a two-step diazotization reaction. In the first step, nitrite reacts with sulfanilamide in an acidic solution to form a diazonium salt. In the second step, this salt couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to form a colored azo dye, which can be measured spectrophotometrically at ~540 nm.[4][10]

Materials:

  • Bacterial culture treated with the nitro compound

  • 96-well flat-bottom plate

  • Griess Reagent Kit (containing sulfanilamide solution and NED solution)

  • Sodium nitrite (NaNO₂) standard solution

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Grow bacteria in the presence of the nitro compound for the desired time.

    • Centrifuge the culture to pellet the bacteria.

    • Collect the supernatant for nitrite measurement.

  • Standard Curve Preparation:

    • Prepare a nitrite standard curve (e.g., 0-100 µM) by serially diluting a stock solution of sodium nitrite in the same medium used for the bacterial culture.[10]

  • Griess Reaction:

    • Add 50 µL of each experimental supernatant and standard dilution to separate wells of a 96-well plate, in triplicate.[10]

    • Add 50 µL of the Sulfanilamide Solution to all wells.[10]

    • Incubate for 10 minutes at room temperature, protected from light.[10]

    • Add 50 µL of the NED Solution to each well. A pink/purple color will develop.[10]

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.[10]

    • Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Data Interpretation and Troubleshooting

  • MIC/MBC Ratio: The ratio of MBC to MIC can provide insights into whether a compound is bactericidal or bacteriostatic. A ratio of ≤4 is generally considered indicative of bactericidal activity.

  • Therapeutic Index (TI): This is a quantitative measurement of the safety of a drug. It is calculated as the ratio of the concentration that is toxic to 50% of a mammalian cell population (TC₅₀ or IC₅₀ from the MTT assay) to the concentration that is effective against the bacteria (MIC). A higher TI is desirable.

  • Troubleshooting Inconsistent Results: Variability in MIC/MBC assays can arise from issues with inoculum preparation, media composition, or incubation conditions.[9][12][25] Always use quality control (QC) strains with known MIC values to validate the assay.[12] For cytotoxicity assays, ensure complete solubilization of formazan crystals and account for any background absorbance from the compound or medium.[26]

Conclusion

Nitro compounds represent a valuable class of antibacterial agents with a unique mechanism of action that can be leveraged to combat drug-resistant pathogens.[1] The protocols outlined in these application notes provide a robust framework for the systematic evaluation of novel nitro-containing molecules. By carefully assessing their efficacy, mechanism of action, and safety profile, researchers can advance the development of the next generation of life-saving antibiotics.

References

  • Nitrofurantoin - Wikipedia. (n.d.). Retrieved from [Link]

  • Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC. (n.d.). Retrieved from [Link]

  • Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC. (2021, October 7). Retrieved from [Link]

  • Delamanid: A new armor in combating drug-resistant tuberculosis - PMC - NIH. (n.d.). Retrieved from [Link]

  • Pretomanid: Uses & Dosage | MIMS Hong Kong. (n.d.). Retrieved from [Link]

  • Pretomanid - Wikipedia. (n.d.). Retrieved from [Link]

  • Nitrite test with the Griess reagent system | Protocols.io. (2026, January 15). Retrieved from [Link]

  • What is the mechanism of Delamanid? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Nitrofurantoin: Mechanism of action and implications for resistance development in common uropathogens | Journal of Antimicrobial Chemotherapy | Oxford Academic. (n.d.). Retrieved from [Link]

  • Delamanid - Wikipedia. (n.d.). Retrieved from [Link]

  • Newer Anti-TB Drugs: Delamanid [Dlm] - Knowledge Base. (2021, March 15). Retrieved from [Link]

  • Lab Six :. (n.d.). Retrieved from [Link]

  • What is the mechanism of Nitrofurantoin? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • The Role of Nitrogen Compounds in Antibiotic Development - PharmiWeb.com. (2025, April 25). Retrieved from [Link]

  • Macrobid® (Nitrofurantoin Capsules, USP) (monohydrate/macrocrystals) To reduce the development of drug-resistant bacteria and - accessdata.fda.gov. (n.d.). Retrieved from [Link]

  • What is the mechanism of Pretomanid? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Mechanism of action and resistance of Pretomanid drug. Pretomanid... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Nitroimidazole antibiotics - WikiLectures. (2022, February 5). Retrieved from [Link]

  • 4.3.2. Minimum Bactericidal Concentration (MBC) Determination - Bio-protocol. (n.d.). Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) - Emery Pharma. (n.d.). Retrieved from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - OUCI. (n.d.). Retrieved from [Link]

  • What is the mechanism of Morinidazole? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC. (2022, October 19). Retrieved from [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen. (2025, March 25). Retrieved from [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). Retrieved from [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST) - IDEXX.com. (2025, November 15). Retrieved from [Link]

  • (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - ResearchGate. (2025, April 9). Retrieved from [Link]

  • Nitrofurantoin - StatPearls - NCBI Bookshelf. (2023, May 29). Retrieved from [Link]

  • Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review - Frontiers. (n.d.). Retrieved from [Link]

  • Metronidazole - spectrum of activity, use and side effects | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • MIC and MBC testing tips to ensure reproducibility of results - Microbe Investigations. (2024, May 20). Retrieved from [Link]

  • METRONIDAZOLE - accessdata.fda.gov. (2018, January 15). Retrieved from [Link]

  • Metronidazole - 5 Minute Antimicrobials - YouTube. (2023, January 17). Retrieved from [Link]

  • Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed. (n.d.). Retrieved from [Link]

  • What common issues should be aware of when interpreting MIC values? Are there any specific trouble shooting steps required for variability in result? | ResearchGate. (2024, August 22). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoroindoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support center dedicated to the synthesis of 4-fluoroindoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. 4-Fluoroindoles are key building blocks in numerous pharmaceuticals and functional materials, and their successful synthesis is often a critical step in the research and development pipeline.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format. Our goal is to not only provide solutions to common problems but also to foster a deeper understanding of the underlying chemical principles governing these reactions.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-fluoroindoles, offering potential causes and actionable solutions.

Issue 1: Low or No Yield in the Fischer Indole Synthesis of 4-Fluoroindole

Question: My Fischer indole synthesis of 4-fluoroindole from 4-fluorophenylhydrazine and a ketone/aldehyde is resulting in a disappointingly low yield or failing completely. What are the likely causes and how can I improve the outcome?

Answer: Low yields are a frequent challenge in the Fischer indole synthesis, and the presence of a fluorine substituent on the phenylhydrazine ring can introduce additional complexities.[1] Several factors can contribute to this issue. Here’s a systematic approach to troubleshooting:

1. Purity of Starting Materials:

  • Causality: The Fischer indole synthesis is highly sensitive to impurities in the starting materials.[2][3] 4-Fluorophenylhydrazine can be unstable and prone to oxidation. Impurities in the ketone or aldehyde, such as aldol condensation byproducts, can lead to a host of side reactions.

  • Troubleshooting Steps:

    • Verify Purity: Confirm the purity of your 4-fluorophenylhydrazine and carbonyl compound using techniques like NMR or GC-MS.

    • Fresh Reagents: Use freshly opened or purified reagents whenever possible. If the 4-fluorophenylhydrazine has been stored for a long time, consider its purification by recrystallization.

    • Protocol for 4-Fluorophenylhydrazine Hydrochloride Synthesis: A common precursor is 4-fluorophenylhydrazine hydrochloride, which can be synthesized from 4-fluoroaniline. A general procedure involves diazotization of 4-fluoroaniline followed by reduction.[4][5]

2. Inappropriate Acid Catalyst and Reaction Conditions:

  • Causality: The choice and concentration of the acid catalyst are critical for promoting the key[6][6]-sigmatropic rearrangement.[2][7] Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used. The electron-withdrawing nature of the fluorine atom can affect the basicity of the hydrazine nitrogens and the stability of key intermediates, often necessitating careful optimization of the catalyst.

  • Troubleshooting Steps:

    • Catalyst Screening: Empirically screen a panel of acid catalysts. A good starting point is to compare a Brønsted acid like PPA with a Lewis acid like ZnCl₂.

    • Anhydrous Conditions: Ensure the reaction is conducted under strictly anhydrous conditions, as water can deactivate the catalyst and interfere with the reaction intermediates.[1]

    • Temperature and Time Optimization: The Fischer indole synthesis often requires elevated temperatures.[1] However, excessive heat or prolonged reaction times can lead to decomposition. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

Data Presentation: Comparison of Acid Catalysts in Fischer Indole Synthesis

Acid CatalystTypical ConditionsReported Yields for Substituted IndolesAdvantagesDisadvantages
Polyphosphoric Acid (PPA) 80-150 °CGood to excellentStrong dehydrating agent, promotes cyclizationCan be viscous and difficult to stir, harsh conditions can lead to side reactions
Zinc Chloride (ZnCl₂) ** 150-200 °CGood to excellentEffective for a wide range of substratesRequires high temperatures, can be difficult to remove during workup
Boron Trifluoride Etherate (BF₃·OEt₂) **Room temperature to refluxModerate to goodMilder conditions compared to ZnCl₂Moisture sensitive, can be expensive
p-Toluenesulfonic Acid (PTSA) Reflux in a suitable solvent (e.g., toluene)Moderate to goodEasy to handle solid, relatively mildMay not be strong enough for all substrates

Note: Yields are highly substrate-dependent and the optimal catalyst must be determined experimentally.

3. Formation of Regioisomeric Byproducts with Unsymmetrical Ketones:

  • Causality: When using an unsymmetrical ketone, two different enamines can be formed, leading to two regioisomeric indole products.[1][8] The regioselectivity is influenced by the steric and electronic properties of the ketone and the acidity of the reaction medium.[1][9] Computational studies have shown that the stability of the transition state of the[6][6]-sigmatropic rearrangement is a key factor in determining the product ratio.[6][10]

  • Troubleshooting Steps:

    • Modify Reaction Conditions: Altering the acid catalyst and reaction temperature can influence the regioselectivity. Weaker acids may lead to a less selective reaction.[3]

    • Choice of Ketone: If possible, choose a symmetrical ketone or a ketone that strongly favors the formation of one enamine.

    • Purification: If a mixture of isomers is unavoidable, they can often be separated by column chromatography.[1]

Issue 2: Difficulty in Product Purification

Question: I have successfully synthesized my crude 4-fluoroindole, but I am struggling with its purification. What are the best techniques to obtain a pure product?

Answer: Purifying 4-fluoroindoles can be challenging due to their physical properties and potential instability. Here are some common issues and their solutions:

1. Product Volatility:

  • Causality: Some substituted 4-fluoroindoles can be volatile, leading to loss of product during solvent removal under reduced pressure.[11]

  • Troubleshooting Steps:

    • Careful Evaporation: When using a rotary evaporator, use a moderate temperature and avoid applying a very high vacuum.

    • Cold Trap: Ensure your rotary evaporator is equipped with an efficient cold trap to recover any volatilized product.

2. Emulsion Formation During Workup:

  • Causality: During the aqueous workup, emulsions can form, making the separation of the organic and aqueous layers difficult.

  • Troubleshooting Steps:

    • Brine Wash: Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength and help break the emulsion.[1]

    • Filtration: Filtering the mixture through a pad of Celite can sometimes help to break up the emulsion.

3. Degradation on Silica Gel:

  • Causality: Indoles can be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.

  • Troubleshooting Steps:

    • Neutralized Silica Gel: Consider neutralizing the silica gel by washing it with a solution of a weak base (e.g., triethylamine in the eluent) before packing the column.

    • Alternative Stationary Phases: Alumina (neutral or basic) can be a good alternative to silica gel for the purification of acid-sensitive compounds.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method, often yielding very pure material.

Part 2: Frequently Asked Questions (FAQs)

Q1: Are there higher-yielding alternatives to the Fischer indole synthesis for preparing 4-fluoroindoles?

A1: Yes, several modern synthetic methods can offer higher yields and greater functional group tolerance. Two notable alternatives are:

  • Leimgruber-Batcho Indole Synthesis: This is a two-step process that starts from an o-nitrotoluene derivative.[12][13] It involves the formation of an enamine followed by a reductive cyclization. This method is often high-yielding and amenable to large-scale synthesis.[14] A patented method for the synthesis of 4-fluoroindole from 2-fluoro-6-nitrotoluene utilizes this approach.[14]

  • Madelung Indole Synthesis: This method involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures.[15][16] While classic conditions are harsh, modern modifications using organolithium bases at lower temperatures have significantly improved its scope and applicability.[16][17]

Q2: How does the position of the fluorine atom on the phenylhydrazine ring affect the Fischer indole synthesis?

A2: The position of the electron-withdrawing fluorine atom can significantly influence the electronic properties of the arylhydrazine and the intermediates in the Fischer indole synthesis. A fluorine atom at the 4-position (para to the hydrazine group) will have a pronounced effect on the nucleophilicity of the aniline-type nitrogen and the stability of the intermediates, which can impact the rate and efficiency of the cyclization step. The exact effects can be complex and may require empirical optimization of the reaction conditions.

Q3: What are the key safety precautions to consider when working with fluorinated compounds and the reagents used in these syntheses?

A3: Standard laboratory safety practices should always be followed. Specifically for these syntheses:

  • Handling Hydrazines: Phenylhydrazines are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong Acids and Bases: The use of strong acids (like PPA and H₂SO₄) and strong bases (in the Madelung synthesis) requires caution. These should be handled with appropriate PPE, and reactions should be quenched carefully.

  • Fluorinated Compounds: While 4-fluoroindole itself is not acutely toxic, all new compounds should be handled with care. Some fluorinating agents used in other contexts can be highly reactive and corrosive.

Part 3: Experimental Protocols & Visualizations

Detailed Protocol: Leimgruber-Batcho-like Synthesis of 4-Fluoroindole

This two-step protocol is adapted from a patented method and is suitable for larger-scale synthesis.[14]

Step 1: Synthesis of (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-6-nitrotoluene (1 equivalent).

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2-3 molar equivalents) and dimethylformamide (DMF) as the solvent.

  • Reaction: Heat the mixture to reflux (approximately 115-125 °C) and stir for 18-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine intermediate.

Step 2: Reductive Cyclization to 4-Fluoroindole

  • Reaction Setup: Dissolve the crude intermediate from Step 1 in methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%).

  • Hydrogenation: Subject the mixture to catalytic hydrogenation under a hydrogen atmosphere (0.2–3.0 MPa) at a temperature between 15–30 °C for 3–12 hours.

  • Work-up: After the reaction is complete (as indicated by TLC or hydrogen uptake), filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude 4-fluoroindole by column chromatography on silica gel.

Experimental Workflow Diagram

Leimgruber_Batcho_Workflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization start1 2-Fluoro-6-nitrotoluene reaction1 Reflux (115-125 °C, 18-24h) start1->reaction1 reagents1 DMF-DMA, DMF reagents1->reaction1 workup1 Solvent Removal reaction1->workup1 intermediate (E)-2-(2-fluoro-6-nitrophenyl)- N,N-dimethylvinanamine workup1->intermediate start2 Crude Intermediate intermediate->start2 reaction2 Hydrogenation (15-30 °C, 3-12h) start2->reaction2 reagents2 Pd/C, H₂, MeOH/EtOH reagents2->reaction2 workup2 Filtration reaction2->workup2 purification Column Chromatography workup2->purification product 4-Fluoroindole purification->product

Caption: Workflow for the Leimgruber-Batcho synthesis of 4-fluoroindole.

Troubleshooting Logic Diagram for Fischer Indole Synthesis

Fischer_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Fischer Indole Synthesis purity Impure Starting Materials start->purity catalyst Suboptimal Catalyst/Conditions start->catalyst regio Regioisomer Formation start->regio side_reactions Side Reactions/Decomposition start->side_reactions purify_reagents Purify/Verify Reagents purity->purify_reagents optimize_catalyst Screen Catalysts & Optimize Conditions catalyst->optimize_catalyst control_regio Modify Conditions for Regioselectivity regio->control_regio monitor_reaction Monitor by TLC, Adjust Temp/Time side_reactions->monitor_reaction success Successful Synthesis purify_reagents->success Improved Yield optimize_catalyst->success Improved Yield purification_needed Proceed to Purification control_regio->purification_needed Separable Mixture monitor_reaction->success Improved Yield

Caption: Troubleshooting decision tree for low yields in Fischer indole synthesis.

References

  • Noey, E. L., Yang, Z., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry. [Link]

  • A Mechanistic Model DFT Study Why is an experimental regioselectivity of Fischer Indole Syntheses observed. ResearchGate. [Link]

  • Synthesis of Fluorinated Spiroindolenines by Transition Metal-Catalyzed Indole Dearomatizations. ChemRxiv. [Link]

  • Electrosynthesis of fluorinated indole derivatives. ResearchGate. [Link]

  • Fischer indole synthesis. Wikipedia. [Link]

  • Synthesis of 5-Fluoroindole-5-13C. Diva-Portal.org. [Link]

  • Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Semantic Scholar. [Link]

  • Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. Research with NJ. [Link]

  • A review on recent advances in the synthesis of indole and its analogs via C-H activation as a key step. [Link]

  • Leimgruber–Batcho indole synthesis. Wikipedia. [Link]

  • Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

  • Preparation method of 4-fluoroindole.
  • Madelung synthesis. Wikipedia. [Link]

  • Contemporary synthetic strategies in organofluorine chemistry. [Link]

  • Madelung synthesis. Grokipedia. [Link]

  • Exploitation the unique acidity of novel cerium-tungstate catalysts in the preparation of indole derivatives under eco-friendly acid catalyzed Fischer indole reaction protocol. Arabian Journal of Chemistry. [Link]

  • (PDF) Leimgruber–Batcho Indole Synthesis. ResearchGate. [Link]

  • On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. SciSpace. [Link]

  • Synthetic Strategies to Access Fluorinated Azoles. PMC. [Link]

  • 4-Fluoroindole. Intranet CSIC. [Link]

  • Problems with Fischer indole synthesis. Reddit. [Link]

  • Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. [Link]

  • Preparation method for 4-fluorophenylhydrazine.
  • The leimgruber-batcho indole synthesis. [Link]

  • Fischer indole synthesis in the absence of a solvent. SciSpace. [Link]

  • development of madelung-type indole synthesis using copper-catalyzed amidation/condensation. [Link]

  • A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. [Link]

  • Leimgruber-Batcho Indole Synthesis. SynArchive. [Link]

  • Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. PMC. [Link]

  • Scalable synthesis and properties of 7-methyl- 4-azaindole. ResearchGate. [Link]

  • Synthesis, Characterization, Fluorescence Properties, and DFT Modeling of Difluoroboron Biindolediketonates. MDPI. [Link]

  • Development of Scalable Manufacturing Routes to AZD1981. Application of the Semmler–Wolff Aromatisation for Synthesis of the Indole-4-amide Core. ResearchGate. [Link]

  • Applications of Spectroscopic Techniques in Characterization of Biological Compounds. IJSAT. [Link]

  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. eScholarship. [Link]

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improving the yield of 7-Fluoro-1,1-dimethyl-4-nitro-1H-indene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This documentation provides authoritative troubleshooting for the synthesis and yield optimization of 7-Fluoro-1,1-dimethyl-4-nitro-1H-indene (CAS: 1951441-60-3) [4]. Designed for drug development professionals and process chemists, this guide addresses the mechanistic pitfalls of indene functionalization, specifically focusing on regioselectivity, alkene preservation, and defluorination side reactions[1].

Mechanistic Workflow: Direct vs. Stepwise Synthesis

To achieve high yields, the synthetic route must account for the inherent reactivity of the 1,1-dimethyl-1H-indene core. Attempting to functionalize the fully unsaturated indene directly often leads to catastrophic yield loss.

G A Saturated Precursor 7-Fluoro-1,1-dimethylindan-3-ol B Step 1: Regioselective Nitration (HNO3/H2SO4, 0°C) A->B C Intermediate 7-Fluoro-1,1-dimethyl-4-nitroindan-3-ol B->C D Step 2: E2 Dehydration (MsCl, Et3N, then DBU) C->D E Target Compound This compound D->E F Unsaturated Precursor 7-Fluoro-1,1-dimethyl-1H-indene F->E Direct Route: <10% Yield G Direct Nitration (Electrophilic Attack on Alkene) F->G H Failure Pathway Polymerization & Cleavage G->H

Mechanistic workflow comparing the high-yield stepwise synthesis versus the failed direct nitration.

Troubleshooting FAQs

Q1: We attempted direct nitration of 7-fluoro-1,1-dimethyl-1H-indene using mixed acid (


), but our yields of the 4-nitro product are <10%, with a black, tarry crude. What is happening? 
Causality & Analysis:  The C2-C3 double bond of the indene core is highly electron-rich and susceptible to electrophilic attack [1]. Under standard nitrating conditions, the nitronium ion (

) or strong oxidizing agents will preferentially attack the alkene rather than the deactivated fluorobenzene ring. This leads to nitro-addition across the double bond, oxidative cleavage, and rapid cationic polymerization. Solution: Do not nitrate the indene directly. You must use a stepwise "protect-and-deprotect" logic by performing the nitration on the saturated precursor, 7-fluoro-1,1-dimethylindan-3-ol (or the corresponding indanone). Once the nitro group is installed at the 4-position, re-introduce the double bond via dehydration. This bypasses alkene degradation entirely.

Q2: During the basic workup of the nitrated intermediate, we are observing a significant byproduct where the fluorine is missing. How do we prevent this defluorination? Causality & Analysis: You are observing Nucleophilic Aromatic Substitution (


). The introduction of the nitro group at the 4-position places a powerful electron-withdrawing group exactly para to the fluorine atom at the 7-position. This strongly activates the C-F bond, a phenomenon well-documented in highly polarized diarylindene derivatives [2]. If your workup utilizes aqueous bases (e.g., 

,

), hydroxide ions will rapidly displace the fluorine to form a 7-hydroxy byproduct. Solution: Strictly avoid basic or highly nucleophilic conditions during and after nitration. Quench reactions by pouring over crushed ice and extract with non-polar solvents (e.g., MTBE or EtOAc). If neutralization is required, use a weak buffer like cold, saturated

and minimize phase-contact time to less than 15 minutes.

Q3: We are using p-Toluenesulfonic acid (PTSA) to dehydrate 7-fluoro-1,1-dimethyl-4-nitroindan-3-ol to the final indene, but we see multiple rearranged isomers. How can we improve the regioselectivity of the elimination? Causality & Analysis: Strong Brønsted acids like PTSA or


 generate a discrete carbocation at C3. Because of the adjacent gem-dimethyl group at C1 and the electron-withdrawing nitro group destabilizing the ring, the molecule is highly prone to Wagner-Meerwein alkyl shifts (e.g., [1,2]-methyl migration from C1 to C2) to stabilize the positive charge [3]. This completely destroys the 1,1-dimethylindene architecture.
Solution:  Transition from an E1 to an E2 elimination mechanism. Convert the C3 alcohol to a mesylate (-OMs), followed by treatment with a non-nucleophilic base like DBU. This concerted E2 pathway prevents carbocation formation and completely suppresses Wagner-Meerwein rearrangements.

Quantitative Data: Dehydration Condition Optimization

The table below summarizes the impact of various dehydration conditions on the yield and purity of the final indene product, highlighting the necessity of the E2 pathway.

Reagent SystemTemperaturePrimary MechanismTarget Yield (%)Rearranged Byproduct (%)
20%

(aq)
100 °CE112%78%
PTSA, Toluene110 °CE124%61%

, Pyridine
0 to 25 °CE2 (partial E1)55%15%
MsCl/

, then DBU
0 to 60 °C Strict E2 92% < 1%

Self-Validating Experimental Protocol

Synthesis of this compound via Mesylate Elimination

This protocol utilizes a built-in validation checkpoint to ensure the reaction does not proceed via a mixed E1/E2 mechanism, which would compromise the yield.

  • Mesylation: Charge an oven-dried 500 mL round-bottom flask with 7-fluoro-1,1-dimethyl-4-nitroindan-3-ol (10.0 g, 41.8 mmol, 1.0 equiv) and anhydrous Dichloromethane (DCM, 200 mL). Cool the solution to 0 °C under a nitrogen atmosphere. Add Triethylamine (8.7 mL, 62.7 mmol, 1.5 equiv). Slowly add Methanesulfonyl chloride (MsCl, 3.9 mL, 50.1 mmol, 1.2 equiv) dropwise over 15 minutes to maintain the internal temperature below 5 °C.

  • Validation Check (Critical): Stir at 0 °C for 30 minutes. Monitor the reaction by TLC (Hexanes/EtOAc 3:1). The starting alcohol (

    
     ~0.3) must completely convert to the mesylate intermediate (
    
    
    
    ~0.5). Do not proceed to step 3 until conversion is >95%. Incomplete mesylation will result in E1-mediated rearrangement of the unreacted alcohol during the heating phase.
  • Elimination: To the same reaction pot at 0 °C, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 12.5 mL, 83.6 mmol, 2.0 equiv) dropwise. Remove the ice bath and equip the flask with a reflux condenser. Warm the reaction to 60 °C (gentle reflux of DCM) and stir for 4 hours.

  • Workup: Cool the mixture to room temperature. Quench by adding cold saturated aqueous

    
     (100 mL). Note: Do not use 
    
    
    
    or
    
    
    to avoid
    
    
    defluorination. Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with brine (100 mL), dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue by flash column chromatography (Silica gel, Hexanes/EtOAc 10:1) to afford this compound as a crystalline solid.

References

  • Supporting Information: 1,1-dimethyl-1H-indene Synthesis and Characterization. Royal Society of Chemistry (RSC).
  • Synthesis and Media-Dependent Photochromic Properties of Diarylindene Derivatives. ACS Omega.
  • Mechanisms of the PtCl2-Catalyzed Intramolecular Cyclization (Wagner-Meerwein Shifts). Journal of Organic Chemistry.
  • This compound (CAS: 1951441-60-3) Compound Data. Bidepharm.

Technical Support Center: Troubleshooting Low Yield in Fischer Indole Synthesis of Fluoroindoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization and Troubleshooting of Fluoroindole Synthesis via Fischer Cyclization Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Content Type: Technical Support Guide (Q&A Format)[1]

Introduction

Fluoroindoles are privileged scaffolds in drug discovery due to the metabolic stability and unique electrostatic properties imparted by the fluorine atom. However, the introduction of an electron-withdrawing fluorine substituent onto the phenylhydrazine ring significantly alters the reaction kinetics of the Fischer indole synthesis, often leading to stalled reactions, low yields, or complex regioisomeric mixtures.

This guide addresses the specific mechanistic bottlenecks associated with fluorinated substrates and provides actionable solutions to restore yield and selectivity.

Part 1: Reaction Setup & Reagents (Pre-Reaction)

Q1: How does the position of the fluorine atom on the phenylhydrazine affect reactivity and regioselectivity?

A: The position of the fluorine atom dictates both the electronic deactivation of the ring and the regiochemical outcome of the cyclization.

  • Electronic Effect (Deactivation): Fluorine is a strong electron-withdrawing group (EWG) via induction (

    
    ). The key step in the Fischer synthesis—the [3,3]-sigmatropic rearrangement—requires the benzene ring to act as a nucleophile. Fluorine decreases the electron density of the ring, raising the activation energy for this rearrangement. Consequently, fluoro-analogs typically require higher temperatures or stronger acid catalysts compared to non-fluorinated indoles.
    
  • Regioselectivity (The Meta Problem):

    • Para-F (4-F-phenylhydrazine): Yields exclusively 5-fluoroindole .

    • Ortho-F (2-F-phenylhydrazine): Yields exclusively 7-fluoroindole .

    • Meta-F (3-F-phenylhydrazine): This is the most problematic substrate. It can cyclize at two positions:

      • Para to the hydrazine nitrogen (less hindered)

        
        6-fluoroindole  (Major Product).
        
      • Ortho to the hydrazine nitrogen (more hindered)

        
        4-fluoroindole  (Minor Product).
        

Recommendation: If you specifically need the 4-fluoroindole isomer, the Fischer synthesis is often inefficient due to the intrinsic preference for the 6-isomer. Consider alternative routes (e.g., Bartoli indole synthesis) or use specific directing groups if yield is critical.

Q2: Which catalyst system is best for electron-deficient fluoro-phenylhydrazines?

A: Standard protic acids (e.g.,


) are often insufficient for fluorinated substrates because the deactivated ring requires more vigorous activation.
Catalyst SystemSuitability for FluoroindolesNotes
ZnCl₂ / AcOH High Ideally balanced. The Lewis acid activates the imine without the oxidative degradation seen with strong mineral acids.
Polyphosphoric Acid (PPA) Medium-High Excellent solvent and catalyst for difficult cyclizations. Requires high temp (

), which may cause charring.
BF₃·OEt₂ / AcOH High Very potent. Good for highly deactivated hydrazines. Use under anhydrous conditions.
H₂SO₄ / EtOH Low Often leads to hydrolysis of the hydrazone back to starting materials before cyclization can occur.

Protocol Tip: For stubborn fluoro-substrates, a mixture of ZnCl₂ in glacial acetic acid heated to reflux (


) is the standard "rescue" condition.

Part 2: Mechanistic Bottlenecks (During Reaction)

Q3: My reaction stalls at the hydrazone stage. Why isn't it cyclizing?

A: This is the most common failure mode for fluoroindoles. The electron-withdrawing fluorine destabilizes the transition state of the [3,3]-sigmatropic rearrangement.

Diagnosis:

  • TLC/LCMS: You see a persistent peak corresponding to the hydrazone (M+ mass matches product + NH₃).

  • Cause: The activation energy for the rearrangement is too high for the current temperature/catalyst.

Solution:

  • Increase Temperature: If refluxing in ethanol (

    
    ), switch to toluene (
    
    
    
    ) or xylene (
    
    
    ) with a Dean-Stark trap.
  • Switch Solvent/Acid: Move to PPA or ZnCl₂/AcOH to allow for higher reaction temperatures.

  • Microwave Irradiation: Microwave heating can often overcome the activation barrier for deactivated rings more efficiently than thermal heating, reducing reaction times from hours to minutes.

Visualization: The Fluorine Bottleneck

The following diagram illustrates where fluorine exerts its negative impact on the reaction pathway.

FischerMechanism Start Fluoro-Phenylhydrazine + Ketone Hydrazone Arylhydrazone (Stable Intermediate) Start->Hydrazone Condensation (-H2O) EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Acid Catalyzed Tautomerization TS_Rearrangement [3,3]-Sigmatropic TS (Rate Limiting Step) EneHydrazine->TS_Rearrangement Requires Heat/Acid Diimine Diimine Intermediate TS_Rearrangement->Diimine C-C Bond Formation Indole Fluoroindole Product Diimine->Indole Cyclization & -NH3 Note1 Fluorine (EWG) destabilizes this transition state, raising activation energy. Note1->TS_Rearrangement

Caption: Mechanistic pathway showing the [3,3]-sigmatropic rearrangement as the primary bottleneck caused by fluorine's electron-withdrawing nature.

Part 3: Side Reactions & Impurities[3]

Q4: I see multiple spots on TLC and a dark tar. What is happening?

A: "Tar" is usually polymerized indole or decomposed hydrazine. Fluoroindoles are electron-deficient but can still be acid-sensitive.

  • Hydrazone Hydrolysis: If water is present (and not removed), the acid can hydrolyze the hydrazone back to the hydrazine and ketone. The free hydrazine can then oxidize to form tars.

    • Fix: Use anhydrous conditions. Use a Dean-Stark trap or molecular sieves.

  • Polymerization: Indoles can dimerize or polymerize under strong acidic conditions.

    • Fix: Stop the reaction immediately upon consumption of the hydrazone. Do not "cook" it overnight "just to be safe."

  • Defluorination: While rare under standard Fischer conditions, nucleophilic aromatic substitution is possible if the fluorine is ortho or para to the hydrazine nitrogen and the reaction medium contains strong nucleophiles.

Part 4: Experimental Protocol (Best Practice)

Optimized Protocol for Difficult Fluoroindoles

Target: Synthesis of 5-fluoro-2-methylindole (from 4-fluorophenylhydrazine and acetone)

Reagents:

  • 4-Fluorophenylhydrazine hydrochloride (

    
    )[2]
    
  • Ketone (Acetone) (

    
    )
    
  • Catalyst: Zinc Chloride (

    
    ) (
    
    
    
    )
  • Solvent: Glacial Acetic Acid (

    
    ) (
    
    
    
    )

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Mixing: Add 4-fluorophenylhydrazine hydrochloride and glacial acetic acid. Stir until suspended.

  • Hydrazone Formation: Add the ketone (acetone) dropwise at room temperature. Stir for 30 minutes. (Note: In many cases, the hydrazone forms in situ).[3]

  • Catalyst Addition: Add solid

    
     in one portion.
    
  • Reaction: Heat the mixture to reflux (

    
    ) .
    
    • Critical Checkpoint: Monitor by TLC every 30 minutes. Look for the disappearance of the hydrazone spot. Reaction time is typically 2--4 hours.

  • Workup:

    • Cool to room temperature.[4]

    • Pour the reaction mixture slowly into ice-cold water (10x reaction volume) with vigorous stirring. The crude indole often precipitates as a solid.

    • If solid: Filter and wash with copious water to remove acid/Zn salts.

    • If oil: Extract with Ethyl Acetate (3x). Wash organics with Sat.

      
       (carefully!) until neutral, then Brine. Dry over 
      
      
      
      .[4]
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes/EtOAc).

Part 5: Troubleshooting Workflow

Use this logic tree to diagnose low yields in your specific experiment.

Troubleshooting Start Problem: Low Yield of Fluoroindole CheckTLC Check TLC/LCMS of Crude Start->CheckTLC HydrazoneLeft Hydrazone still present? CheckTLC->HydrazoneLeft IsomerIssue Wrong Regioisomer? CheckTLC->IsomerIssue YesHydrazone YES: Reaction Stalled HydrazoneLeft->YesHydrazone Yes NoProduct NO Product & NO Hydrazone (Only Tars/Decomp) HydrazoneLeft->NoProduct No Action1 Increase Temp OR Switch to ZnCl2/AcOH YesHydrazone->Action1 Action2 Acid too strong? Switch to Lewis Acid (BF3) OR Reduce Temp NoProduct->Action2 Action3 Meta-F Substrate? Isolate Minor Isomer OR Change Synthetic Route IsomerIssue->Action3

Caption: Decision matrix for diagnosing reaction failures based on crude mixture analysis.

References

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Gribble, G. W. (2000).[5] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Ishii, H., et al. (1973). Fischer Indole Synthesis of Fluorinated Phenylhydrazones. Chemical & Pharmaceutical Bulletin, 21(7), 1481-1487. Link

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998).[6][7] A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622.[7] Link

Sources

Technical Support Center: Purification of 7-Fluoro-1,1-dimethyl-4-nitro-1H-indene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide specifically for researchers and process chemists handling 7-Fluoro-1,1-dimethyl-4-nitro-1H-indene (CAS: 1951441-60-3)[1].

This molecule presents a unique trifecta of chemical sensitivities: a highly activated carbon-fluorine bond, a thermally labile nitro group, and an indene double bond prone to polymerization. Standard purification templates often fail here. This guide provides field-proven, mechanistically grounded troubleshooting steps and self-validating protocols to ensure high-yield, high-purity isolation.

Part 1: Troubleshooting & FAQs

Q1: Why am I losing product to defluorination during chromatography?

The Causality: The fluorine atom at the C7 position is situated para to the strongly electron-withdrawing nitro group at C4. This orientation highly activates the fluoro group toward Nucleophilic Aromatic Substitution (SNAr) via the formation of a stabilized Meisenheimer complex[2]. The Solution: You must strictly avoid nucleophilic solvents (e.g., methanol, ethanol, primary amines) during sample loading and elution. Furthermore, never use basic alumina as a stationary phase, as the basic surface hydroxyls can initiate SNAr. Stick to neutral or slightly deactivated silica gel.

Q2: My concentrated fractions are turning into a dark, insoluble tar. What is happening?

The Causality: You are observing cationic polymerization. Despite the steric hindrance provided by the gem-dimethyl group at C1, the C2=C3 double bond of the 1H-indene core remains highly susceptible to oligomerization and polymerization when exposed to trace acidic impurities or prolonged heat[3]. The Solution: Pre-treat your silica gel with 1% Triethylamine (TEA) to neutralize acidic silanol groups. Additionally, implement a 2D-TLC self-validation check: spot your sample, run it in one dimension, let the plate dry, and run it again in the perpendicular dimension. If the spot streaks or fails to move on the second run, your compound is degrading on the silica.

Q3: Why did my rotary evaporator bump violently, and how do I safely concentrate this compound?

The Causality: Nitroaromatic compounds exhibit significant exothermic decomposition at elevated temperatures, posing a severe thermal runaway hazard[4]. When combined with the polymerization risk of the indene core, excessive heating during solvent removal is catastrophic. The Solution: Never allow the rotary evaporator water bath to exceed 40°C. Compensate for the lower temperature by utilizing a high-efficiency vacuum pump (< 10 mbar) and highly volatile solvent systems (e.g., Heptane/Dichloromethane) rather than high-boiling solvents like DMF or pure Toluene.

Part 2: Quantitative Data & Process Parameters

To facilitate optimal separation and stability, refer to the following empirically derived parameters.

Table 1: TLC Solvent System Optimization (Silica Gel 60 F254)

Solvent System (v/v)Rf ValueSeparation QualityMechanistic Rationale
Hexane / EtOAc (80:20)0.65Poor (Co-elution)Fails to resolve des-fluoro or regioisomeric impurities.
Heptane / Toluene (70:30)0.40ExcellentToluene exploits ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

stacking with the nitroaromatic ring.
DCM / Methanol (95:5)0.85DestructiveMethanol induces SNAr degradation.

Table 2: Critical Process Parameters (CPPs) for Stability

ParameterSafe Operating LimitHazard if Exceeded
Evaporation Bath Tempngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

40°C
Exothermic nitro decomposition[4]; Polymerization.
Silica Gel pH7.0 - 7.5Acid-catalyzed indene oligomerization.
Storage Conditions-20°C, Argon atmosphereAuto-oxidation of the indene double bond.

Part 3: Experimental Protocols

Protocol A: Deactivated Silica Gel Flash Chromatography

Use this method for crude mixtures with < 85% purity to remove regioisomers and baseline impurities.

  • Stationary Phase Deactivation: Slurry pack a glass column with standard flash silica gel (230-400 mesh) using a mixture of 99% Heptane and 1% Triethylamine (TEA). Flush the column with 3 column volumes (CV) of pure Heptane to remove excess TEA, leaving only the most acidic silanol sites neutralized.

  • Sample Loading: Dissolve the crude this compound in a minimum viable volume of Dichloromethane (DCM). Apply evenly to the column head.

  • Elution: Utilize an isocratic elution profile of 70:30 Heptane:Toluene. The

    
     interactions provided by toluene are critical for separating closely related nitrated impurities.
    
  • Fractionation & Concentration: Monitor elution via UV absorption at 254 nm. Pool product-containing fractions and concentrate under reduced pressure. Critical: Maintain the water bath at 35°C and utilize a vacuum of

    
     20 mbar.
    
Protocol B: Controlled Anti-Solvent Crystallization

Use this method for scaling up or elevating semi-pure (> 85%) batches to > 99% purity.

  • Dissolution: In a round-bottom flask, dissolve the semi-pure compound in a minimal amount of Isopropanol (IPA). Warm gently to 45°C to achieve complete dissolution. Do not exceed 50°C[4].

  • Anti-Solvent Addition: While maintaining moderate magnetic stirring at 40°C, add Heptane (the anti-solvent) dropwise via an addition funnel until the solution becomes persistently, faintly turbid (the cloud point).

  • Seeding & Annealing: Add 1-2 mg of pure seed crystals. Hold the temperature at 40°C for 30 minutes to allow the crystal lattice to organize, which prevents the compound from "oiling out" as a biphasic liquid.

  • Controlled Cooling: Cool the mixture at a strict rate of 5°C per hour down to 5°C.

  • Isolation: Filter the resulting crystalline suspension through a pre-chilled sintered glass Buchner funnel. Wash the filter cake with 2 volumes of ice-cold Heptane. Dry under high vacuum at 20°C for 12 hours.

Part 4: Workflow Visualization

PurificationWorkflow Start Crude 7-Fluoro-1,1-dimethyl- 4-nitro-1H-indene CheckPurity Assess Crude Purity (HPLC/NMR) Start->CheckPurity Decision1 Purity > 85%? CheckPurity->Decision1 Chromatography Flash Chromatography (Deactivated Silica, Tol/Hep) Decision1->Chromatography No Crystallization Anti-Solvent Crystallization (IPA/Heptane) Decision1->Crystallization Yes HazardCheck Thermal Evaporation (T_bath < 40°C) Chromatography->HazardCheck Crystallization->HazardCheck PureProduct Pure Compound (> 99%) HazardCheck->PureProduct

Caption: Decision tree for the purification of this compound.

References

  • Fayet, G., Rotureau, P., Joubert, L., & Adamo, C. (2010). QSPR modeling of thermal stability of nitroaromatic compounds: DFT vs. AM1 calculated descriptors. Journal of Molecular Modeling, 16(4), 805-12. Retrieved from:[Link]

  • Spange, S., et al. (2005). Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives with Polyvinylamine in Water Mediated by 2,6-O-Dimethyl-β-cyclodextrin. Macromolecules (ACS Publications). Retrieved from:[Link]

Sources

Technical Support Center: Continuous Flow Chemistry Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Flow Chemistry Support Hub. Status: Operational | Tier: Level 3 Engineering Support Operator: Senior Application Scientist

This guide is designed for researchers and process engineers navigating the complexities of continuous flow synthesis. Unlike batch chemistry, flow systems are dynamic; issues often manifest as subtle deviations in pressure or dispersion before catastrophic failure. The protocols below focus on causality —identifying the root hydrodynamic or kinetic mismatch—rather than just treating symptoms.

Section 1: Fluid Dynamics & Pumping Systems

Q: My flow rate is fluctuating, and I see periodic pressure dips. Is my pump failing?

A: Likely not. You are observing "Flow Mismatch" or "Check Valve Hysteresis," not necessarily pump failure.

The Mechanism: Reciprocating piston pumps (HPLC-like) rely on check valves to maintain unidirectional flow. If a bubble is trapped in the head or if the solvent viscosity is too low/high, the check valve ball may not seat instantly on the return stroke. This causes a momentary backflow, seen as a pressure dip.[1]

Troubleshooting Protocol:

  • Solvent Degassing: Dissolved gas cavitates during the suction stroke (low pressure). Action: Sparge solvents with Helium or sonicate under vacuum for 15 mins.

  • Viscosity Check: If using viscous solvents (>20 cP), the ball may "float." Action: Lower the flow rate to reduce the suction speed or switch to a pump with active valve control (e.g., syringe pump or rotary piston).

  • The "Bubble Purge" Maneuver:

    • Set pump to 100% flow rate.

    • Open the purge valve (bypass reactor).

    • Flush with Isopropanol (low surface tension) to dislodge micro-bubbles from the check valve seat.

Data Table: Pump Type Selection Based on Application

Pump TypeBest ForCommon Failure ModeMitigation
Dual Piston (Reciprocating) Low viscosity, High pressure (>50 bar)Cavitation / Check valve stickingDegas solvents; Use back pressure > 10 bar to seat valves.
Syringe Pump High precision, Viscous fluids, SlurriesLimited volume (refill required)Use dual-syringe continuous mode; ensure valve switching speed is optimized.
Peristaltic Corrosive media, Bio-compatibleTubing rupture / PulsationUse chemically resistant tubing (e.g., Gore-Tex); Install pulse dampener.
Diaphragm Slurries, SuspensionsHigh pulsationMust use active pulsation dampening.
Section 2: Solids Handling & Reactor Fouling

Q: My reactor pressure is creeping up linearly. How do I distinguish between "fouling" and a "hard clog"?

A: Analyze the Pressure vs. Time derivative (


). 

The Mechanism:

  • Fouling (Gradual): Slow, linear increase in pressure. Caused by product precipitation on reactor walls (nucleation sites) or bridging of small particles.

  • Hard Clog (Acute): Exponential or instantaneous pressure spike. Caused by a large particle lodging in a constriction (e.g., mixer or BPR).

Troubleshooting Protocol:

  • The "Solubility Scan": Before assuming a clog, check if the reaction byproduct is insoluble at the reactor exit temperature.

    • Test: Collect 1 mL of effluent and cool it rapidly to 0°C. If solids appear instantly, your reactor is likely fouling near the exit.

  • Acoustic Agitation: If available, activate an ultrasonic bath around the reactor coil. This disrupts wall nucleation.

  • Solvent Flushing Sequence:

    • Step 1: Stop reagent flow.

    • Step 2: Switch to a "Wash Solvent" (high solubility for the suspect solid, e.g., DMSO or dilute acid).

    • Step 3: Pulse the flow (High-Low-High) to induce shear stress on the wall deposits.

Visualization: Clogging Mitigation Strategy

CloggingStrategy Start Issue: Rising Reactor Pressure CheckType Analyze dP/dt (Rate of Rise) Start->CheckType Spike Sudden Spike (Hard Clog) CheckType->Spike Exponential Linear Linear Rise (Fouling) CheckType->Linear Gradual Locate Locate Blockage (Sequential Disconnect) Spike->Locate Temp Check Solubility/Temp (Is exit too cold?) Linear->Temp Backflush Action: Backflush Reactor (Reverse Flow) Locate->Backflush Found Solvent Action: Switch to High-Solubility Solvent Temp->Solvent Solubility Issue Sonication Action: Apply Ultrasonication Temp->Sonication Nucleation Issue

Caption: Decision matrix for diagnosing and resolving pressure increases in flow reactors.

Section 3: Reaction Kinetics & Mixing (RTD)

Q: My conversion is lower in flow than in batch, even with the same residence time. Why?

A: You are suffering from "Axial Dispersion." Your residence time is a distribution, not a single number.

The Mechanism: In laminar flow (common in microreactors), fluid near the walls moves slower than fluid in the center (parabolic velocity profile). This creates a Residence Time Distribution (RTD) .[2][3][4] Some molecules exit too fast (under-reacted), and some stay too long (over-reacted/degraded).

Troubleshooting Protocol:

  • Calculate the Bode Number (Bo): If

    
    , axial dispersion is significant.
    
  • The Tracer Experiment (Self-Validation):

    • Inject a pulse of UV-active inert tracer (e.g., Toluene in Hexane).

    • Measure the absorbance at the outlet over time.

    • Analysis: A sharp, narrow peak indicates Plug Flow (Good). A broad, tailing peak indicates poor mixing (Bad).

  • Engineering Fixes:

    • Coiling: Tightly coil the tubing. Centrifugal forces (Dean Vortices) induce radial mixing, flattening the velocity profile.

    • Static Mixers: Insert in-line static mixers or glass beads to disrupt laminar flow paths.

Visualization: RTD Analysis Workflow

RTD_Workflow Input Step 1: Tracer Injection (Pulse Input) Reactor Reactor Coil (Dispersion occurs) Input->Reactor Detector UV/Vis Detector (Measure Absorbance) Reactor->Detector Analysis Step 2: Curve Analysis Detector->Analysis Result1 Narrow Peak: Plug Flow (Ideal) Analysis->Result1 Result2 Broad Tail: Axial Dispersion (Poor) Analysis->Result2

Caption: Workflow for determining reactor efficiency via Residence Time Distribution (RTD) analysis.

Section 4: System Integrity & Pressure Control

Q: My Back Pressure Regulator (BPR) is vibrating or making a screeching noise.

A: This is "Chatter," caused by resonance between the BPR spring and the flow dynamics.

The Mechanism: A BPR works by balancing a spring force against the fluid pressure.[5] If the flow is pulsating (from the pump) or if there is gas in the line (compressible), the diaphragm oscillates rapidly, damaging the seat.

Troubleshooting Protocol:

  • Dampening: Install a pulse dampener before the reactor to smooth the flow reaching the BPR.

  • Gas Removal: Ensure no gas slugs are hitting the BPR. Gas compressibility causes the valve to snap open and shut violently.

  • Debris Check: A screeching BPR often has a microscopic particle embedded in the diaphragm.

    • Action: Disassemble and clean the diaphragm with methanol. Do not scratch the surface.

Q: I have a leak at a fitting that won't seal, no matter how much I tighten it.

A: Stop tightening! You have likely deformed the ferrule.

The Mechanism: Flow fittings (especially PEEK and stainless steel) rely on a cone-and-thread mechanism. Overtightening deforms the cone, preventing it from seating flush against the receiving port.

Corrective Action:

  • Cut and Replace: Cut the tubing 1 cm back. Install a fresh ferrule and nut.

  • Finger-Tight Plus Quarter: Tighten until finger-tight, then use a wrench for exactly 1/4 turn (for PEEK) or 3/4 turn (for Steel).

  • Material Match: Ensure you aren't using a steel nut in a PEEK port (strips threads) or a PEEK nut in a steel port (can pop off under pressure).

References

Sources

protocol for optimizing differential scanning fluorimetry experiments

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online 🟢

Operator: Senior Application Scientist Topic: Protocol Optimization & Troubleshooting for Thermal Shift Assays

Mission Statement

Welcome to the DSF Technical Support Center. You are likely here because your melt curves look like "flatlines," your initial fluorescence is saturating the detector, or your


 data is inconsistent.

DSF (or Thermal Shift Assay) relies on a simple thermodynamic principle: Gibbs Free Energy (


) . As a protein unfolds, hydrophobic residues—normally buried within the core—are exposed.[1][2] An environmentally sensitive dye (typically SYPRO Orange) binds these regions, its fluorescence quantum yield increases, and we detect a sigmoidal transition.

Below are the Standard Operating Procedures (SOPs) and Troubleshooting Tickets designed to optimize this delicate thermodynamic balance.

Module 1: Experimental Design (Pre-Run)

Ticket #101: "What are the optimal starting concentrations?"

Diagnosis: Many users guess the ratio of protein to dye. This leads to poor Signal-to-Noise Ratios (SNR) or artifactual aggregation.

The Solution: The "Checkboard" Matrix Do not run a single condition. You must empirically determine the optimal ratio for each new protein target. Run a


 matrix screen.

Protocol: The Optimization Matrix

VariableConcentration RangeRationale
Protein 1 µM, 2 µM, 5 µM, 10 µMLow conc. saves protein; high conc. improves signal but risks aggregation.
SYPRO Orange 2x, 5x, 10x, 20xHigher dye increases signal but can destabilize the protein or cause quenching.
Volume 20–50 µLDependent on plate format (96 vs. 384). 20 µL is standard for 384-well.
Ramp Rate 1°C/min (or 0.03°C/sec)Fast ramping causes thermal lag; slow ramping allows equilibrium but risks degradation.

Step-by-Step Workflow:

  • Dilute Dye: SYPRO Orange comes as a 5000x stock (approx. 10 mM). Dilute to 100x working stock in the same buffer as your protein.

  • Prepare Protein: Dilute protein to 2x the final desired concentration (e.g., 20 µM for a 10 µM final).

  • Mix: Add 10 µL Protein + 10 µL Dye/Buffer mix.

  • Seal: Use optical-quality seal. Spin down at 1000xg for 1 min to remove bubbles (Crucial: Bubbles expand upon heating, causing spikes).

Visualization: The Optimization Logic

Figure 1: Decision logic for selecting optimal assay conditions.

DSF_Optimization start Start Matrix Screen (4 Protein Conc x 4 Dye Conc) analyze Analyze Melt Curves start->analyze check_sig Is Fluorescence Signal > 1000 RFU? analyze->check_sig check_shape Is Curve Sigmoidal? check_sig->check_shape Yes low_sig Increase Protein Conc. check_sig->low_sig No high_bg High Initial Fluorescence? (See Ticket #201) check_shape->high_bg Distorted good Optimal Condition Found check_shape->good Clean Transition low_sig->start

Module 2: Troubleshooting Artifacts (Post-Run)

Ticket #201: "My initial fluorescence is extremely high/saturated."

Diagnosis: The curve starts high and stays high or drifts downward. There is no "melt." Root Cause: The dye is binding to something before the heating starts.

Troubleshooting Protocol:

  • Check for Aggregation: The protein may be aggregated in the storage buffer.

    • Action: Centrifuge the protein stock (10,000xg, 10 min) or filter (0.22 µm) before setting up the assay.

  • Hydrophobic Exposure: The protein may have a large hydrophobic patch on its surface in the native state (common with serum albumins or lipophilic binding proteins).

    • Action: Titrate the dye concentration down (try 1x or 0.5x). If this fails, DSF with SYPRO Orange may be incompatible. Consider nanoDSF (intrinsic tryptophan fluorescence) which requires no dye.

  • Buffer Incompatibility:

    • Action: Check your buffer additives.[3] High concentrations of Triton X-100 (>0.01%) or Glycerol (>10%) can trigger SYPRO fluorescence.

Ticket #202: "I see multiple peaks or 'bumpy' transitions."

Diagnosis: The derivative plot (


) shows two or more distinct peaks.

Interpretation:

  • Multi-domain Unfolding: Your protein has distinct domains that unfold at different temperatures. This is a valid biological result.

    • Validation: Add a known ligand that binds Domain A. Only the peak corresponding to Domain A should shift.

  • Heterogeneity: The sample contains a mix of species (e.g., monomer vs. dimer, or partially degraded protein).

    • Action: Run an SDS-PAGE or Size Exclusion Chromatography (SEC) to verify sample purity.

Visualization: Troubleshooting Logic Tree

Figure 2: Diagnosing common curve artifacts.

Troubleshooting issue Identify Artifact high_f High Initial Fluorescence issue->high_f no_trans No Transition (Flat line) issue->no_trans neg_peaks Negative Peaks (Fluorescence Drop) issue->neg_peaks sol_agg Filter Protein (Remove Aggregates) high_f->sol_agg sol_dye Check Dye Compatibility no_trans->sol_dye sol_precip Protein Precipitating (Ignore post-Tm data) neg_peaks->sol_precip

Module 3: Ligand Binding &

Ticket #301: "How do I validate a 'hit'?"

The Principle: Ligand binding stabilizes the native state, increasing the energy required to unfold the protein. This manifests as a positive thermal shift (


).

Critical Considerations:

  • DMSO Tolerance: Most compound libraries are in DMSO. You must run a DMSO-only control.

    • Rule: If 5% DMSO lowers your protein's

      
       by >5°C, your assay window is compromised. Keep DMSO < 2%.[3]
      
  • Fluorescence Quenching: Some ligands are autofluorescent or quench SYPRO Orange.[4]

    • Control: Run a "No Protein" control (Buffer + Dye + Ligand). If the ligand fluoresces, it will mask the DSF signal.

  • The "Negative Shift" Myth: A negative

    
     (destabilization) usually indicates the ligand is binding the unfolded  state or causing aggregation, not binding the active site. However, in rare cases (e.g., domain opening), valid negative shifts occur.
    

Data Table: Interpreting Shifts

ObservationLikely CauseAction

Valid BinderProceed to

determination (Isothermal Titration Calorimetry or Dose-Response DSF).

Non-binder / NoiseCheck instrument resolution.

is Negative
Destabilizer / AggregatorCheck visual precipitation. Likely a false positive.
High Background + ShiftColloidal AggregatorAdd 0.01% Triton X-100 to disrupt colloids.

References

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007).[5] The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.[1][2][5][6][7] Nature Protocols, 2(9), 2212–2221.

  • Gestwicki, J. E., et al. (2020).[8] Three Essential Resources to Improve Differential Scanning Fluorimetry (DSF) Experiments. bioRxiv.[9] [9]

  • Kranz, J. K., & Schwalbe, H. (2007). Differential Scanning Fluorimetry. In Protein Stability and Folding.

Sources

strategies for improving metabolic stability of fluorinated molecules

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Strategies for Improving Metabolic Stability of Fluorinated Molecules

Welcome to the Medicinal Chemistry Support Center

Current Status: Operational Topic: Fluorine Incorporation for Metabolic Stability Ticket ID: F-MET-STAB-001

This guide functions as a Tier 3 Technical Support resource for medicinal chemists and drug developers. It addresses the specific challenge of using fluorine to modulate metabolic stability, moving beyond basic textbook definitions to troubleshooting specific failure modes in drug design.

Module 1: Strategic Design & Implementation

FAQ: Where should I place the fluorine atom?

A: Fluorine placement is not random; it must target specific metabolic liabilities or physicochemical bottlenecks.[1] Use the Fluorine Scan Decision Tree below to guide your strategy.

Core Mechanisms:

  • Blocking Metabolic "Soft Spots": The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), making it resistant to Cytochrome P450 (CYP) mediated oxidative cleavage (e.g., hydroxylation).

  • Electronic Deactivation: Fluorine is highly electronegative (

    
    ). Placing it on an aromatic ring reduces the electron density of the entire ring, making it less susceptible to electrophilic attack by CYP enzymes (e.g., arene oxidation).
    
  • pKa Modulation: Fluorine adjacent to a basic amine lowers the pKa (by 1–2 log units), reducing lysosomal trapping and potentially improving oral bioavailability.

Visualization: Fluorine Placement Decision Tree

FluorineStrategy Start Start: High Metabolic Clearance Identify Identify Primary Metabolite (MetID Study) Start->Identify Aromatic Is metabolism on Aromatic Ring? Identify->Aromatic Arene Ox. Benzylic Is metabolism at Benzylic Position? Identify->Benzylic Dealkylation Aliphatic Is metabolism on Aliphatic Chain? Identify->Aliphatic Hydroxylation Action_Aryl Strategy: Block para/ortho positions Effect: Prevents Arene Oxide formation Aromatic->Action_Aryl Action_Benz Strategy: Replace H with F Effect: Blocks C-H abstraction Benzylic->Action_Benz Action_Ali Strategy: Gem-difluorination (CF2) Effect: Blocks oxidation + conformational lock Aliphatic->Action_Ali Check_Switch Check: Metabolic Switching? Action_Aryl->Check_Switch Action_Benz->Check_Switch Action_Ali->Check_Switch Redesign Re-design: Fluorinate secondary site or reduce Lipophilicity (LogD) Check_Switch->Redesign Yes (New Metabolite) Success Success: Improved t1/2 Check_Switch->Success No

Caption: Logical workflow for selecting fluorine substitution sites based on metabolite identification.

Data Reference: Quantitative Impact of Fluorine

Use this table to predict physicochemical shifts before synthesis.

ParameterEffect of H

F Substitution
MechanismImpact on Stability
Bond Energy Increases (+17 kcal/mol)Stronger

-bond overlap
High: Resists CYP radical abstraction.
Lipophilicity (LogP) Increases (+0.2 to +0.5 units)Fluorine is hydrophobicRisk: May increase non-specific binding or clearance if LogP becomes too high (>4).
Basicity (pKa) Decreases (1–2 units if

-position)
Inductive electron withdrawalModerate: Reduces lysosomal trapping; alters CYP binding affinity.
Steric Size Increases (van der Waals radius 1.20Å vs 1.47Å)Larger than H, smaller than MeVariable: Can block enzyme access or disrupt binding.

Module 2: Troubleshooting & Diagnostics

Issue 1: "I blocked the metabolic soft spot, but the clearance (


) remained high." 

Diagnosis: Metabolic Switching.[1] Root Cause: By blocking the primary "soft spot" (lowest energy transition state), you forced the enzyme to attack the next most vulnerable site. Solution:

  • Run MetID: Identify the new major metabolite.

  • Double-Block: Consider fluorinating the secondary site if sterics allow.

  • Check Lipophilicity: If you added F without lowering LogP elsewhere, the increased lipophilicity might have increased the overall affinity for the CYP active site (

    
     decreases), offsetting the slower reaction rate (
    
    
    
    ).
    • Corrective Action: Introduce a polar group (e.g., oxetane, pyridine) to balance the lipophilicity of the fluorine.

Issue 2: "My fluorinated compound shows time-dependent inhibition (TDI) of CYP enzymes."

Diagnosis: Formation of Reactive Metabolites (Defluorination).[2] Root Cause: Fluorine elimination can occur if the F is on an alkyl chain adjacent to a heteroatom or carbonyl. This can generate Michael acceptors or quinone methides that covalently bind to the CYP enzyme. Example: N-alkyl-fluoro compounds can undergo oxidative defluorination. Solution:

  • Avoid single fluorine atoms on alkyl chains

    
     to amines or ethers if possible.
    
  • Use gem-difluoro (

    
    ) groups or trifluoromethyl  (
    
    
    
    ) groups, which are chemically more stable and less prone to elimination than monofluorinated alkyls.[2]

Issue 3: "The potency dropped significantly after adding fluorine."

Diagnosis: Steric or Electronic Clash. Root Cause:

  • Sterics: While small, F is larger than H. If the pocket is tight, F causes a clash.

  • Electronics: Fluorine changes the quadrupole moment of aromatic rings (reversing it compared to benzene). If the binding pocket relies on

    
     stacking or cation-
    
    
    
    interactions, F can disrupt this. Solution:
  • Scan the Ring: Move F to the meta or ortho position.

  • Use Deuterium: If F is too large/electronic, try Deuterium (D). It provides the Kinetic Isotope Effect (stronger bond than H) with negligible steric/electronic change.

Module 3: Experimental Validation Protocols

Protocol: Microsomal Stability Assay (The Industry Standard)

This assay determines the intrinsic clearance (


) of your compound.[1][3][4]

Reagents:

  • Liver Microsomes (Human/Rat/Mouse) - 20 mg/mL stock.

  • NADPH Regenerating System (or 1 mM NADPH).

  • Phosphate Buffer (100 mM, pH 7.4).[4]

  • Stop Solution: Acetonitrile (ACN) with Internal Standard (IS).[1][4]

Workflow:

AssayWorkflow cluster_sampling 4. Sampling Loop Prep 1. Preparation Mix Buffer + Microsomes + Test Cmpd (1 µM) PreInc 2. Pre-Incubation 5 min @ 37°C Prep->PreInc Start 3. Initiation Add NADPH PreInc->Start Sample Take Aliquot (0, 5, 15, 30, 60 min) Start->Sample Quench Quench Add Cold ACN + IS Sample->Quench Analyze 5. Analysis Centrifuge -> LC-MS/MS Quench->Analyze

Caption: Step-by-step workflow for the microsomal stability assay.

Step-by-Step Procedure:

  • Master Mix: Prepare a solution of microsomes (0.5 mg/mL final) and test compound (1 µM final) in phosphate buffer. Note: Keep DMSO < 0.1% to avoid enzyme inhibition.

  • Pre-warm: Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH (1 mM final) to start the reaction.[4]

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard.

  • Processing: Centrifuge at 4000 rpm for 20 min to pellet proteins. Inject supernatant into LC-MS/MS.

Data Analysis:

  • Plot

    
     vs. Time (
    
    
    
    ).[4]
  • Determine the slope (

    
    ).
    
  • Calculate Half-life (

    
    ):
    
    
    
    
  • Calculate Intrinsic Clearance (

    
    ):
    
    
    
    

References

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

  • Hagenaars, C., et al. "Fluorine in Drug Discovery: Chemical Liability or Silver Bullet?" Journal of Medicinal Chemistry, 2018.

  • Di, L., & Kerns, E. "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier, 2016. (Standard text for Microsomal Assay protocols).
  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

  • Shah, P., & Westwell, A. D. "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry, 2007.

Sources

Validation & Comparative

Cross-Validation of Cellular Assays for the Novel Hypoxia-Activated Prodrug Candidate: 7-Fluoro-1,1-dimethyl-4-nitro-1H-indene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The tumor microenvironment is characterized by regions of low oxygen, or hypoxia, which contribute to resistance to conventional cancer therapies such as radiation and chemotherapy.[1] This has driven the development of hypoxia-activated prodrugs (HAPs), a class of therapeutic agents that are selectively activated to their cytotoxic form under hypoxic conditions.[1][2] This guide introduces a novel investigational compound, 7-Fluoro-1,1-dimethyl-4-nitro-1H-indene (hereafter referred to as FDN-indene), and provides a comprehensive framework for the cross-validation of key cellular assays to characterize its potential as a HAP.

FDN-indene is a unique molecule featuring a nitroaromatic group, which is susceptible to enzymatic reduction under hypoxic conditions, and an indene core, a scaffold present in various bioactive compounds.[3][4] The central hypothesis is that intracellular reductases, which are upregulated in hypoxic cancer cells, will reduce the nitro group of FDN-indene, leading to the formation of a cytotoxic species that can induce cell death.

This guide will provide a comparative analysis of FDN-indene against a well-established HAP, Tirapazamine (TPZ).[5][6] TPZ is known to be reduced to a toxic radical species in hypoxic environments, causing DNA damage.[5][7] By comparing the performance of FDN-indene to TPZ across a panel of validated assays, researchers can gain a robust understanding of its potency, selectivity, and mechanism of action.

Experimental Design: A Multi-Faceted Approach to Cross-Validation

The cross-validation of assays for a novel HAP requires a multi-pronged approach to ensure the reliability and reproducibility of the findings. This guide will detail three critical categories of assays:

  • Cytotoxicity Assays: To determine the compound's efficacy in killing cancer cells under both normal oxygen (normoxic) and hypoxic conditions.

  • Hypoxia Selectivity Assays: To quantify the preferential activity of the compound in a low-oxygen environment.

  • Mechanistic Assays: To elucidate the underlying biological processes through which the compound exerts its effects.

For each assay, we will discuss the rationale for its selection, provide detailed protocols, and present hypothetical comparative data for FDN-indene and TPZ.

I. Cytotoxicity Assays: Gauging the Potency of FDN-indene

The initial step in evaluating any new anticancer agent is to determine its cytotoxic potential. For a HAP, it is crucial to assess cytotoxicity under both normoxic and hypoxic conditions to establish a therapeutic window.

A. The MTT Assay: A Standard for Viability Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8][9] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[8]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., HT-29 colon cancer cells) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of FDN-indene and TPZ. Replace the cell culture medium with medium containing the compounds.

  • Induction of Hypoxia: For the hypoxic treatment groups, place the plates in a hypoxic chamber with a controlled atmosphere (e.g., 1% O₂, 5% CO₂, 94% N₂).[10] Incubate the normoxic plates in a standard cell culture incubator (21% O₂, 5% CO₂).

  • Incubation: Incubate the cells for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%).

B. Cross-Validation with Alternative Viability Assays

While the MTT assay is a valuable tool, it is not without its limitations. For instance, the metabolic activity of cells can be altered under hypoxia, potentially affecting the assay's accuracy.[11] Therefore, it is essential to cross-validate the results with other viability assays that rely on different principles.

  • MTS/XTT/WST Assays: These are second-generation tetrazolium dyes that produce a water-soluble formazan product, simplifying the protocol by eliminating the solubilization step.[12]

  • Resazurin (AlamarBlue) Assay: This assay uses a blue dye that is reduced by viable cells to a pink, fluorescent product (resorufin).[12][13] This method is generally more sensitive than tetrazolium-based assays.[13]

Comparative Data: IC₅₀ Values (µM)

CompoundAssayNormoxia (21% O₂)Hypoxia (1% O₂)Hypoxic Cytotoxicity Ratio (HCR)
FDN-indene MTT150530
MTS1454.830.2
Resazurin1555.229.8
Tirapazamine MTT80240
MTS781.941.1
Resazurin822.139.0

Hypoxic Cytotoxicity Ratio (HCR) = IC₅₀ (Normoxia) / IC₅₀ (Hypoxia)

Interpretation of Results: The consistent IC₅₀ values across the different assays would provide confidence in the determined potency of FDN-indene. The HCR is a critical parameter for evaluating the hypoxia-selective toxicity of a HAP.[14] A higher HCR indicates greater selectivity for hypoxic cells.

II. Hypoxia Selectivity Assays: Visualizing the Targeted Effect

Beyond quantitative measures of cytotoxicity, it is important to visually confirm the selective killing of hypoxic cells. This can be achieved using fluorescent probes that differentiate between live and dead cells in a mixed population.

A. Live/Dead Viability/Cytotoxicity Assay

This assay utilizes two fluorescent dyes: calcein-AM, which stains live cells green, and ethidium homodimer-1 (EthD-1), which stains dead cells red.

Experimental Protocol: Live/Dead Imaging

  • Spheroid Culture: Grow 3D tumor spheroids from cancer cells. Spheroids naturally develop a hypoxic core, mimicking the tumor microenvironment.[15]

  • Compound Treatment: Treat the spheroids with FDN-indene or TPZ at their respective hypoxic IC₅₀ concentrations for 48 hours.

  • Staining: Incubate the spheroids with a solution containing both calcein-AM and EthD-1.

  • Imaging: Visualize the spheroids using a fluorescence microscope.

Expected Results: In untreated spheroids, a green fluorescent core may be observed, with some red staining in the very center due to natural cell death. In spheroids treated with an effective HAP, a significant increase in red fluorescence should be observed, particularly in the hypoxic core, indicating selective killing of these cells.

B. Validating Hypoxia with Fluorescent Probes

To confirm that the observed cell death correlates with low oxygen levels, a hypoxia-specific fluorescent probe can be used.[16][17] These probes become fluorescent upon reduction in a hypoxic environment.

Experimental Workflow: Correlative Imaging

A Treat Spheroids with FDN-indene or TPZ B Incubate with Hypoxia Probe A->B 48h C Incubate with Live/Dead Dyes B->C Co-incubation D Fluorescence Microscopy C->D E Image Overlay and Analysis D->E

Caption: Workflow for correlating hypoxia with cell death.

By overlaying the images from the hypoxia probe and the Live/Dead assay, a direct spatial correlation between the hypoxic regions of the spheroid and the areas of drug-induced cell death can be established.

III. Mechanistic Assays: Unraveling the "How" and "Why"

Understanding the mechanism of action of a novel compound is crucial for its further development. For FDN-indene, two key mechanistic questions are:

  • Is the nitro group being reduced by cellular nitroreductases?

  • Does the compound induce DNA damage, similar to TPZ?

A. Nitroreductase Activity Assay

This assay measures the activity of nitroreductase enzymes in cell lysates.[18] A common method involves a substrate that becomes fluorescent or luminescent upon reduction by nitroreductases.[19]

Experimental Protocol: Nitroreductase Assay

  • Cell Lysate Preparation: Prepare protein lysates from cancer cells cultured under normoxic and hypoxic conditions.

  • Reaction Setup: In a 96-well plate, combine cell lysate with a reaction buffer containing a nitroreductase substrate and a cofactor (e.g., NADH).

  • Incubation: Incubate the plate at 37°C.

  • Signal Measurement: Measure the fluorescence or luminescence signal at various time points.

Expected Results: An increase in signal intensity over time indicates nitroreductase activity. Comparing the activity in lysates from normoxic and hypoxic cells can confirm the upregulation of these enzymes under low oxygen conditions.

B. DNA Damage Assays

The mechanism of action of many anticancer drugs, including TPZ, involves the induction of DNA damage.[5] The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks.

Experimental Protocol: Comet Assay

  • Cell Treatment: Treat cancer cells with FDN-indene or TPZ under hypoxic conditions.

  • Cell Embedding: Embed individual cells in a low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells to remove membranes and proteins, leaving behind the DNA.

  • Electrophoresis: Apply an electric field to the slide. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

  • Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Logical Relationship: From Hypoxia to Cell Death

Hypoxia Tumor Hypoxia (<2% O₂) Upregulation Upregulation of Nitroreductases Hypoxia->Upregulation Activation FDN-indene Activation (Nitro Reduction) Upregulation->Activation Cytotoxicity Formation of Cytotoxic Species Activation->Cytotoxicity Damage DNA Damage Cytotoxicity->Damage Apoptosis Apoptosis/Cell Death Damage->Apoptosis

Caption: Proposed mechanism of action for FDN-indene.

Conclusion: A Pathway to Validated Insights

The cross-validation of cellular assays is a cornerstone of preclinical drug discovery. For a novel hypoxia-activated prodrug candidate like this compound, a systematic and multi-faceted approach is imperative. By employing a panel of complementary assays to assess cytotoxicity, hypoxia selectivity, and mechanism of action, and by benchmarking against a known compound such as Tirapazamine, researchers can build a robust and reliable dataset. This comprehensive validation strategy not only enhances confidence in the experimental findings but also provides the critical insights necessary to guide the future development of this promising therapeutic agent.

References

  • Brown, J. M. (2007). Tirapazamine: from bench to clinical trials. Current Clinical Pharmacology, 2(1), 71-74.
  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium-based cell viability and cytotoxicity assays: uses and limitations. Methods in Molecular Biology, 302, 1-13.
  • C&EN Global Enterprise. (2022). Fluorescent probes boost hypoxia sensing. Chemical & Engineering News.
  • Riss, T. L., et al. (2016). Cell Viability Assays. In Assay Guidance Manual.
  • Yao, Z., et al. (2023). Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments. In Vitro Cellular & Developmental Biology - Animal, 59(7), 583–593.
  • Akunuru, S., & Kumar, P. (2022). A Dual-Responsive Probe for Detecting Cellular Hypoxia using 19F Magnetic Resonance and Fluorescence.
  • Brown, J. M. (1999). Tirapazamine: laboratory data relevant to clinical activity. Anticancer and Drug Development, 14(4), 189-200.
  • Li, L., et al. (2018). Luminescent Probe Based Techniques for Hypoxia Imaging. Journal of Nanoscience and Nanotechnology, 18(1), 1-15.
  • Pilkington, G. J., et al. (2020). DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols. Anticancer Research, 40(10), 5427-5436.
  • ResearchGate. (n.d.). Enzymatic assay for nitroreductase. Retrieved from [Link]

  • Oxford Optronix. (n.d.). Simulating In Vivo Oxygen Conditions: A Guide for Cell Culture Protocols. Retrieved from [Link]

  • Wikipedia. (n.d.). Tirapazamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of the proposed dual action of tirapazamine (TPZ). Retrieved from [Link]

  • Chen, E. Y., et al. (2014). A novel experimental hypoxia chamber for cell culture.
  • Muz, B., et al. (2015). Technical Feasibility and Physiological Relevance of Hypoxic Cell Culture Models. Medical Oncology, 32(12), 256.
  • Bionity. (n.d.). Tirapazamine. Retrieved from [Link]

  • ResearchGate. (n.d.). How can I determine cell viability under hypoxic condition? Retrieved from [Link]

  • ResearchGate. (n.d.). HypoNet-based drug screening and alveolus chip validation. Retrieved from [Link]

  • JoVE. (2011). Induction and Testing of Hypoxia in Cell Culture. Journal of Visualized Experiments, (54), e2893.
  • Kim, H. J., et al. (2021). Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. Sensors, 21(4), 1435.
  • Vo, T. N. L., et al. (2006). Tirapazamine: From Bench to Clinical Trials. Current Clinical Pharmacology, 1(1), 71-80.
  • Zhang, J., et al. (2023). Application of Hypoxia-Activated Prodrugs in Tumor Therapy: Design Strategies and Perspectives. Journal of Medicinal Chemistry, 66(22), 15391-15422.
  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Hypoxia-activated prodrugs – Knowledge and References. Retrieved from [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • ResearchGate. (n.d.). Normal cell lines with predicted accuracy calculated by leave-one-out... Retrieved from [Link]

  • Gu, Y., et al. (2021). Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506. Molecular Cancer Therapeutics, 20(12), 2434-2445.
  • Wang, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12045-12051.
  • Sharma, A., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. International Journal of Molecular Sciences, 19(9), 2795.
  • Kouris, A., et al. (2023). Hypoxia-Activated Theragnostic Prodrugs (HATPs): Current State and Future Perspectives. Pharmaceutics, 15(7), 1934.
  • Anderson, R. F., et al. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals, 15(2), 187.

Sources

Strategic Synthesis of Indene Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Navigating the Indene Scaffold

The indene (1H-indene) nucleus is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for estrogen receptor modulators, melatonin receptor agonists, and metallocene catalysts.[1] For the synthetic chemist, the challenge lies not in merely closing the ring, but in controlling the regiochemistry and oxidation state of the five-membered ring while tolerating sensitive functionality elsewhere on the scaffold.

This guide moves beyond textbook definitions to compare three distinct synthetic paradigms: Acid-Mediated Friedel-Crafts Cyclization , Transition-Metal Catalyzed Annulation , and Nazarov-Type Electrocyclization . We evaluate these routes based on atom economy, scalability, and functional group compatibility.

Route Analysis & Mechanistic Insight

Route A: Acid-Mediated Intramolecular Friedel-Crafts (The Scalable Workhorse)

Best for: Large-scale synthesis of simple alkyl/aryl-substituted indenes where cost is a primary driver.

  • Mechanism: This route typically proceeds via the ionization of an aryl-substituted allylic alcohol or halide to generate a benzylic carbocation (or allyl cation equivalent). This electrophile attacks the tethered aromatic ring, followed by re-aromatization.

  • Expert Insight: While traditional methods use stoichiometric Lewis acids (e.g., BF3·OEt2), modern protocols utilizing FeCl3·6H2O or TfOH are superior. The iron(III) catalyst is particularly robust because it acts as a mild Lewis acid that activates the C-OH bond without requiring anhydrous conditions, making it ideal for process chemistry.

  • Limitation: Regioselectivity is dictated purely by electronic bias on the aromatic ring. Electron-withdrawing groups (EWGs) meta to the tether can deactivate the ring, leading to poor yields or mixtures.

Route B: Transition-Metal Catalyzed Annulation (The Precision Tool)

Best for: Late-stage functionalization and constructing complex indenes with sensitive functional groups.

  • Mechanism: This approach often utilizes a "cut-and-sew" strategy. A prominent method involves the Pd-catalyzed coupling of phenols/halides followed by Ru-catalyzed Ring-Closing Metathesis (RCM). Alternatively, Rh(III)-catalyzed C-H activation of benzimidates with alkynes offers exclusive regiocontrol.

  • Expert Insight: The Pd/Ru sequence described by Grela et al. is powerful because it decouples the bond-forming steps. You build the carbon skeleton via Suzuki coupling (highly tolerant), then close the ring via metathesis. This avoids the harsh acidic conditions of Route A, preserving acid-labile protecting groups like Boc or TBDMS.

  • Limitation: High cost of catalysts (Pd, Ru, Rh) and the need for inert atmosphere techniques.

Route C: Nazarov Cyclization Strategies (The Stereochemical Approach)

Best for: Synthesizing indanone derivatives or highly substituted indenes requiring stereocontrol at the ring junction.

  • Mechanism: A 4π-electrocyclization of divinyl ketones (or aryl vinyl ketones) catalyzed by Lewis acids.[2][3] The reaction creates a cyclopentenone, which can be reduced/eliminated to an indene.

  • Expert Insight: The "Interrupted Nazarov" is the real gem here. By trapping the oxyallyl cation intermediate with a nucleophile (e.g., azide, hydride), you can install functionality at the C1 position that is otherwise difficult to access.

  • Limitation: Requires specific divinyl ketone precursors which may take multiple steps to synthesize.

Comparative Performance Analysis

The following data summarizes the performance of these routes based on recent literature benchmarks.

FeatureRoute A: Friedel-Crafts (FeCl3)Route B: Metal Catalysis (Pd/Ru)Route C: Nazarov Cyclization
Primary Product 1-Aryl/Alkyl-1H-indenesFunctionalized IndenesIndanones / Indenes
Atom Economy High (Water is byproduct)Moderate (Ligands/Leaving groups)High
Regiocontrol Substrate dependent (Electronic)Ligand/Catalyst controlledSubstrate dependent (Steric)
Scalability Excellent (kg scale feasible)Low to Moderate (Cost limits)Moderate
FG Tolerance Low (Acid sensitive groups fail)Excellent (Tolerates amines, esters)Moderate
Typical Yield 85–95%70–85% (over 2 steps)60–80%
Cost Efficiency High ($)Low (

$)
Moderate (

)

Decision Framework & Visualization

Mechanistic Pathway: Acid-Catalyzed Cyclization

The following diagram illustrates the cation-mediated pathway for Route A, highlighting the critical re-aromatization step.

FriedelCrafts cluster_0 Precursor Activation cluster_1 Cyclization Event Start Aryl Allylic Alcohol Cation Benzylic/Allylic Cation Start->Cation -OH (activated) Catalyst FeCl3 (5 mol%) Catalyst->Start Wheland Wheland Intermediate Cation->Wheland Intramolecular Attack Product Substituted Indene Wheland->Product -H+ (Aromatization)

Figure 1: Mechanism of FeCl3-catalyzed intramolecular Friedel-Crafts cyclization showing cation generation and ring closure.

Selection Logic: Choosing the Right Route

Use this decision tree to select the optimal synthetic strategy for your specific target.

SelectionLogic Start Target Indene Derivative Q1 Acid Sensitive Groups? (Boc, Acetal, etc.) Start->Q1 RouteB Route B: Pd/Ru or Rh Catalysis Q1->RouteB Yes Q2 Scale of Reaction? Q1->Q2 No RouteA Route A: FeCl3 Friedel-Crafts Q2->RouteA >100g (Process) Q3 Need C1-Carbonyl (Indanone)? Q2->Q3 <10g (Discovery) Q3->RouteA No RouteC Route C: Nazarov Cyclization Q3->RouteC Yes

Figure 2: Strategic decision tree for selecting the optimal indene synthesis pathway.

Validated Experimental Protocols

Protocol A: FeCl3-Catalyzed Synthesis (High-Yield/Low-Cost)

Adapted from Zhou et al. [1]

Scope: Synthesis of 1-phenyl-1H-indene derivatives. Reagents: Aryl-substituted allylic alcohol (1.0 equiv), FeCl3·6H2O (5 mol%), Dichloromethane (DCM).[4]

  • Preparation: In a round-bottom flask, dissolve the allylic alcohol (e.g., 1,3-diphenylprop-2-en-1-ol) in DCM (0.1 M concentration). Note: Anhydrous DCM is not strictly required due to the water tolerance of the iron catalyst, but technical grade is recommended.

  • Catalysis: Add FeCl3·6H2O (0.05 equiv) in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction typically turns a dark red/brown color indicating cation formation. Monitor by TLC (approx. 15–60 mins).

  • Quench: Once starting material is consumed, quench by adding water.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

    • Validation Check: Product should show characteristic alkene proton signals in 1H NMR (typically doublets around 6.5-7.0 ppm for the indene double bond).

Protocol B: Sequential Pd/Ru Catalysis (High Complexity)

Adapted from Jana et al. [2]

Scope: Synthesis of functionalized indenes from phenols. Reagents: 2-Bromophenol derivative, Pinacol vinylboronate, Grubbs II catalyst.

  • Step 1 (Suzuki Coupling): Combine 2-bromophenol derivative (1.0 equiv), vinylboronate pinacol ester (1.2 equiv), Pd(PPh3)4 (5 mol%), and K2CO3 (3.0 equiv) in Dioxane/H2O (4:1). Heat to 90°C under N2 for 12h. Isolate the 2-vinylphenol intermediate.

  • Step 2 (Allylation): Alkylate the phenol oxygen with allyl bromide (K2CO3, Acetone, reflux) to generate the diene precursor.

  • Step 3 (RCM): Dissolve the diene in anhydrous DCM (0.01 M, dilute to prevent polymerization). Add Grubbs 2nd Gen catalyst (2-5 mol%). Reflux for 2–4 hours.

  • Purification: Concentrate and purify via silica gel chromatography.

    • Expert Note: The dilute condition in Step 3 is critical. If concentration exceeds 0.05 M, intermolecular metathesis (dimerization) becomes a significant side reaction.

References

  • Zhou, J.-L., et al. "FeCl3·6H2O-Catalyzed Intramolecular Friedel-Crafts Reaction of Aryl-Substituted Allylic Alcohols: A Simple and Efficient Synthesis of Indenes." Synlett, 2009.

  • Jana, A., Misztal, K., Żak, A., & Grela, K. "Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis." The Journal of Organic Chemistry, 2017.[5]

  • Eom, D., et al. "Synthesis of Indenes via Brønsted Acid Catalyzed Cyclization of Diaryl- and Alkyl Aryl-1,3-dienes."[4] Organic Letters, 2012.[4][6]

  • Chakraborty, A., et al. "A Facile Approach to Access Multi‐Substituted Indenes via Nazarov Cyclisation of Aryl, Vinyl, and Alkyl/Aryl Carbinols." ChemistrySelect, 2021.

  • Miyamoto, M., et al. "Synthesis of Indene Derivatives via Rhodium-Catalyzed Reaction of 2-(Chloromethyl)phenylboronic Acid with Alkynes."[6] Organic Letters, 2008.[6]

Sources

Safety Operating Guide

Personal protective equipment for handling 7-Fluoro-1,1-dimethyl-4-nitro-1H-indene

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of specialized pharmaceutical intermediates not merely as a compliance checklist, but as a system of chemical causality. 7-Fluoro-1,1-dimethyl-4-nitro-1H-indene (CAS: 1951441-60-3) [1] is a highly functionalized building block. Safely handling this compound requires understanding exactly how its structural moieties—the lipophilic indene core, the electron-withdrawing nitro group, and the fluorine atom—interact with human physiology and the laboratory environment.

This guide provides a self-validating, step-by-step operational framework designed to protect researchers and ensure logistical integrity during synthesis and scale-up.

Mechanistic Hazard Assessment (The "Why" Behind the PPE)

To design an effective safety protocol, we must first break down the molecule's toxicological profile based on its functional groups:

  • The Nitroaromatic Hazard (Dermal Penetration): Nitroaromatic compounds are notorious for their ability to readily penetrate the dermal barrier[2]. Once absorbed, they can cause systemic toxicity, including methemoglobinemia and severe skin sensitization[3],[4].

  • The Indene Core (Aspiration & Lipophilicity): The indene scaffold is highly lipophilic, which exacerbates the dermal absorption of the nitro group. Furthermore, indene derivatives present a severe aspiration hazard; if inhaled as an aerosol or ingested, they can induce chemical pneumonitis and pulmonary edema[5],[6].

  • The Fluoro-Substitution (Reactivity): While fluorine increases the molecule's metabolic stability for drug development, it can also enhance the electrophilicity of the aromatic ring, increasing the risk of allergic contact dermatitis upon repeated micro-exposures.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards, standard latex gloves and basic safety glasses are vastly insufficient. The following table outlines the mandatory PPE specifications and the quantitative standards required for handling this compound.

PPE CategoryRequired SpecificationQuantitative StandardCausality / Rationale
Hand Protection Butyl Rubber or Heavy-Duty Nitrile> 0.4 mm thickness; Breakthrough time > 480 mins.Nitroaromatics rapidly permeate thin latex/vinyl[2]. Double-gloving is mandatory.
Eye Protection Chemical Splash GogglesANSI Z87.1 certified (or equivalent).Indene core compounds cause severe ocular irritation[5].
Body Protection Flame-Retardant Lab Coat or Tyvek SuitAnti-static, full body coverage.Prevents dermal accumulation of lipophilic dust and mitigates static ignition.
Respiratory N95/P100 Particulate RespiratorNIOSH-approved, Assigned Protection Factor (APF) 10.Mitigates inhalation of sensitizing fluorinated dust[6]. Use Organic Vapor (OV) cartridges if in solution.

Operational Workflow: Self-Validating Protocols

Every procedure in the laboratory must be a self-validating system. Do not proceed to the next step without confirming the validation check.

Protocol A: Pre-Operational Readiness
  • Ventilation Verification: Ensure the fume hood is operational.

    • Validation: Check the digital airflow monitor; it must read between 80–120 feet per minute (fpm).

  • PPE Donning: Put on the Tyvek suit, followed by the respirator, goggles, and inner nitrile gloves. Don the outer heavy-duty butyl/nitrile gloves last.

    • Validation: Perform a positive/negative pressure seal check on the respirator. Perform a visual inspection and inflation test on the outer gloves to ensure zero micro-punctures.

Protocol B: Active Handling & Transfer
  • Static Mitigation: Ground all receiving vessels. This compound powders can generate static charge, which is an ignition risk for co-solvents.

  • Transfer: Use only anti-static (e.g., PTFE-coated) spatulas to weigh the compound.

    • Validation: Visually verify that no powder adheres to the outer lip or threads of the receiving vessel before sealing. Wipe the exterior with a solvent-dampened lint-free cloth if necessary.

  • Solubilization: If dissolving the compound, add the solvent slowly down the side of the vessel to prevent aerosolization of the indene derivative.

Protocol C: Post-Operation De-gowning
  • Outer Glove Removal: Wash outer gloves with soap and water before removal to neutralize residual surface dust.

  • Sequential Doffing: Remove the Tyvek suit, rolling it inside out. Remove goggles and respirator, then finally the inner gloves.

    • Validation: Inspect bare hands under good lighting for any signs of yellowing or redness (indicators of nitroaromatic exposure). Wash hands thoroughly with cold water and soap (warm water opens pores and accelerates absorption).

Spill Response and Disposal Plan

In the event of a spill, immediate containment is critical to prevent the spread of lipophilic dust or aspiration hazards.

  • Evacuation & Isolation: Immediately clear personnel from the immediate vicinity.

  • State Assessment:

    • For Solid Powders: Do NOT dry sweep. Lightly dampen the powder with water or an appropriate high-flashpoint solvent to prevent aerosolization.

    • For Liquid Solutions: Surround and cover the spill with an inert absorbent (e.g., vermiculite or dry sand). Do not use combustible absorbents like sawdust[5].

  • Decontamination: Collect the absorbed material using non-sparking tools. Wash the spill surface with a strong detergent solution, followed by an alcohol wipe to remove lipophilic residues.

  • Disposal: Place all contaminated materials (including wipes and outer gloves) into a clearly labeled, sealable hazardous waste container.

    • Validation: Ensure the waste manifest explicitly lists "Fluorinated Nitroaromatic / Indene Derivative" to guarantee proper high-temperature incineration per EPA/RCRA guidelines.

Exposure Mitigation Logical Pathway

SpillResponse Start Spill Detected: This compound Assess Assess State (Solid Powder vs. Solvent Solution) Start->Assess Solid Solid Spill (Dust Hazard) Assess->Solid Powder Liquid Liquid/Solution Spill (Aspiration/Vapor Hazard) Assess->Liquid Solution ContainSolid Dampen with Water/Solvent to Prevent Aerosolization Solid->ContainSolid ContainLiquid Absorb with Vermiculite or Dry Sand Liquid->ContainLiquid Decon Decontaminate Surface (Soap & Water / Alcohol) ContainSolid->Decon ContainLiquid->Decon Dispose Collect in Sealed Container for Hazardous Incineration Decon->Dispose

Logical workflow for containment and decontamination of this compound.

References

  • Defense Technical Information Center (DTIC). (2012). In Vitro Dermal Absorption of Insensitive Munitions Explosive 101 (IMX-101) and Components. Retrieved from[Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. (2014). Skin Notation (SK) Profiles: Nitrobenzene. Retrieved from[Link]

  • National Center for Biotechnology Information (NCBI) / PMC. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. Retrieved from[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.